(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
(3-methoxy-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-4-6(9(11)15-2)3-7(5-8)10(12)13/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUYEZFEGZXILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294099 | |
| Record name | 1-Methyl 3-borono-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048330-11-5 | |
| Record name | 1-Methyl 3-borono-5-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048330-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl 3-borono-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1048330-11-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a substituted arylboronic acid that has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its strategically positioned methoxy and methoxycarbonyl groups offer unique electronic properties and synthetic handles, making it a reagent of interest for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its reactivity profile with a focus on the Suzuki-Miyaura cross-coupling reaction, and its applications in drug discovery.
Introduction and Significance
Arylboronic acids are a cornerstone of modern cross-coupling chemistry, prized for their stability, low toxicity, and versatile reactivity.[1] this compound belongs to this important class of reagents. The phenyl ring is functionalized with a methoxy group, an electron-donating group (EDG), and a methoxycarbonyl group, an electron-withdrawing group (EWG). This 1,3,5-substitution pattern creates a unique electronic environment that influences the reactivity of the boronic acid moiety and provides opportunities for further chemical modification.
For drug development professionals, this reagent is particularly noteworthy as a scaffold component for synthesizing novel small molecule inhibitors and therapeutic agents. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and other derivatizations, while the methoxy group can influence compound solubility and metabolic stability.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory.
Physicochemical Data
The key properties of this compound are summarized in the table below. Note that some of these values are predicted and should be used as a guide.
| Property | Value | Source |
| CAS Number | 1048330-11-5 | [2][3] |
| Molecular Formula | C₉H₁₁BO₅ | [2][3] |
| Molecular Weight | 209.99 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| Boiling Point (Predicted) | 408.3 ± 55.0 °C | [2] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 7.31 ± 0.10 | [2] |
| Storage | Store at room temperature under an inert atmosphere | [2][3] |
Spectroscopic Characterization
-
¹H NMR: Expected signals would include singlets for the two methoxy groups (around 3.8-3.9 ppm), distinct aromatic protons on the trisubstituted ring, and a broad singlet for the B(OH)₂ protons.
-
¹³C NMR: Signals for the carbonyl carbon, aromatic carbons (with varied shifts due to substituent effects), and the methoxy carbons would be expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight would be observed, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be present for the O-H stretch of the boronic acid, the C=O stretch of the ester, and C-O stretches of the ether and ester groups.
Synthesis and Handling
The synthesis of this compound typically proceeds from its corresponding aryl bromide precursor, methyl 3-bromo-5-methoxybenzoate. The conversion involves a metal-halogen exchange followed by borylation.
Synthesis Workflow
The overall synthetic strategy involves two main stages: the preparation of the aryl bromide intermediate and its subsequent conversion to the target boronic acid.
Caption: General workflow for the synthesis of the target boronic acid.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for lithium-halogen exchange and borylation of aryl bromides.[4] Caution: This procedure involves pyrophoric reagents (n-butyllithium) and should only be performed by trained chemists under an inert atmosphere with appropriate safety precautions.
Step 1: Preparation of the Aryllithium Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add methyl 3-bromo-5-methoxybenzoate (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv, e.g., 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium species occurs during this time.
Step 2: Borylation and Workup
-
To the cold aryllithium solution, add triisopropyl borate (1.5 equiv) dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).
-
Stir vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or silica gel column chromatography to afford the final product.
Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[5] This reaction is a powerful method for forming carbon-carbon bonds, essential for constructing biaryl structures commonly found in pharmaceuticals and advanced materials.[6]
Mechanistic Considerations
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of both an electron-donating (-OMe) and an electron-withdrawing (-CO₂Me) group on the boronic acid can modulate its reactivity. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[6]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with various aryl or heteroaryl halides.[2][7]
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent System (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask or reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Role in Medicinal Chemistry and Drug Discovery
Substituted biaryl motifs are prevalent in a vast number of biologically active compounds and approved drugs. Boronic acids like the title compound are key intermediates for accessing these structures. While specific examples detailing the use of CAS 1048330-11-5 are often found within proprietary patent literature, the analogous compound 3-(Methoxycarbonyl)-5-nitrophenylboronic acid serves as a close proxy, highlighting its utility as an intermediate in the synthesis of pharmaceuticals, particularly for targeted cancer therapies.[8] The strategic placement of functional groups on this boronic acid allows for the precise construction of molecules designed to interact with specific biological targets.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling procedures must be followed.
-
Hazard Identification: Boronic acids are generally considered irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2][3]
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex biaryl compounds, which are of significant interest to the pharmaceutical and materials science industries. The presence of both electron-donating and electron-withdrawing groups, along with a synthetically useful ester handle, provides chemists with a powerful tool for molecular design and construction. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable reagent into their synthetic programs.
References
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physical and chemical properties of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid.
An In-depth Technical Guide to (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Introduction
This compound is a substituted arylboronic acid that serves as a crucial building block in modern organic synthesis. Its unique trifunctional structure, featuring a boronic acid group, a methoxy group, and a methoxycarbonyl group, provides a versatile platform for constructing complex molecules. Arylboronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1] This guide offers a comprehensive overview of the physical and chemical properties of this compound, its reactivity, handling, and application, tailored for researchers and professionals in drug development and materials science. The strategic placement of an electron-donating methoxy group and an electron-withdrawing methoxycarbonyl group on the phenyl ring allows for fine-tuning of the molecule's electronic properties and reactivity.[2]
Compound Identification and Core Physical Properties
Precise identification and understanding of core physical properties are fundamental for the effective use of any chemical reagent. The key identifiers and physical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1048330-11-5 | [3][4] |
| Molecular Formula | C₉H₁₁BO₅ | [3][4] |
| Molecular Weight | 209.99 g/mol | [3][4] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 408.3 ± 55.0 °C (Predicted) | [4][5] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 7.31 ± 0.10 (Predicted) | [4] |
| MDL Number | MFCD13191801 | [3][4] |
Structural and Spectroscopic Characterization
The molecular structure of this compound is central to its reactivity. The boronic acid moiety is the primary reactive site for cross-coupling reactions, while the methoxy and methoxycarbonyl substituents modulate the electronic nature of the aromatic ring.
Caption: Molecular Structure of the target compound.
Characterization of arylboronic acids is routinely performed using a suite of analytical techniques.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the molecular skeleton and the presence of functional groups. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), verifies the molecular weight.[3] Infrared (IR) spectroscopy can identify characteristic vibrations of the O-H (in the boronic acid), C=O (in the ester), and C-O (in the ether and ester) bonds.
Solubility and Stability
Solubility: this compound is generally soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Its solubility in water is limited but can be enhanced under basic conditions due to the formation of the more soluble boronate salt.
Stability and Storage: Boronic acids are known to undergo dehydration to form cyclic anhydrides called boroxines, especially upon heating or under vacuum.[7] While this process is often reversible in the presence of water, it can complicate stoichiometry in reactions. Therefore, proper storage is critical.
-
Storage Conditions: The compound should be stored at room temperature under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]
Chemical Properties and Reactivity
The reactivity of this compound is dominated by the boronic acid group, making it a key participant in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
This is the most prominent application of arylboronic acids, enabling the formation of a C-C bond between the aryl group of the boronic acid and an organohalide (or triflate).[1][9] The reaction is valued for its high tolerance of various functional groups, mild reaction conditions, and the low toxicity of its boron-containing byproducts.[10] The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[9][11] A base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[12]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Other Reactions
-
Esterification with Diols: The boronic acid functional group can reversibly form cyclic boronate esters with 1,2- and 1,3-diols.[6] This property is widely exploited in the design of chemosensors and for protecting group strategies.
-
Chan-Lam Coupling: In addition to C-C bonds, boronic acids can participate in copper-catalyzed C-N and C-O bond-forming reactions with amines and phenols, respectively.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative cross-coupling reaction between this compound and an aryl bromide.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (Ar-Br) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The reaction mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: ¹H NMR Sample Preparation for Characterization
Objective: To prepare a sample for ¹H NMR analysis to confirm the structure of the product from Protocol 1.
Materials:
-
Purified product (~5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
-
Pipette and vial
Procedure:
-
Weigh approximately 5-10 mg of the purified, dry product into a small, clean vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Using a pipette, transfer the solution into a clean, dry NMR tube.
-
Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer for analysis.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazard Identification: This compound is known to cause skin irritation and serious eye irritation.[13] It may also cause respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][15]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move the person to fresh air.[8]
-
Ingestion: If swallowed, rinse mouth with water and seek medical advice.
-
Conclusion
This compound is a highly valuable and versatile reagent in organic chemistry. Its well-defined physical properties and predictable reactivity, particularly in Suzuki-Miyaura cross-coupling, make it an essential tool for creating novel molecular architectures. A thorough understanding of its characteristics, combined with appropriate handling and storage practices, is paramount for its successful application in research and development, especially in the fields of pharmaceuticals and advanced materials.
References
- BLDpharm. (n.d.). 1048330-11-5|this compound.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
- Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.
-
PubChem. (n.d.). 3-Hydroxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Retrieved from [Link]
- Wang, L., Dai, C., Burroughs, S. K., Wang, S. L., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7587–7594.
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]
-
ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
ResearchGate. (2013). Arylboronic Acid Chemistry under Electrospray Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Retrieved from [Link]
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MySkinRecipes. (n.d.). (3-Methoxy-5-(methoxycarbonyl)phenyl)boronicacid. Retrieved from [Link]
-
WordPress.com. (n.d.). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Retrieved from [Link]
-
Autech. (n.d.). 3-Methoxy-4-methoxycarbonylphenylboronic acid SDS. Retrieved from [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester. Retrieved from [Link]
-
PubChemLite. (2025). 3-methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Retrieved from [Link]
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PubChem. (n.d.). [3-Acetyl-5-(methoxycarbonyl)phenyl]boronic acid. Retrieved from [Link]
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PubMed Central. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. Retrieved from [Link]
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Shaoyuan. (n.d.). 3-Methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Abstract
(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a pivotal building block in contemporary drug discovery and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its trifunctional nature, featuring a boronic acid, a methoxy group, and a methyl ester, offers a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthetic routes to this valuable compound, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of the key chemical transformations, offer detailed step-by-step protocols, and discuss critical process parameters and purification strategies. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of the synthesis of this important chemical intermediate.
Introduction: The Strategic Importance of this compound
Arylboronic acids are a cornerstone of modern organic synthesis, largely due to their stability, low toxicity, and remarkable utility in carbon-carbon bond formation.[3] Among these, this compound (CAS No: 1048330-11-5) has emerged as a particularly valuable reagent.[4][5] The strategic placement of the methoxy and methoxycarbonyl substituents on the phenyl ring allows for fine-tuning of the electronic and steric properties of the molecule, influencing its reactivity in cross-coupling reactions and providing handles for further functionalization.[2]
The primary application of this boronic acid lies in the Suzuki-Miyaura coupling reaction, a powerful method for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and advanced materials.[1] The ability to precisely introduce a substituted phenyl ring makes this reagent a sought-after intermediate in the synthesis of a wide range of biologically active molecules.
This guide will focus on the most prevalent and reliable synthetic strategies for the preparation of this compound, primarily from its corresponding aryl bromide. The two main approaches that will be discussed in detail are:
-
Lithium-Halogen Exchange: A robust method involving the reaction of an organolithium reagent with the aryl bromide to form an aryllithium intermediate, which is then quenched with a borate ester.
-
Grignard Reaction: A classic organometallic reaction where the aryl bromide is converted to a Grignard reagent, followed by reaction with a borate ester.
Synthetic Pathways: A Detailed Exploration
The synthesis of this compound typically commences with the commercially available or synthetically accessible precursor, methyl 3-bromo-5-methoxybenzoate.
Synthesis of the Starting Material: Methyl 3-bromo-5-methoxybenzoate
A reliable method for the preparation of methyl 3-bromo-5-methoxybenzoate is the esterification of 3-bromo-5-methoxybenzoic acid.
Experimental Protocol: Esterification of 3-bromo-5-methoxybenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-5-methoxybenzoic acid (1.0 eq) in methanol (10-20 volumes).
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-bromo-5-methoxybenzoate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ester.
Primary Synthetic Route: Lithium-Halogen Exchange
The lithium-halogen exchange is a powerful and frequently employed method for the synthesis of arylboronic acids due to its high efficiency and tolerance of various functional groups.[6] The reaction proceeds via the formation of a highly reactive aryllithium intermediate.
Mechanism: The reaction is initiated by the exchange of the bromine atom on the aromatic ring with a lithium atom from an organolithium reagent, typically n-butyllithium or t-butyllithium. This exchange is extremely rapid, especially at low temperatures.[7] The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. The intermediate boronate ester is then hydrolyzed upon acidic work-up to yield the desired boronic acid. The use of very low temperatures (typically -78 °C) is crucial to prevent side reactions, such as the reaction of the highly basic aryllithium intermediate with the ester functionality.[7]
Diagram: Lithium-Halogen Exchange Pathway
Caption: Lithium-Halogen Exchange for Boronic Acid Synthesis.
Experimental Protocol: Synthesis via Lithium-Halogen Exchange
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of methyl 3-bromo-5-methoxybenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10-20 volumes).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add a solution of n-butyllithium (1.1-1.2 eq) in hexanes dropwise to the reaction mixture, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 30-60 minutes.
-
Borylation: To the resulting aryllithium solution, add a solution of triisopropyl borate (1.2-1.5 eq) in anhydrous THF dropwise, again keeping the temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude boronic acid.
-
Purification: Purify the crude product as described in the purification section.
Alternative Synthetic Route: Grignard Reaction
The Grignard reaction provides an alternative and often more scalable route to arylboronic acids.[8] This method involves the formation of an organomagnesium halide (Grignard reagent), which is then reacted with a borate ester.
Mechanism: The reaction is initiated by the insertion of magnesium metal into the carbon-bromine bond of methyl 3-bromo-5-methoxybenzoate, forming the corresponding Grignard reagent. This step is typically carried out in an ethereal solvent like THF or diethyl ether. The Grignard reagent, being a strong nucleophile, then adds to the electrophilic boron atom of a trialkyl borate. Subsequent acidic work-up hydrolyzes the intermediate boronate ester to the final boronic acid.
Diagram: Grignard Reaction Pathway
Caption: Grignard Reaction for Boronic Acid Synthesis.
Experimental Protocol: Synthesis via Grignard Reaction
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2-1.5 eq).
-
Initiation: Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of methyl 3-bromo-5-methoxybenzoate (1.0 eq) in anhydrous THF (10-20 volumes). The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Grignard Formation: Once the reaction has started, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Borylation: Cool the Grignard solution in an ice bath and add a solution of triisopropyl borate (1.2-1.5 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Warming and Quenching: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extraction and Work-up: Follow the extraction, washing, drying, and concentration steps as described in the lithium-halogen exchange protocol.
-
Purification: Purify the crude product as detailed below.
Purification and Characterization
The purification of arylboronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.
Purification Strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure this compound. A suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate, acetone) and a non-polar solvent (e.g., hexanes, heptane), can be used.
-
Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited for purification. The crude product can be dissolved in a basic aqueous solution (e.g., sodium hydroxide or sodium carbonate) to form the boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. Acidification of the aqueous layer will precipitate the pure boronic acid, which can be collected by filtration.[9]
-
Silica Gel Chromatography: While sometimes problematic due to the polar nature of boronic acids, column chromatography can be employed for purification. A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane) is typically used as the eluent.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Data Summary
| Parameter | Lithium-Halogen Exchange | Grignard Reaction |
| Starting Material | Methyl 3-bromo-5-methoxybenzoate | Methyl 3-bromo-5-methoxybenzoate |
| Key Reagents | n-Butyllithium, Triisopropyl borate | Magnesium, Triisopropyl borate |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | -78 °C | 0 °C to reflux |
| Typical Yield | 60-80% | 50-70% |
| Key Advantages | High yields, good functional group tolerance | Scalable, uses less hazardous reagents |
| Key Challenges | Requires strictly anhydrous conditions and very low temperatures | Initiation can be difficult, potential for side reactions |
Conclusion
The synthesis of this compound is a critical process for providing a key building block for drug discovery and organic synthesis. Both the lithium-halogen exchange and Grignard reaction pathways offer viable and effective methods for its preparation from methyl 3-bromo-5-methoxybenzoate. The choice of method will often depend on the scale of the synthesis, available equipment, and safety considerations. The lithium-halogen exchange route generally provides higher yields but requires more stringent reaction conditions. The Grignard reaction, while potentially lower-yielding, is often more amenable to large-scale production. Careful attention to reaction parameters, particularly temperature control and anhydrous conditions, along with appropriate purification techniques, are paramount to obtaining the desired product in high purity. This guide provides a solid foundation for researchers to confidently and successfully synthesize this important chemical intermediate.
References
Sources
- 1. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
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An In-Depth Technical Guide to (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid: Properties, Structure, and Application in Suzuki-Miyaura Cross-Coupling
Introduction
In the landscape of modern synthetic chemistry, the strategic formation of carbon-carbon bonds remains a cornerstone of molecular construction, particularly in the fields of pharmaceutical development and materials science. Phenylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed technical overview of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, a multifunctional reagent whose unique substitution pattern offers significant advantages in synthetic design. We will explore its fundamental physicochemical properties, analyze its molecular structure, and provide a field-proven experimental protocol for its application in C-C bond formation, grounded in authoritative mechanistic principles.
Physicochemical Properties and Specifications
This compound is a white to off-white solid at room temperature.[1] Its stability and handling characteristics make it a reliable reagent in various synthetic contexts. Key quantitative data are summarized below.
| Property | Value | Source |
| CAS Number | 1048330-11-5 | [1][2] |
| Molecular Formula | C₉H₁₁BO₅ | [1][2][3] |
| Molecular Weight | 209.99 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Storage | Inert atmosphere, room temperature | [2] |
| Synonyms | 3-Borono-5-methoxy-benzoic acid, 1-methyl ester | [1][3] |
Molecular Structure Analysis
The utility of this compound stems from the specific arrangement of its functional groups on the phenyl ring. The molecule features:
-
A boronic acid group (-B(OH)₂) : This is the reactive moiety for the Suzuki-Miyaura coupling, enabling the transmetalation step with the palladium catalyst.
-
A methoxy group (-OCH₃) : An electron-donating group that can influence the electronic properties of the aromatic ring and, consequently, its reactivity in the catalytic cycle.
-
A methoxycarbonyl group (-COOCH₃) : An electron-withdrawing group that also serves as a versatile chemical handle for post-coupling transformations, such as hydrolysis to a carboxylic acid or amidation.
This 1,3,5-substitution pattern provides a distinct electronic and steric profile, allowing for precise control in the synthesis of complex biaryl structures.
Caption: Molecular structure of this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon single bond between an organoboron species and an organohalide using a palladium catalyst.[4] Its widespread adoption is due to mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents.[5][6]
The catalytic cycle, a self-validating system, involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species, facilitating the transfer.[4][5]
-
Reductive Elimination : The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol details a representative Suzuki-Miyaura coupling using this compound and 4-bromoanisole to synthesize methyl 3-methoxy-4'-methoxybiphenyl-5-carboxylate.
Methodology
-
Reaction Setup :
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), 4-bromoanisole (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).
-
Causality : The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. A slight excess of the aryl halide ensures complete consumption of the more valuable boronic acid.
-
-
Addition of Base and Solvent :
-
Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq), followed by a solvent system, typically a mixture like Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio).
-
Causality : The base is essential for the transmetalation step. It converts the boronic acid into a more reactive boronate anion [-B(OH)₃]⁻, which accelerates the transfer of the aryl group to the palladium complex.[5] The solvent system is chosen to ensure adequate solubility for the organic reagents, the inorganic base, and the catalyst.
-
-
Reaction Execution :
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-12 hours).
-
Causality : Heating provides the necessary activation energy for the catalytic steps, particularly the oxidative addition and reductive elimination.
-
-
Work-up and Purification :
-
Cool the mixture to room temperature and add ethyl acetate.
-
Separate the organic layer. Wash it sequentially with water and brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Causality : This standard aqueous work-up efficiently removes water-soluble impurities. Column chromatography is a robust technique for isolating the desired biaryl product from unreacted starting materials and catalyst residues.
-
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Safety and Handling
As with all boronic acids, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] The compound may cause skin and eye irritation. Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust. Store the compound in a tightly sealed container under an inert atmosphere to maintain its integrity.[2][7]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its defined structure, combining the reactive boronic acid with tunable methoxy and methoxycarbonyl groups, provides chemists with a powerful tool for constructing complex molecular architectures. The reliability of its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, ensures its continued relevance in the pursuit of novel pharmaceuticals and advanced materials.
References
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3-Hydroxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. PubChem, National Center for Biotechnology Information. [Link]
-
3-methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. PubChemLite. [Link]
-
Safety Data Sheet. Fisher Scientific. [Link]
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Advanced Synthesis with 3,5-Bis(methoxycarbonyl)phenylboronic Acid: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki reaction. Wikipedia. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
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- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid in Organic Solvents
Introduction: The Critical Role of Solubility in Advancing Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the efficiency and success of a chemical reaction are paramount. (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a key building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Nobel Prize-winning Suzuki-Miyaura coupling.[1] The ability to form carbon-carbon bonds with this reagent has paved the way for the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2]
However, the practical application of this versatile reagent is fundamentally governed by a critical, yet often overlooked, physicochemical property: its solubility. The solubility of this compound in a given organic solvent dictates not only the reaction kinetics and yield but also influences purification strategies and the overall process scalability. A poorly chosen solvent can lead to low reaction rates, incomplete conversions, and challenging downstream processing.
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively published, this guide leverages physicochemical principles and data from structurally analogous compounds to provide a robust framework for solubility prediction. Furthermore, we present detailed, field-proven experimental protocols to empower researchers to determine precise solubility data in their solvent systems of interest, ensuring optimized reaction conditions and reliable outcomes.
Physicochemical Profile and Solubility Prediction
Understanding the inherent properties of this compound is the first step in predicting its behavior in various organic solvents. The presence of a polar boronic acid group, a moderately polar methoxy group, and a polar methoxycarbonyl group on a phenyl ring results in a molecule with a nuanced polarity.
| Physicochemical Property | Value / Prediction | Source/Method |
| Molecular Formula | C₉H₁₁BO₅ | |
| Molecular Weight | 209.99 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point (°C) | ~205-208 (estimated) | Based on the close analog 3-Methoxycarbonylphenylboronic acid[3] |
| Predicted pKa | 7.31 ± 0.10 | Chemicalize Prediction |
| Predicted XlogP | 1.5 - 2.0 (estimated) | Based on similar substituted phenylboronic acids |
-
Polarity and Hydrogen Bonding: The boronic acid moiety, -B(OH)₂, is capable of both donating and accepting hydrogen bonds. This, along with the polar ester and ether functionalities, suggests a preference for polar organic solvents.
-
pKa: The predicted pKa of ~7.31 indicates that it is a weak acid. Its solubility can be significantly influenced by the presence of basic additives, which are a common component of Suzuki-Miyaura coupling reaction mixtures.[1]
-
Melting Point: A relatively high melting point, estimated to be above 200°C, suggests strong intermolecular forces in the solid state. Overcoming this crystal lattice energy is a key factor in the dissolution process, and solvents that can effectively interact with the molecule will be better at dissolving it.
Qualitative Solubility Predictions in Common Organic Solvents
Based on the principles of "like dissolves like" and data from analogous compounds such as phenylboronic acid, the following table provides a qualitative prediction of the solubility of this compound.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Tetrahydrofuran (THF), Dioxane, Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF) | High to Moderate | These solvents can accept hydrogen bonds and have moderate to high polarity, which should effectively solvate the molecule. Phenylboronic acid shows high solubility in ethers and ketones.[3][4] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | These solvents can both donate and accept hydrogen bonds. While good for solvation, they can potentially react with the boronic acid to form boronate esters. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to Low | These solvents have lower polarity. Phenylboronic acid exhibits moderate solubility in chloroform.[3][4] |
| Non-Polar | Toluene, Hexanes, Diethyl Ether | Low to Insoluble | The overall polarity of the molecule is too high to be effectively solvated by non-polar solvents. Phenylboronic acid has very low solubility in hydrocarbons.[3][4] |
Experimental Determination of Solubility: A Practical Guide
To obtain precise and actionable data, experimental determination of solubility is essential. The two most common methods are the Shake-Flask method for thermodynamic solubility and the dynamic (or synthetic) method for kinetic solubility.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.
Materials and Equipment:
-
This compound
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.
-
Solvent Addition: Add a known volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Commonly used solvent systems often involve a mixture of an organic solvent and water. The presence of water can be beneficial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the formation of the active boronate species. [2]
| Solvent System | Typical Ratio (Organic:Water) | Comments |
|---|---|---|
| Dioxane / Water | 4:1 to 2:1 | A very common and robust system for a wide range of substrates. [2] |
| Toluene / Ethanol / Water | Various | Toluene helps solubilize non-polar substrates, while ethanol and water aid in dissolving the base and boronic acid. |
| Tetrahydrofuran (THF) / Water | 4:1 to 1:1 | Another widely used system, though THF is less stable than dioxane at higher temperatures. [2] |
| Dimethylformamide (DMF) | Anhydrous or with water | A highly polar solvent that can be effective for less reactive coupling partners, but may require higher temperatures. |
| Acetonitrile (MeCN) / Water | Various | A polar aprotic option suitable for many Suzuki couplings. |
The optimal solvent system is highly dependent on the specific substrates and reaction conditions. Therefore, screening a few different systems is often a prudent approach in reaction optimization.
Handling and Safety Considerations
This compound and its analogs are generally classified as irritants. Standard laboratory safety precautions should be followed.
-
Eye and Skin Protection: Wear safety glasses or goggles and chemical-resistant gloves. [5]* Respiratory Protection: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.
-
Storage: Store in a cool, dry place under an inert atmosphere, as boronic acids can be sensitive to air and moisture, potentially leading to dehydration and the formation of boroxine anhydrides. Always consult the latest Safety Data Sheet (SDS) for the most current and detailed safety information.
Conclusion
Ultimately, for process optimization and robust reaction development, the experimental determination of solubility is indispensable. The detailed protocols provided for the Shake-Flask and dynamic methods empower researchers to generate the precise data needed for their specific systems. By combining theoretical prediction with empirical measurement, scientists can unlock the full potential of this valuable synthetic building block, leading to more efficient, scalable, and successful chemical transformations.
References
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 833-847. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
-
Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207. [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET: 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (3-Methoxy-5-(methoxycarbonyl)phenyl)boronicacid. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Phenylboronic acid. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
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stability and storage conditions for (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid.
An In-Depth Technical Guide to the Stability and Storage of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Authored by: A Senior Application Scientist
Introduction
This compound is a valuable building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, makes it a staple reagent for creating carbon-carbon bonds. However, like many organoboron compounds, its efficacy is intrinsically linked to its chemical integrity. The boronic acid functional group is susceptible to several degradation pathways that can compromise reaction yields, introduce impurities, and complicate downstream processes.[1]
This guide provides a comprehensive overview of the factors governing the stability of this compound. We will delve into the primary mechanisms of decomposition, offer evidence-based protocols for optimal storage and handling, and provide a quality control workflow to ensure the long-term viability of this critical reagent.
I. The Chemical Stability Profile: Understanding Degradation Pathways
The stability of an arylboronic acid is not absolute; it is a dynamic state influenced by its environment. For this compound, three principal degradation pathways must be considered: protodeboronation, oxidation, and boroxine formation.
A. Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is a prevalent decomposition route for arylboronic acids where the C–B bond is cleaved and replaced by a C–H bond.[2] This process converts the desired boronic acid into an inactive byproduct, in this case, methyl 3-methoxybenzoate.
The mechanism is often facilitated by aqueous media and can be catalyzed by acids, bases, or residual metal catalysts.[3][4][5][6] Studies have shown that the rate of protodeboronation is highly dependent on pH, often accelerating under basic conditions which promote the formation of the more reactive arylboronate anion.[7][8] The presence of oxygen can also promote this degradation pathway.[4]
B. Oxidation: Conversion to Phenolic Impurities
Arylboronic acids are susceptible to oxidation, which transforms the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol (methyl 3-hydroxy-5-methoxybenzoate). This process can be initiated by atmospheric oxygen, light, or more potent reactive oxygen species (ROS) like hydrogen peroxide.[9][10][11][12][13][14][15] The oxidation can be so facile that some methods intentionally use oxidants like m-chloroperbenzoic acid (MCPBA) to efficiently synthesize phenols from arylboronic acids.[16][17] In a laboratory setting, this represents a significant stability challenge, as even ambient air exposure can lead to the gradual accumulation of phenolic impurities.[9]
C. Boroxine Formation: The Anhydrous Challenge
In the solid state or under strictly anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[2] While this process is often reversible upon exposure to moisture, it significantly alters the molecular weight and can complicate stoichiometry in reactions where precise molar equivalents are critical. Several suppliers note that their 3-(methoxycarbonyl)phenylboronic acid products may contain varying amounts of the corresponding anhydride, highlighting the prevalence of this phenomenon.[18]
Caption: Primary degradation pathways for the target boronic acid.
II. Recommended Storage and Handling Protocols
To mitigate the degradation pathways discussed above, a stringent storage and handling protocol is essential. The primary goal is to minimize exposure to moisture, oxygen, light, and incompatible chemicals.
Data Presentation: Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all degradation pathways. Recommended by multiple suppliers.[19][20] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen and minimizes exposure to moisture.[19][20][21][22] |
| Container | Tightly Sealed, Opaque/Amber Vial | Prevents ingress of moisture and air. Opaque or amber glass protects the light-sensitive compound.[23] |
| Moisture | Strictly Anhydrous | Moisture is a key reactant in protodeboronation and can facilitate other degradation processes.[19][20][22] |
| Chemical Segregation | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids accelerated, direct chemical degradation.[22][24][25] |
Experimental Protocols: Best Practices for Handling
-
Inert Atmosphere Operations: Whenever possible, handle the solid compound inside a glovebox or glove bag with a dry, inert atmosphere.
-
Weighing and Dispensing: If a glovebox is unavailable, minimize the time the container is open to the atmosphere. Quickly weigh the desired amount and immediately reseal the container, purging the headspace with an inert gas (e.g., argon) before tightening the cap.
-
Solvent Preparation: Use only anhydrous solvents for preparing stock solutions. Ensure solvents are freshly distilled or obtained from a sealed, dry source.
-
Solution Storage: If stock solutions must be stored, keep them in sealed vials under an inert atmosphere at low temperatures (e.g., -20°C). However, preparing solutions fresh is always the preferred method.
Caption: Decision workflow for proper handling and storage.
III. Quality Control Assessment of Stored Boronic Acid
Periodic assessment of purity is crucial, especially for long-term storage or when reaction outcomes are inconsistent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose.
Experimental Protocol: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Under an inert atmosphere if possible, accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves the boronic acid and its potential impurities, and the acidic B(OH)₂ protons are often observable.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ value) to allow for full relaxation of all protons, which is critical for accurate integration.
-
Acquire an ¹¹B NMR spectrum as a complementary technique. A sharp signal will indicate the boronic acid, while broader signals or multiple peaks could suggest degradation or boroxine formation.[3][7]
-
-
Data Analysis:
-
Identify Key Signals: In the ¹H NMR spectrum, identify the characteristic aromatic and methoxy signals of the parent compound.
-
Search for Impurities:
-
Protodeboronation: Look for the appearance of new signals corresponding to methyl 3-methoxybenzoate. The aromatic splitting pattern will change, and the signal for the proton that replaced the boronic acid group will be evident.
-
Oxidation: Search for signals corresponding to the phenolic byproduct, methyl 3-hydroxy-5-methoxybenzoate. The appearance of a broad phenolic -OH proton and shifts in the aromatic signals are key indicators.
-
-
Quantification: Compare the integration of a well-resolved signal from the parent compound to the integration of signals from identified impurities to estimate the percentage of degradation.
-
Conclusion
The chemical integrity of this compound is paramount for its successful application in synthesis. Its stability is primarily threatened by protodeboronation, oxidation, and boroxine formation. These degradation pathways are significantly accelerated by exposure to moisture, air, light, and incompatible chemicals. By implementing a rigorous storage protocol centered on refrigeration under an inert atmosphere and employing careful handling techniques, researchers can ensure the long-term viability and reliability of this important reagent. Regular quality control checks using methods like NMR spectroscopy provide an essential verification step to confirm purity and troubleshoot synthetic challenges.
References
-
Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society URL: [Link]
-
Title: Copper-catalyzed protodeboronation of arylboronic acids in aqueous media Source: RSC Advances URL: [Link]
-
Title: A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA Source: Organic Chemistry Portal URL: [Link]
-
Title: Protodeboronation Source: Organic Chemistry Portal URL: [Link]
-
Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis Source: ChemRxiv URL: [Link]
-
Title: Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion Source: CORE URL: [Link]
-
Title: Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer Source: Nature Communications (via PMC) URL: [Link]
-
Title: A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA Source: Synlett URL: [Link]
-
Title: The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions Source: RSC Advances URL: [Link]
-
Title: Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation Source: MDPI URL: [Link]
-
Title: How to Store Boric Acid Source: Lab Alley URL: [Link]
-
Title: Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA Source: Applied and Environmental Microbiology (via PMC) URL: [Link]
-
Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PNAS URL: [Link]
-
Title: Boronic acid with high oxidative stability and utility in biological contexts Source: ResearchGate URL: [Link]
-
Title: Improving the oxidative stability of boronic acids through stereoelectronic effects Source: American Chemical Society URL: [Link]
-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: Pharmaceuticals (via PMC) URL: [Link]
-
Title: Boronic Acid with High Oxidative Stability and Utility in Biological Contexts Source: ChemRxiv URL: [Link]
-
Title: Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2 Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: 3-Methoxy-4-methoxycarbonylphenylboronic acid SDS Source: ChemSrc URL: [Link]
-
Title: Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs Source: Organic Process Research & Development URL: [Link]
-
Title: Corrosive Storage Guidelines Source: University of Texas at Austin Environmental Health & Safety URL: [Link]
-
Title: Hydrolysis mechanism of arylboronic acids Source: ResearchGate URL: [Link]
-
Title: Safe Handling and Storage of Chemicals Source: University of Tennessee, Knoxville Environmental Health & Safety URL: [Link]
-
Title: Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles Source: ACS Omega URL: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 10. mdpi.com [mdpi.com]
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Spectroscopic Profile of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid: A Technical Guide
Introduction
(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a key building block in organic synthesis, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Its bifunctional nature, possessing both a boronic acid moiety for carbon-carbon bond formation and an ester group for further functionalization, makes it a versatile reagent in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for verifying its structure, assessing purity, and understanding its reactivity. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions are based on established chemical shift values and coupling constants for similarly substituted benzene derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl groups of the methoxy and methoxycarbonyl substituents.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | s (broad) | 2H | B(OH)₂ | The acidic protons of the boronic acid group are typically broad and their chemical shift is concentration and solvent dependent. |
| ~7.95 | t, J ≈ 1.5 Hz | 1H | Ar-H (H-4) | This proton is situated between the two electron-withdrawing groups (boronic acid and methoxycarbonyl) and is expected to be the most deshielded aromatic proton, appearing as a triplet due to coupling with H-2 and H-6. |
| ~7.70 | dd, J ≈ 1.5, 2.5 Hz | 1H | Ar-H (H-6) | This proton is meta to the methoxy group and ortho to the methoxycarbonyl group. It will appear as a doublet of doublets due to coupling with H-2 and H-4. |
| ~7.45 | dd, J ≈ 1.5, 2.5 Hz | 1H | Ar-H (H-2) | This proton is ortho to the boronic acid and meta to the methoxycarbonyl group. It will appear as a doublet of doublets due to coupling with H-4 and H-6. |
| 3.88 | s | 3H | -OCH₃ | The methyl protons of the methoxy group are expected to be a sharp singlet. |
| 3.85 | s | 3H | -COOCH₃ | The methyl protons of the methoxycarbonyl group will also appear as a sharp singlet, with a chemical shift similar to the other methoxy group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.5 | C=O | The carbonyl carbon of the ester group is highly deshielded. |
| ~159.0 | Ar-C-OCH₃ | The aromatic carbon attached to the electron-donating methoxy group is deshielded. |
| ~135.0 | Ar-C-B(OH)₂ | The carbon atom directly bonded to the boron is difficult to observe due to quadrupolar relaxation, but its chemical shift is expected in this region. |
| ~131.0 | Ar-C-COOCH₃ | The aromatic carbon attached to the electron-withdrawing methoxycarbonyl group. |
| ~129.5 | Ar-CH (C-6) | Aromatic methine carbon. |
| ~125.0 | Ar-CH (C-4) | Aromatic methine carbon. |
| ~118.0 | Ar-CH (C-2) | Aromatic methine carbon. |
| 52.5 | -COOCH₃ | The methyl carbon of the methoxycarbonyl group. |
| 55.5 | -OCH₃ | The methyl carbon of the methoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (boronic acid, hydrogen-bonded) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (ester and ether, asymmetric) |
| ~1030 | Strong | C-O stretch (ether, symmetric) |
| ~750 | Strong | C-H bend (aromatic, out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Predicted Mass Spectrum (ESI-MS):
-
Molecular Ion: The molecular weight of the compound is 210.06 g/mol . In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ at m/z 209.05 would be expected. In positive ion mode, adducts such as [M+Na]⁺ at m/z 233.04 or [M+H]⁺ at m/z 211.07 could be observed.
-
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to the specific solvent.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak.
IR Data Acquisition
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrument Setup: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.
-
Data Processing: Label the significant peaks with their corresponding wavenumbers.
MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an electrospray ionization mass spectrometer (ESI-MS). Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.
-
Fragmentation Analysis (MS/MS): To confirm the structure, perform tandem mass spectrometry (MS/MS) on the parent ion of interest. Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The presented NMR, IR, and MS data, along with their interpretations, offer a valuable resource for the identification and characterization of this important synthetic building block. The experimental protocols outlined provide a solid foundation for researchers to obtain high-quality spectroscopic data. It is important to re-emphasize that these are predicted values, and experimental verification is crucial for definitive structural confirmation.
References
-
PubChem. 3-methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. [Link][1]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
commercial availability and suppliers of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Introduction: The Role of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid in Modern Synthesis
This compound, registered under CAS number 1048330-11-5, is a highly functionalized aromatic boronic acid. Its unique trifunctional nature—featuring a boronic acid group, a methoxy ether, and a methyl ester—makes it a valuable and versatile building block in synthetic organic chemistry. The boronic acid moiety serves as a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that is fundamental to the formation of carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1]
The methoxy and methoxycarbonyl substituents on the phenyl ring are not merely passive spectators. They play a crucial role in modulating the electronic properties and steric environment of the molecule, thereby influencing its reactivity, selectivity, and the physical properties of its derivatives. For researchers in drug discovery and materials science, this compound offers a strategic entry point for constructing elaborate molecular architectures.
This guide provides an in-depth analysis of the commercial landscape for this reagent, offers expert guidance on supplier selection and quality control, and details best practices for its handling and application.
Chapter 1: Commercial Availability and Supplier Landscape
This compound is readily available from a range of chemical suppliers catering to different scales of research and production, from milligrams for initial screening to kilograms for process development. The supplier landscape can be broadly categorized into large, multinational distributors and smaller, specialized chemical synthesis companies.
Key suppliers include, but are not limited to:
-
Sigma-Aldrich (Merck)
-
BLDpharm[2]
-
ChemicalBook, which lists multiple suppliers like Shanghai ShiXian Chemical Technology Co., Ltd. and Yantai ShengKailun Chemical Technology Co., Ltd.[3]
-
MySkinRecipes (Thailand)[4]
The choice of supplier often depends on a balance of factors including purity, cost, availability, and the scale of the project.
Comparative Analysis of Commercial Suppliers
| Supplier Category | Typical Purity Levels | Scale of Supply | Lead Times | Key Strengths |
| Large Distributors | >95% to >98% | Milligrams to Kilograms | Often short for standard catalog items (e.g., 2 business days)[5] | Extensive quality control documentation, broad inventory, reliable logistics. |
| Specialty Chemical Cos. | Often >97% | Grams to Multi-kilograms | Variable; may offer custom synthesis | High-purity options, flexibility in quantity, direct technical support. |
| Online Marketplaces | Varies by listing | Milligrams to Grams | Varies significantly (e.g., 10-20 days)[4] | Wide selection from various sources, competitive pricing. |
Chapter 2: Quality Assessment and Supplier Qualification
For a reagent as pivotal as a boronic acid, ensuring its quality is paramount to the success of subsequent synthetic steps. Impurities can poison catalysts, lead to unwanted side reactions, and complicate purification. As a senior scientist, my recommendation is to never take the label for granted. A robust, self-validating system of quality assessment is critical.
Deconstructing the Certificate of Analysis (CoA)
A supplier's CoA is the first line of defense. Key analytical data to scrutinize includes:
-
Purity (HPLC/LC-MS): High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of boronic acids. Look for a clean chromatogram with a major peak corresponding to the product. Mass Spectrometry (MS) coupling provides confirmation of the molecular weight. A significant challenge in the analysis of boronic acids is their propensity to form cyclic, trimeric anhydrides known as boroxines, which can complicate chromatographic profiles.[6]
-
Identity (¹H NMR): Proton Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. It confirms the chemical structure. For this specific molecule, expect to see characteristic signals for the aromatic protons, the methoxy group protons, and the methyl ester protons in the correct integration ratios.
-
Residual Solvents (GC): Gas Chromatography is used to detect and quantify any residual solvents from the synthesis and purification process.
-
Water Content (Karl Fischer): Boronic acids are susceptible to dehydration.[6] The water content, determined by Karl Fischer titration, is a critical parameter for calculating accurate molar quantities for reactions.
In-House Quality Control Protocol
Upon receiving a new batch of this compound, a streamlined in-house QC check is a prudent investment of time.
Objective: To verify the identity and approximate purity of the received material against the supplier's CoA.
Methodology:
-
Solubility Test: Dissolve a small sample (~5 mg) in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Poor solubility can indicate impurities or the presence of the corresponding boronic acid from hydrolysis of a pinacol ester precursor.[7]
-
¹H NMR Acquisition: Acquire a proton NMR spectrum.
-
Verification: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. The key is to ensure all expected peaks are present and there are no significant unassigned signals.
-
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.
-
Procedure: Spot the dissolved sample on a silica gel TLC plate and develop.
-
Analysis: Visualize under UV light (254 nm). A single major spot is indicative of high purity. Multiple spots suggest the presence of impurities.
-
This simple, rapid check can prevent costly failures in large-scale reactions.
Visualizing the Supplier Qualification Workflow
The process of selecting a supplier and qualifying their material can be visualized as a logical workflow.
Sources
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- 4. (3-Methoxy-5-(methoxycarbonyl)phenyl)boronicacid [myskinrecipes.com]
- 5. (3-fluoro-5-methoxycarbonylphenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a valuable substituted arylboronic acid that serves as a key building block in modern organic synthesis. Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in the construction of complex molecular architectures, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of both an electron-donating methoxy group and an electron-withdrawing methoxycarbonyl group on the phenyl ring provides a unique electronic profile that can influence reactivity and selectivity in cross-coupling reactions, making it a versatile reagent for fine chemical synthesis.[1] This guide provides a comprehensive overview of the synthesis, characterization, and practical applications of this compound, with a focus on its role in drug discovery and development.[3]
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1048330-11-5 | [4] |
| Molecular Formula | C₉H₁₁BO₅ | [4] |
| Molecular Weight | 209.99 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Storage | Inert atmosphere, room temperature | [4] |
Storage and Handling: this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, at room temperature.[4] Boronic acids are known to undergo trimerization to form boroxines upon dehydration, which can affect their reactivity. Proper storage is crucial to maintain the integrity of the compound. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this reagent.
Synthesis of this compound
The synthesis of this compound is typically achieved through a lithiation-borylation sequence starting from a readily available halo-aromatic precursor. A plausible and commonly employed route starts with methyl 3-bromo-5-methoxybenzoate. This method involves a lithium-halogen exchange followed by quenching with a borate ester and subsequent acidic workup.[6][7]
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1048330-11-5|this compound|BLD Pharm [bldpharm.com]
- 5. 3-Methoxy-5-Methoxycarbonylphenylboronic acid | 1048330-11-5 [chemicalbook.com]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Use of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of Substituted Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1] At the heart of this transformation lies the organoboron reagent, whose structure and electronic properties critically dictate the reaction's efficiency and scope. This guide focuses on a particularly valuable, yet nuanced, building block: (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid .
This trifunctional reagent, featuring a boronic acid moiety flanked by an electron-donating methoxy group and an electron-withdrawing methoxycarbonyl group, presents a unique electronic profile. Understanding the interplay of these substituents is paramount for rationally designing and optimizing Suzuki-Miyaura couplings. These reactions are instrumental in the synthesis of complex biphenyl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This document provides a deep dive into the mechanistic considerations, practical applications, and detailed experimental protocols for effectively employing this compound in your synthetic endeavors.
Mechanistic Insights: The Electronic Tug-of-War
The success of a Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid directly impacts the transmetalation step, which is often rate-determining.[4]
For this compound, the substituents exert opposing electronic effects:
-
Methoxy Group (–OCH₃): As an electron-donating group, it increases the electron density on the aromatic ring, which can enhance the nucleophilicity of the organic group being transferred to the palladium center, thereby facilitating transmetalation.[4]
-
Methoxycarbonyl Group (–COOCH₃): As an electron-withdrawing group, it decreases the electron density of the phenyl ring. This can slow the rate of transmetalation.[4] However, the increased Lewis acidity of the boron atom can also facilitate the formation of the boronate complex, a key intermediate in the reaction.
This electronic dichotomy necessitates a careful selection of reaction conditions to strike a balance that favors efficient coupling.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization may be necessary depending on the specific substrate.
Protocol 1: General Coupling with Aryl Bromides and Iodides
This protocol is effective for a broad range of aryl bromides and iodides.
Materials:
| Reagent | CAS Number | Molecular Weight | Stoichiometry |
| Aryl Halide (Br, I) | Varies | Varies | 1.0 equiv |
| This compound | 1048330-11-5 | 209.99 g/mol | 1.2 equiv |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 g/mol | 0.03 equiv |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.5 equiv |
| Toluene | 108-88-3 | 92.14 g/mol | - |
| Ethanol | 64-17-5 | 46.07 g/mol | - |
| Water | 7732-18-5 | 18.02 g/mol | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, ensuring dissolution of starting materials).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 20-30 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv).
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
Protocol 2: Coupling with Activated Aryl Chlorides
For more challenging couplings involving activated aryl chlorides, a more active catalyst system is often required.
Materials:
| Reagent | CAS Number | Molecular Weight | Stoichiometry |
| Aryl Chloride | Varies | Varies | 1.0 equiv |
| This compound | 1048330-11-5 | 209.99 g/mol | 1.5 equiv |
| Palladium(II) Acetate [Pd(OAc)₂] | 3375-31-3 | 224.49 g/mol | 0.02 equiv |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 g/mol | 0.04 equiv |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 g/mol | 3.0 equiv |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | - |
| Water | 7732-18-5 | 18.02 g/mol | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), potassium phosphate (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv) to a dry reaction vessel.
-
Add degassed 1,4-dioxane and a small amount of water (e.g., 10:1 dioxane:water).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. These reactions may require 12-24 hours for completion.
-
Follow the workup and purification steps outlined in Protocol 1.
Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider increasing the catalyst loading, trying a different ligand (e.g., Buchwald ligands for challenging couplings), or using a stronger base like cesium carbonate. The choice of solvent can also be critical; anhydrous conditions using solvents like THF or DME can sometimes be beneficial.
-
Protodeboronation: Electron-deficient boronic acids can be susceptible to protodeboronation (loss of the boronic acid group).[4] Using anhydrous conditions or boronic esters (e.g., the pinacol ester) can mitigate this side reaction.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can sometimes be observed. This can often be minimized by carefully controlling the reaction temperature and ensuring efficient stirring.
-
Purification: The polarity of the resulting biphenyl derivative will be influenced by the substituents on both coupling partners. The choice of eluent for column chromatography should be adjusted accordingly.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of highly functionalized biphenyl compounds. While its unique electronic properties require careful consideration of reaction conditions, the protocols and insights provided in this guide offer a solid foundation for its successful implementation in a wide range of synthetic applications. By understanding the underlying mechanistic principles and employing robust experimental techniques, researchers can effectively harness the power of this reagent to advance their work in drug discovery and materials science.
References
- Bao, K. et al. (2009). Synthesis and biological evaluation of a new series of biphenyl derivatives as tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 17(21), 7485-7490.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(8), 2116-2119.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Rossi, R., Bellina, F., & Lessi, M. (2011). Highly selective palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of halogenated heteroarenes. Tetrahedron, 67(37), 6969-7025.
Sources
Strategic Execution of Suzuki-Miyaura Coupling with (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic Acid
< APPLICATION NOTE & PROTOCOL
Introduction: Navigating the Challenges of Electron-Deficient Substrates
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4] While the reaction is robust, its efficiency can be significantly influenced by the electronic nature of the coupling partners.
The subject of this note, (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, presents a specific challenge. The methoxycarbonyl (ester) group is strongly electron-withdrawing, which deactivates the boronic acid. This deactivation can impede the crucial transmetalation step in the catalytic cycle, often leading to lower yields and requiring carefully optimized conditions.[5][6][7] Furthermore, the presence of the ester functionality introduces a potential site for hydrolysis under strongly basic conditions, a common requirement for activating the boronic acid.[8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully implement the Suzuki-Miyaura coupling using this and structurally related electron-deficient boronic acids. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a detailed, field-proven protocol.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[1][9][10]
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step, particularly with less reactive halides like aryl chlorides.[1]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][11]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[4][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Conditions: A Component-by-Component Analysis
The success of coupling with this compound hinges on the judicious selection of each reaction component to overcome its inherent deactivation and potential for side reactions.
Palladium Catalyst and Ligand Selection
For deactivated substrates, the choice of the palladium source and, more critically, the supporting ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern, highly active catalyst systems are generally required for challenging couplings.[12]
-
Rationale: Electron-rich, bulky phosphine ligands are essential. They promote the rate-limiting oxidative addition step and facilitate the reductive elimination.[3][13] For electron-deficient boronic acids, these ligands also help to stabilize the palladium center throughout the catalytic cycle.
-
Recommended Systems:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos, when combined with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, form highly active catalysts.[3][7] These systems are particularly effective for coupling challenging substrates, including electron-deficient aryl chlorides.[3][14]
-
N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes are also excellent catalysts, offering high stability and activity.[8] Commercially available PEPPSI™-type precatalysts are often a good choice.
-
-
Catalyst Loading: Typically, a lower catalyst loading (0.5–2 mol%) is sufficient with these highly active systems.
The Critical Role of the Base
The base plays a dual role: it activates the boronic acid by forming the more nucleophilic boronate anion (Ar-B(OH)₃⁻) and participates in the regeneration of the active catalyst.[8][11][15] However, with an ester-containing substrate, a strong, nucleophilic base like NaOH or KOH can lead to saponification (hydrolysis of the ester).
-
Rationale: A careful balance must be struck. The base must be strong enough to facilitate transmetalation but not so strong as to cause significant ester hydrolysis.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): Often the base of choice for sensitive substrates. It is sufficiently basic to promote the reaction while being less nucleophilic, thus minimizing hydrolysis.[9]
-
Potassium Carbonate (K₂CO₃): A common and effective base, often used in a biphasic solvent system with water.[9]
-
Cesium Carbonate (Cs₂CO₃): A stronger inorganic base that can be effective when others fail, though it is more expensive.
-
Potassium Fluoride (KF): A milder base that can be effective, particularly in anhydrous conditions, for substrates susceptible to hydrolysis.[8]
-
Solvent System Selection
The solvent must solubilize the reactants, catalyst, and base, and it can significantly influence reaction rates and selectivity.[16][17] For polar substrates like our boronic acid, a polar solvent system is generally preferred.
-
Rationale: A mixture of an organic solvent and water is often optimal. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[18]
-
Recommended Solvents:
-
Dioxane/Water: A classic and highly effective solvent mixture for Suzuki couplings.
-
Toluene/Water or THF/Water: Common alternatives that perform well in many cases.[4][9]
-
DMF or Acetonitrile: Polar aprotic solvents can also be used, sometimes leading to different selectivity profiles, especially with substrates bearing multiple reactive sites.[19][20] It's important to ensure these solvents are thoroughly degassed.
-
Reaction Temperature
The reaction temperature provides the necessary activation energy. While some modern catalyst systems can operate at room temperature for activated substrates, couplings involving deactivated partners typically require heating.[13]
-
Rationale: Higher temperatures increase the rate of all steps in the catalytic cycle, particularly the often-sluggish oxidative addition.
-
Recommended Temperature Range: 80–110 °C is a typical range for these types of couplings.[9] The optimal temperature should be determined empirically, starting at the lower end and increasing as needed while monitoring for potential decomposition.
Data Summary: Recommended Starting Conditions
The following table summarizes the recommended starting points for optimizing the Suzuki-Miyaura coupling of this compound.
| Parameter | Recommended Reagent/Condition | Rationale for Electron-Deficient Substrate |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective with bulky phosphine ligands. |
| Ligand | SPhos or XPhos (Ligand:Pd ratio 2:1) | Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination.[3] |
| Base | K₃PO₄ (2-3 equivalents) | Sufficiently basic to promote catalysis while minimizing ester hydrolysis.[9] |
| Solvent | 1,4-Dioxane / Water (4:1 to 10:1 v/v) | Good solubility for polar substrates and inorganic base.[4][9] |
| Temperature | 90–100 °C | Provides necessary activation energy for the deactivated system. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst and phosphine ligands from oxidation. |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a representative coupling reaction. Note: All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. All solvents must be degassed prior to use.
Caption: Experimental workflow for the Suzuki coupling protocol.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Aryl Bromide) (1.0–1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous, degassed
-
Deionized Water, degassed
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.1 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane, followed by degassed deionized water (e.g., in a 5:1 ratio, to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4–12 hours.
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, then with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting and Final Considerations
-
Low Yield: If the yield is low, consider increasing the reaction temperature in increments of 10 °C, screening an alternative ligand (e.g., XPhos), or using a stronger base like Cs₂CO₃. Ensure all reagents are pure and solvents are rigorously degassed.
-
Protodeboronation: A common side reaction with electron-deficient boronic acids is protodeboronation, where the C-B bond is cleaved, resulting in the corresponding arene.[5] Using anhydrous conditions with a base like KF can sometimes mitigate this issue. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) prior to coupling can be an effective strategy.[15][21]
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[4] Maintaining a strictly inert atmosphere is crucial to minimize this side reaction.
By carefully considering the electronic nature of the substrate and applying the principles outlined in this guide, researchers can confidently and successfully execute Suzuki-Miyaura couplings with challenging, electron-deficient boronic acids like this compound.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Johansson, Seechurn, C. C. E., et al. (2009). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition, 48(36), 6524-6556. Available from: [Link]
-
Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 987-999. Available from: [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Available from: [Link]
-
Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7401-7407. Available from: [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available from: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available from: [Link]
-
Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available from: [Link]
-
Mondal, S., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 12(1), 386-397. Available from: [Link]
-
Smith, R. C. (2017). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]
-
Chen, Y., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(30), 5863-5869. Available from: [Link]
-
Tsoncheva, T., et al. (2015). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 43, 1183-1188. Available from: [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction. Available from: [Link]
-
Hu, Q.-S., et al. (2012). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. National Institutes of Health. Available from: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. Available from: [Link]
-
Myers, A. G. The Suzuki Reaction - Chem 115. Available from: [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. Available from: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 10(21), 4569-4572. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
Sources
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- 4. Yoneda Labs [yonedalabs.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Advanced Catalytic Systems for Cross-Coupling with (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3,5-Disubstituted Phenyl Moiety
(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a key building block in modern organic synthesis, particularly in the pharmaceutical and materials science sectors. Its 1,3,5-substitution pattern provides a valuable scaffold for constructing complex molecular architectures, offering a divergent platform for lead optimization and the synthesis of functional materials. The presence of both an electron-donating methoxy group and an electron-withdrawing methoxycarbonyl group imparts unique electronic properties to the molecule. However, these same features can present challenges in classic cross-coupling reactions, necessitating carefully optimized catalytic systems to achieve high efficiency and yield.
This guide provides an in-depth analysis of catalytic systems and detailed protocols for the successful application of this compound in Suzuki-Miyaura and Heck cross-coupling reactions. It is designed to move beyond simple procedural lists, offering insights into the rationale behind catalyst selection, reaction parameter optimization, and troubleshooting common side reactions.
Scientific Principles: Navigating the Reactivity of a Functionalized Boronic Acid
The successful cross-coupling of this compound hinges on a nuanced understanding of its electronic nature and the mitigation of common failure modes associated with functionalized boronic acids.
The Challenge: Protodeboronation
A primary challenge in the Suzuki-Miyaura coupling of electron-deficient or heteroaryl boronic acids is the competitive side reaction known as protodeboronation.[1] This process involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying the nucleophilic partner and reducing the overall yield.[1] The reaction is often base-catalyzed, creating a paradox as a base is typically required to activate the boronic acid for transmetalation.[2][3] For a substrate like this compound, the electron-withdrawing nature of the ester group can increase its susceptibility to this decomposition pathway.
Strategies to Mitigate Protodeboronation:
-
Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[4] These "masked" reagents slowly hydrolyze under reaction conditions to release the active boronic acid, keeping its ambient concentration low and favoring the desired cross-coupling pathway.[1]
-
Rapid Catalytic Turnover: Employing a highly active catalyst system that promotes a rapid rate of cross-coupling can outcompete the slower protodeboronation reaction.[5][6] This is the primary strategy discussed in the following sections.
Pillar 1: The Palladium Precatalyst and the Active Pd(0) Species
The catalytic cycle of most cross-coupling reactions is initiated by a Pd(0) species.[7] While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, they often suffer from air sensitivity. Modern protocols favor the use of stable, air-tolerant Pd(II) "precatalysts" that are efficiently reduced in situ to the active Pd(0) catalyst.
Well-defined precatalysts, particularly palladacycles or those featuring bulky biarylphosphine ligands (e.g., XPhos, SPhos), offer superior performance for challenging substrates.[8][9] These systems are designed for rapid generation of the active L-Pd(0) species under mild conditions, which is critical for coupling unstable boronic acids.[5][10]
Pillar 2: The Ligand—The Architect of Reactivity
The choice of ligand is arguably the most critical parameter in optimizing a cross-coupling reaction. For challenging substrates, bulky and electron-rich phosphine ligands are paramount.[11]
-
Electron-Richness: Ligands with strong σ-donating character (e.g., those with cyclohexyl or tert-butyl groups) increase the electron density on the palladium center. This facilitates the initial, often rate-limiting, oxidative addition step of the aryl halide to the Pd(0) center.[12]
-
Steric Bulk: Large, sterically demanding ligands (e.g., biarylphosphines like SPhos or XPhos) promote the final, product-releasing reductive elimination step.[11] They also favor the formation of monoligated L-Pd(0) species, which are highly reactive intermediates in the catalytic cycle.
For this compound, ligands like SPhos have demonstrated exceptional activity in promoting Suzuki-Miyaura couplings, even with historically difficult coupling partners.[11]
Pillar 3: The Role of the Base—More Than a Simple Activator
The base plays a multifaceted role in the Suzuki-Miyaura reaction.[2][13] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is the active species in the transmetalation step.[2][3]
However, the choice and strength of the base must be carefully balanced. A strong base can accelerate the undesired protodeboronation.[1] For sensitive substrates, milder bases are often preferred.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates. Cesium carbonate is more soluble in organic solvents and can be more effective in certain cases.
-
Phosphates (K₃PO₄): A moderately strong base that is often highly effective for coupling electron-deficient boronic acids and is known to minimize side reactions.[14]
-
Fluorides (CsF, KF): Mild bases that can be particularly effective for heteroaryl boronic acids and other sensitive substrates, minimizing protodeboronation.[15]
Experimental Protocols and Workflows
General Laboratory Workflow
The following diagram outlines the standard workflow for setting up, monitoring, and working up a cross-coupling reaction. Adherence to inert atmosphere techniques is critical for reproducibility.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is optimized for the coupling of this compound with a representative aryl bromide, leveraging a modern, highly active catalyst system to maximize yield and minimize protodeboronation.
Catalytic System Rationale
-
Precatalyst: An XPhos-based precatalyst is chosen. These are well-defined, air-stable Pd(II) complexes that rapidly generate the highly active monoligated Pd(0) species in situ.[5][6] This rapid catalyst activation and turnover is key to outcompeting the decomposition of the electron-deficient boronic acid.[5][10]
-
Base: Potassium phosphate (K₃PO₄) is selected. It is an effective base for activating boronic acids while being less harsh than hydroxides, providing a good balance for this functionalized substrate.[14]
-
Solvent: A dioxane/water mixture is a common and effective medium for Suzuki-Miyaura couplings, providing solubility for both organic and inorganic reagents.[16]
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol
Materials:
-
Aryl Bromide (1.0 eq., e.g., 4-bromoanisole)
-
This compound (1.2–1.5 eq.)
-
XPhos Pd G3 Precatalyst (1–2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0–3.0 eq.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.5 eq.), and K₃PO₄ (2.0 eq.).
-
Inerting: Seal the vial with a septum cap and thoroughly purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 eq., 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.[8]
-
Reaction: Place the vial in a preheated heating block or oil bath set to 80–100 °C. Stir vigorously for the required time (typically 4–24 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Oxidative Heck-Type Coupling with an Olefin
Arylboronic acids can also serve as coupling partners in Heck-type reactions, typically requiring an oxidant to regenerate the active Pd(II) catalyst.[17] This protocol describes a Pd(OAc)₂-catalyzed arylation of an olefin.
Catalytic System Rationale
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, inexpensive, and effective catalyst for Heck reactions.[17]
-
Additive/Oxidant: N-Bromosuccinimide (NBS) is used as an additive. In this context, it facilitates the generation of the active arylpalladium species from the boronic acid, effectively acting as an oxidant in the catalytic cycle.[17]
-
Solvent: Toluene is a suitable non-polar solvent for this transformation.
-
Conditions: Notably, this reaction can often proceed under mild, ambient temperature conditions without the need for an added base, which is advantageous for the stability of the boronic acid.[17]
Catalytic Cycle: Oxidative Heck Reaction
Caption: Simplified cycle for the oxidative Heck reaction with a boronic acid.
Step-by-Step Protocol
Materials:
-
Olefin (1.0 eq., e.g., Styrene)
-
This compound (1.0 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
N-Bromosuccinimide (NBS) (0.3 eq., 30 mol%)
-
Toluene, anhydrous
-
Standard glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial with a magnetic stir bar, add this compound (1.0 eq.).
-
Inerting: Seal the vial and purge with argon or nitrogen.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.05 eq.), NBS (0.3 eq.), anhydrous toluene (to achieve ~0.5–1.0 M concentration), and finally the olefin (1.0 eq.).[17]
-
Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) for 12–24 hours.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the substituted olefin.
Data Summary: Catalyst System Comparison
The selection of the catalyst, ligand, and base is critical for achieving high yields, especially with challenging substrates. The following table summarizes conditions reported for Suzuki-Miyaura couplings of various electron-deficient or functionalized arylboronic acids, providing a comparative framework for optimization.
| Aryl Halide Partner | Boronic Acid | Catalyst (mol%) | Ligand | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | XPhos Pd G2 (2) | XPhos | K₃PO₄ (2) | THF/H₂O | RT | >95 | [5][10] |
| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | Pd(OAc)₂ (2) / SPhos (4) | SPhos | K₂CO₃ (3) | Dioxane/H₂O | 80 | ~70 | [18] |
| Aryl Bromides | 2-Pyridylboronates | Pd₂(dba)₃ (1.5) | Biphenyl-based phosphine | KF (3) | Dioxane | 100 | 74-91 | [19] |
| 2-Iodocycloenones | Various Arylboronic Acids | Pd/C (5) | None | Na₂CO₃ (2) | DME/H₂O | 25 | 85-98 | [20] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos | K₃PO₄ (2) | Dioxane/H₂O | 100 | 84 | [8] |
References
-
Mata, J., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available from: [Link]
-
da Silva, A. C., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available from: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central. Available from: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available from: [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
-
Caddick, S., et al. Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. DOI. Available from: [Link]
-
ResearchGate (2025). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. Available from: [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Available from: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]
-
Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ACS Publications. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu. Available from: [Link]
-
Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central. Available from: [Link]
-
Al-Zoubi, R. M., & Marion, O. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available from: [Link]
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Wikipedia. Protodeboronation. Wikipedia. Available from: [Link]
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Wallace, D. J., & Chen, C. (2005). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Available from: [Link]
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Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available from: [Link]
-
Tzschucke, C. C. (n.d.). Heck Reaction. yumpu.com. Available from: [Link]
-
Thomas, J. L., & Carrow, B. P. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available from: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available from: [Link]
-
ResearchGate (2025). Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. ResearchGate. Available from: [Link]
-
ResearchGate (2025). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. ResearchGate. Available from: [Link]
-
Wikipedia. Heck reaction. Wikipedia. Available from: [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
Reddy, B. V. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. Available from: [Link]
- Mitsudo, K., et al. (2023).
-
Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
ResearchGate (2025). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings. ResearchGate. Available from: [Link]
-
Al-Amin, M., & Malek, N. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. Available from: [Link]
-
Reddy, B. V. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. ResearchGate. Available from: [Link]
-
ResearchGate. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ResearchGate. Available from: [Link]
-
Pye, D. R., & Sigano, D. M. (2017). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PubMed Central. Available from: [Link]
-
Strømsodd, E. A., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available from: [Link]
-
Magano, J. (2022). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available from: [Link]
-
NRO Chemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
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The Architect's Guide to a Privileged Scaffold: Applications & Protocols in Biaryl Synthesis
Introduction: The Biaryl Motif - A Cornerstone in Modern Chemistry
The biaryl structural motif, characterized by two directly connected aromatic rings, is a cornerstone in contemporary chemical sciences.[1][2] Its prevalence stems from the unique conformational and electronic properties conferred by the aryl-aryl bond, which has made it a "privileged structure" in drug discovery.[3] Biaryl-containing compounds are at the heart of numerous pharmaceuticals, including anti-inflammatory agents, antihypertensives, and antivirals, as well as advanced functional materials and chiral ligands for asymmetric catalysis.[4][5][6] The strategic construction of this C(sp²)–C(sp²) bond is therefore a critical endeavor for researchers, scientists, and drug development professionals.[1]
This comprehensive guide provides an in-depth exploration of the most robust and widely employed synthetic strategies for accessing biaryl compounds. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of each reaction, offering field-proven insights to empower researchers to make informed decisions in their synthetic campaigns. Every protocol presented is designed as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Pillar 1: Palladium-Catalyzed Cross-Coupling Reactions - The Workhorse of Biaryl Synthesis
For decades, transition metal-catalyzed cross-coupling reactions have been the most reliable and versatile tools for the formation of aryl-aryl bonds.[4][7] Among these, palladium-catalyzed methods stand out for their efficiency, functional group tolerance, and broad substrate scope.[8][9] The general catalytic cycle for these reactions provides a unifying framework for understanding their operation.[10][11]
The General Catalytic Cycle
The catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[12]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
The Suzuki-Miyaura Coupling: A Versatile and Green Approach
First reported in 1981, the Suzuki-Miyaura coupling has become one of the most widely used methods for biaryl synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-based reagents.[13][14][15] The reaction couples an organoboron compound (typically a boronic acid or ester) with an aryl halide or triflate.[11]
Mechanism in Focus: The key to the Suzuki coupling is the activation of the organoboron species by a base, which facilitates the transmetalation step.[16] The choice of base is critical and can significantly impact the reaction's success.[16]
-
Advantages: Low toxicity of reagents and byproducts, broad commercial availability of boronic acids, and compatibility with aqueous conditions, making it a "greener" choice.[5][17]
-
Limitations: Potential for protodeboronation (loss of the boronic acid group) under certain conditions, and the need for a base which might not be compatible with sensitive substrates.[12][17]
-
Expert Insight: The stability of boronic acids can be a common reason for low yields.[12] Using boronic esters, such as pinacol esters, can enhance stability and improve reproducibility.[13]
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[14][16]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Solvent Addition: Add degassed toluene and degassed water to the flask. Degassing can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvents for 15-20 minutes.
-
Reaction Execution: Place the flask under an inert atmosphere (e.g., a nitrogen-filled balloon) and place it in a preheated oil bath at 100 °C.[16]
-
Monitoring: Stir the reaction mixture vigorously for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[16]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]
-
Purification: The crude product can be purified by recrystallization or column chromatography.[14]
The Stille Coupling: Robustness in Complex Syntheses
The Stille coupling utilizes organotin reagents (organostannanes) as the nucleophilic partner.[18] Its primary advantages are the air and moisture stability of organostannanes and excellent functional group tolerance under neutral conditions.[18][19]
-
Advantages: Highly reliable and often succeeds where other methods fail, particularly in late-stage, complex molecule synthesis.[18] The reaction is generally insensitive to the presence of water.
-
Limitations: The primary drawback is the toxicity of organotin reagents and the difficulty in removing tin byproducts from the reaction mixture.[17]
-
Expert Insight: The choice of ligand is crucial for coupling less reactive electrophiles like aryl chlorides. Bulky, electron-rich phosphine ligands such as XPhos have been shown to be effective.[19]
This protocol describes a general procedure for the Stille coupling of an aryl iodide with an arylstannane.[18]
Materials:
-
Aryl iodide (1.0 mmol)
-
Arylstannane (e.g., aryltrimethylstannane, 1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Triphenylarsine (AsPh₃, 0.04 mmol, 4 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Schlenk flask, condenser, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the aryl iodide and arylstannane in anhydrous DMF.
-
Catalyst Addition: Add the Pd₂(dba)₃ and AsPh₃ to the reaction mixture.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. A fluoride wash (e.g., aqueous KF) can be effective in removing tin byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
The Negishi Coupling: High Reactivity and Functional Group Tolerance
The Negishi coupling employs organozinc reagents, which are more reactive than their organoboron and organotin counterparts.[20][21] This heightened reactivity allows for the coupling of sterically hindered substrates under mild conditions.[8][22]
-
Advantages: High reactivity of organozinc reagents, excellent functional group tolerance, and the ability to form sterically hindered biaryls.[8][22]
-
Limitations: Organozinc reagents are often sensitive to air and moisture, requiring anhydrous reaction conditions and careful handling.[8]
-
Expert Insight: The development of palladacycle precatalysts has led to highly active catalyst systems that can operate under mild conditions and at low catalyst loadings.[8]
This protocol outlines a general procedure for the Negishi coupling of an aryl bromide with an arylzinc reagent.[8]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylzinc chloride solution (1.2 mmol, e.g., 0.5 M in THF)
-
Palladacycle precatalyst (e.g., RuPhos-Pd-G3, 0.01 mmol, 1 mol%)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
-
Schlenk flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add the aryl bromide and the palladacycle precatalyst.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by the slow addition of the arylzinc chloride solution at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Pillar 2: Direct C-H Arylation - An Atom-Economical Frontier
A more modern and atom-economical approach to biaryl synthesis is through direct C-H arylation.[23] This strategy avoids the pre-functionalization of one of the aromatic coupling partners, thereby reducing the number of synthetic steps and minimizing waste.[24][25]
Mechanism in Focus: The mechanism of direct C-H arylation can vary, but often involves a concerted metalation-deprotonation (CMD) pathway or an oxidative addition/C-H activation sequence.[26] The regioselectivity of the C-H activation is a key challenge in this methodology.[23]
Caption: General workflow for direct C-H arylation.
-
Advantages: Increased step and atom economy, access to biaryls from simple arene starting materials.[23][27]
-
Limitations: Controlling regioselectivity can be challenging, and harsh reaction conditions may be required.[27] The scope of compatible functional groups can also be more limited compared to traditional cross-coupling methods.
-
Expert Insight: The use of directing groups on one of the arene partners can provide excellent control over regioselectivity, enabling the synthesis of specific isomers that would be difficult to access otherwise.[28]
This protocol provides a general procedure for the direct arylation of an arene with an aryl bromide.[24]
Materials:
-
Arene (can be the limiting reagent or used as the solvent)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Pivalic acid (PivOH, 0.3 mmol, 30 mol%)
-
N,N-Dimethylacetamide (DMAc, 3 mL)
-
Sealed tube, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Reaction Setup: In a sealed tube, combine the aryl bromide, palladium(II) acetate, potassium carbonate, and pivalic acid.
-
Reagent and Solvent Addition: Add the arene and DMAc to the sealed tube.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 120-150 °C.
-
Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the progress by GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Comparative Summary of Key Methodologies
| Method | Organometallic Reagent | Key Advantages | Key Disadvantages | Typical Catalyst |
| Suzuki-Miyaura | Organoboron | Low toxicity, wide availability of reagents, aqueous conditions.[5][17] | Base required, potential protodeboronation.[17] | Pd(0) complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands.[17] |
| Stille | Organotin | Excellent functional group tolerance, mild, neutral conditions.[17][18] | Toxicity of tin reagents and byproducts, difficult purification.[17] | Pd(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃.[17] |
| Negishi | Organozinc | High reactivity, good for sterically hindered substrates.[8][20] | Air and moisture sensitivity of organozinc reagents.[8] | Pd(0) or Ni(0) complexes with phosphine ligands.[8][20] |
| Direct C-H Arylation | None (Arene C-H bond) | Atom and step economy, avoids pre-functionalization.[23] | Regioselectivity challenges, often harsh conditions.[27] | Pd(II) salts, often with ligand and additive.[24][27] |
Conclusion and Future Outlook
The synthesis of biaryl compounds remains a vibrant and evolving field of research. While palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the established workhorses, the continuous drive for more sustainable and efficient processes has propelled the development of direct C-H arylation methodologies.[25] Furthermore, emerging areas such as biocatalytic oxidative cross-coupling reactions offer exciting new avenues for constructing these valuable motifs with unparalleled selectivity.[29] The choice of synthetic strategy will ultimately depend on the specific target molecule, available starting materials, and desired functional group tolerance. By understanding the underlying principles and practical considerations of each method, researchers can confidently navigate the synthetic landscape to access the diverse and vital world of biaryl compounds.
References
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- Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing).
- Synthesis of axially chiral biaryls via Pd(II)-catalysed direct C(sp 2 )–H arylation.
- Biaryl synthesis via direct arylation: establishment of an efficient catalyst for intramolecular processes - PubMed.
- catalytic cycle for coupling reactions - YouTube.
- Recent Advances in Room-Temperature Direct C–H Arylation Methodologies.
- Stille vs. Suzuki Coupling: A Comparative Guide to Biaryl Synthesis Yields - Benchchem.
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- Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction | Organic Letters - ACS Publications.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central.
- Biaryl Synthesis Definition - Organic Chemistry Key Term - Fiveable.
- Enantioselective Synthesis of Atropisomeric Biaryls by Pd-Catalyzed Asymmetric Buchwald-Hartwig Amination - PubMed.
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- Buchwald-Hartwig coupling - YouTube.
- Org. Synth. 2011, 88, 197.
- Direct C–H Arylation - CHIMIA.
- Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system ‡ - SciSpace.
- Upgrading Cross-Coupling Reactions for Biaryl Syntheses | Accounts of Chemical Research.
- Stille vs. Suzuki Coupling for Biaryl Synthesis: A Detailed Comparison for Researchers - Benchchem.
- Biaryl synthesis by C-C coupling - Organic Chemistry Portal.
- Buchwald–Hartwig amination - Wikipedia.
- Negishi Coupling - Organic Chemistry Portal.
- Expanding chemical space by para-C−H arylation of arenes - PMC - NIH.
- Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes | Organic Letters - ACS Publications.
- Synthesis of biaryls without using heavy metals- the photosplicing approach.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands | Catalysis | ChemRxiv | Cambridge Open Engage.
- Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism | ACS Catalysis - ACS Publications.
- Optimized stereoselective Negishi biaryl coupling. - ResearchGate.
- An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction - ACS Publications.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego.
- Selected biaryl-containing drug molecules, natural products, and chiral ligands - ResearchGate.
- Examples of biaryl structure applications | Download Scientific Diagram - ResearchGate.
- The Negishi Cross-Coupling Reaction - Denmark Group.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Journal of Chemical Education - ACS Publications.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling - Benchchem.
- Cross-Coupling Reactions: A Practical Guide - ResearchGate.
- Suzuki biaryl cross-coupling reactions a, The Suzuki biaryl... | Download Scientific Diagram - ResearchGate.
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- Catalytic cross-coupling reactions in biaryl synthesis.
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Propargyl Amine: A Versatile Building Block for Modern Organic Synthesis
<_ _>
Application Note & Protocols
Abstract
Propargyl amines are a class of organic compounds characterized by the presence of both an amino group and an alkyne functionality. This unique structural combination imparts a versatile reactivity profile, making them exceptionally valuable building blocks in organic synthesis.[1] They serve as pivotal precursors for a vast array of complex molecules, most notably nitrogen-containing heterocycles, which form the core of many pharmaceuticals, agrochemicals, and functional materials.[2][3] This guide provides an in-depth exploration of propargyl amine's role in synthesis, focusing on its application in powerful multicomponent reactions and subsequent cyclization cascades. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to leverage the full potential of this essential synthetic tool.
The Unique Reactivity of Propargyl Amine
The synthetic power of propargyl amine stems from its dual functionality. The amine group can act as a nucleophile or a base, and can be readily converted into an imine or iminium ion in situ. The terminal alkyne possesses an acidic C-H bond that can be activated by metal catalysts, and the triple bond itself can participate in a variety of addition and cyclization reactions.[4] This confluence of reactivity allows for the construction of significant molecular complexity from simple, readily available starting materials in a single step.
Propargyl amines are key components in several named reactions, including:
-
A³ (Aldehyde-Alkyne-Amine) Coupling: The most prominent method for synthesizing propargyl amines themselves, this one-pot, three-component reaction is a cornerstone of modern synthetic chemistry for its high atom economy.[5][6]
-
Cycloaddition Reactions: The alkyne moiety is an excellent dienophile or dipolarophile for constructing various carbo- and heterocyclic rings.
-
Cycloisomerization/Cyclization Cascades: Following their formation, propargyl amines can undergo metal-catalyzed intramolecular reactions to yield diverse heterocyclic scaffolds such as quinolines, pyrroles, and pyridines.[1][7][8][9]
Figure 2: Experimental workflow of the A³ coupling reaction.
Application in Heterocyclic Synthesis
Perhaps the most significant application of propargyl amines is their use as precursors to nitrogen-containing heterocycles. [1][2][10]The combination of the nitrogen atom and the reactive alkyne in a 1,4-relationship is perfectly poised for cyclization reactions. By carefully selecting the catalyst and reaction conditions, a diverse range of valuable heterocyclic cores can be accessed.
For example, gold or palladium catalysts can promote intramolecular hydroamination or cycloisomerization reactions to form substituted pyrroles and pyridines. [11]More complex cascades, involving annulation with other components, can lead to quinolines, indoles, and other fused systems. [7][8]This strategy allows for the rapid construction of molecular scaffolds that are prevalent in drug discovery. [12][13]
Experimental Protocols
Protocol 4.1: General Procedure for the Copper-Catalyzed A³ Coupling Reaction
-
Expertise & Causality: This protocol utilizes copper(I) iodide as a catalyst, which is cost-effective and highly efficient for activating the terminal alkyne. [5]The reaction is often run at a slightly elevated temperature to facilitate both iminium ion formation and the final nucleophilic addition. Dichloromethane (DCM) is a good general solvent as it is relatively non-coordinating and effectively solubilizes the reactants. The reaction is self-validating through monitoring by Thin Layer Chromatography (TLC).
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Add the secondary amine (1.1 mmol, 1.1 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Dissolve the components in dichloromethane (DCM, 5 mL).
-
Add the copper(I) iodide (CuI) catalyst (0.05 mmol, 5 mol%).
-
Seal the flask and stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with DCM.
-
Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 10 mL) to remove the copper catalyst, followed by brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired propargyl amine.
Data Presentation: Substrate Scope
| Entry | Aldehyde | Amine | Alkyne | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Phenylacetylene | 92 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | 95 |
| 3 | 4-Methoxybenzaldehyde | Morpholine | Phenylacetylene | 89 |
| 4 | Cyclohexanecarboxaldehyde | Pyrrolidine | 1-Heptyne | 85 |
| 5 | Benzaldehyde | Dibenzylamine | Trimethylsilylacetylene | 90 |
Yields are representative and may vary based on specific reaction conditions and purification.
Protocol 4.2: Synthesis of a Substituted Quinolone via Palladium-Catalyzed Cyclization
-
Expertise & Causality: This protocol uses a propargylamine derived from an N-substituted aniline. The palladium catalyst facilitates a 6-endo-dig cyclization onto the alkyne, followed by an oxidative aromatization to form the stable quinoline ring system. [4]Toluene is used as a high-boiling solvent suitable for this transformation, and running the reaction under air provides the necessary oxidant for the final aromatization step. [4] Step-by-Step Methodology:
-
In a reaction vial, dissolve the N-aryl propargylamine (0.1 mmol, 1.0 equiv), synthesized via a method similar to Protocol 4.1, in toluene (2 mL).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 5 mol%).
-
Seal the vial (do not make it airtight; an air headspace is required) and place it in a preheated oil bath at 80 °C. [4]4. Stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a small plug of Celite® to remove the palladium catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the functionalized quinoline product.
Figure 3: Logical workflow for quinoline synthesis from a propargylamine precursor.
Conclusion
Propargyl amine is a testament to the power of molecular design, where the strategic placement of two reactive functional groups creates a building block of immense synthetic potential. Its central role in the atom-economical A³ coupling reaction and its utility as a direct precursor to a vast landscape of pharmacologically relevant N-heterocycles solidify its position as an indispensable tool for organic synthesis. [1][12]The protocols and insights provided herein are intended to empower researchers to fully exploit the capabilities of this versatile molecule in their synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.
References
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Vitale, M., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. Available at: [Link]
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Carneiro, A., et al. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. Available at: [Link]
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Reddy, R. S., et al. (2014). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules. Available at: [Link]
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Wang, J., et al. (2023). Base Metal-Controlled Chemodivergent Cyclization of Propargylamines for the Atom-Economic Synthesis of Nitrogen Heterocycles. Organic Letters. Available at: [Link]
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Larsen, C. B., et al. (2022). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. Molecules. Available at: [Link]
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LibreTexts Chemistry. (2023). 3.1: A3 Coupling Reaction. Available at: [Link]
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Wang, J., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules. Available at: [Link]
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ResearchGate. Propargylamine: an Important Moiety in Drug Discovery | Request PDF. Available at: [Link]
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ResearchGate. Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations. Available at: [Link]
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Pandey, A. R., et al. (2023). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
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Ramazani, A., et al. (2019). Modern Catalysts in A3- Coupling Reactions. Current Organic Chemistry. Available at: [Link]
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National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]
-
Wang, J., et al. (2023). Base Metal-Controlled Chemodivergent Cyclization of Propargylamines for the Atom-Economic Synthesis of Nitrogen Heterocycles. Organic Letters. Available at: [Link]
-
Journal of Pharmacognosy and Phytochemistry. A walk around A3 Coupling for the synthesis of Propargylamines. Available at: [Link]
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PubMed. Propargylamine: an important moiety in drug discovery. Available at: [Link]
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ResearchGate. Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Available at: [Link]
-
Wang, J., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules. Available at: [Link]
-
Singh, V. K., et al. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules. Available at: [Link]
-
ResearchGate. The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines | Request PDF. Available at: [Link]
-
Encyclopedia.pub. (2022). Recent Advances in A3 Coupling with Metal Salts. Available at: [Link]
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Mondal, S., & Ghorai, P. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances. Available at: [Link]
-
ResearchGate. Cyclization reactions of 9 and 11 with allylamine and propargylamine. Available at: [Link]
-
Semantic Scholar. Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations. Available at: [Link]
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Manjaly, R., & Pillai, A. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. Available at: [Link]
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ResearchGate. Synthesis and Reactivity of Propargylamines in Organic Chemistry | Request PDF. Available at: [Link]
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Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid for the Synthesis of Biaryl Compounds
Introduction: The Utility of Substituted Phenylboronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a valuable building block in this context. Its trifunctional nature—possessing a boronic acid for coupling, an electron-donating methoxy group, and an electron-withdrawing methoxycarbonyl group—allows for the strategic construction of complex, highly functionalized molecules. This application note provides a detailed protocol for a typical Suzuki-Miyaura reaction utilizing this versatile reagent, with an emphasis on the rationale behind the selection of each reaction component and condition.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle is generally accepted to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromoanisole), forming a Pd(II) complex.[3][5]
-
Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][5][6]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[3][5]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Detailed Protocol: Synthesis of Methyl 3-methoxy-4'-methoxybiphenyl-5-carboxylate
This protocol details the coupling of this compound with 4-bromoanisole.
Reaction Scheme:
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 209.99 | 1.0 | 210 mg | Nucleophile |
| 4-Bromoanisole | 187.04 | 1.2 | 224 mg (158 µL) | Electrophile |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.03 | 35 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | Base |
| 1,4-Dioxane | - | - | 8 mL | Solvent |
| Water (degassed) | - | - | 2 mL | Co-solvent |
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (210 mg, 1.0 mmol) and 4-bromoanisole (224 mg, 1.2 mmol).
-
Rationale: Using a slight excess of the aryl halide can help drive the reaction to completion, especially if the boronic acid is prone to decomposition.[7]
-
-
Addition of Base and Solvents: Add potassium carbonate (276 mg, 2.0 mmol), followed by 1,4-dioxane (8 mL) and water (2 mL).
-
Rationale: Potassium carbonate is a moderately strong inorganic base effective for activating the boronic acid to the boronate form, which is necessary for transmetalation.[1][8] The dioxane/water solvent system is a common choice, as it effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.[9]
-
-
Degassing: Seal the flask with a septum and degas the reaction mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution.
-
Rationale: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. Degassing is a critical step to ensure the longevity and activity of the catalyst.[10]
-
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mol%).
-
Rationale: Pd(PPh₃)₄ is a reliable and commonly used air-stable Pd(0) precatalyst that readily enters the catalytic cycle.[11] Phosphine ligands stabilize the palladium center.
-
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Rationale: Elevated temperatures are typically required to promote the oxidative addition and reductive elimination steps of the cycle. Vigorous stirring is essential, particularly in biphasic mixtures, to ensure adequate mixing and mass transfer between phases.[10]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). c. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening alternative bases (e.g., K₃PO₄, Cs₂CO₃) or catalyst systems. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can sometimes improve catalytic activity, especially with challenging substrates.[10]
-
Protodeborylation: The cleavage of the C-B bond by hydrolysis is a common side reaction.[10] If this is observed (formation of methyl 3-methoxybenzoate), using anhydrous conditions with a base like potassium phosphate (K₃PO₄) in a solvent like toluene or 2-MeTHF may be beneficial.[10]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by ensuring the reaction is thoroughly deoxygenated.
Conclusion
This application note provides a reliable and well-rationalized protocol for the Suzuki-Miyaura cross-coupling of this compound. The described methodology is robust and serves as an excellent starting point for the synthesis of a wide array of functionalized biaryl compounds. By understanding the mechanistic underpinnings and the role of each component, researchers can effectively adapt and optimize this protocol for their specific synthetic targets in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Le Duc, G., et al. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
-
Wiley Online Library. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
Thieme. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
ACS Publications. (2018, April 24). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
NIH. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. [Link]
-
MySkinRecipes. (n.d.). (3-Methoxy-5-(methoxycarbonyl)phenyl)boronicacid. [Link]
-
PubChem. (n.d.). 3-Hydroxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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Application Notes & Protocols: Strategic Derivatization of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Scaffold for Innovation
(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a trifunctional aromatic building block of significant interest in modern organic synthesis, particularly in medicinal chemistry and materials science.[1][2] Its strategic arrangement of a boronic acid, a methyl ester, and a methoxy group on a phenyl ring offers three distinct points for chemical modification. This design allows for a modular and divergent approach to creating complex molecular architectures.
-
The Boronic Acid Moiety: Serves as a linchpin for palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[3][4]
-
The Methoxycarbonyl (Ester) Group: Provides a handle for hydrolysis to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other acyl derivatives.
-
The Methoxy Group: Functions as a directing group and influences the electronic properties of the aromatic ring.
This guide provides field-proven insights and detailed protocols for the key derivatization pathways of this versatile reagent, empowering researchers to unlock its full synthetic potential.
Reactivity Profile and Stability Considerations
Arylboronic acids are generally stable, yet their reactivity and stability can be influenced by reaction conditions. While robust, they can be prone to protodeboronation (loss of the B(OH)₂ group) under harsh basic conditions or prolonged heating.[5] The ester functionality in the title compound is sensitive to base-catalyzed hydrolysis.[6] Therefore, reaction conditions must be chosen judiciously to favor the desired transformation. For applications requiring exceptional stability during purification, conversion to a boronic ester, such as a pinacol ester (Bpin), can be advantageous, as these derivatives often exhibit enhanced stability towards silica gel chromatography and hydrolysis.[7][8][9]
Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the cornerstone of biaryl synthesis due to its high functional group tolerance and operational simplicity.[10][11][12] It facilitates the coupling of the boronic acid with a variety of (hetero)aryl halides or triflates.
Expert Insight: Catalyst and Base Selection
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, and base.[6]
-
Catalyst: For routine couplings with aryl bromides or iodides, Pd(PPh₃)₄ is a reliable choice.[13] For more challenging substrates, such as electron-rich or sterically hindered aryl chlorides, more active catalysts formed from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos, or PCy₃) are often necessary.[6]
-
Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6][12] Aqueous Na₂CO₃ or K₂CO₃ are standard choices. For substrates with base-sensitive functional groups, a milder base like K₃PO₄ or KF can be employed.[6]
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a general procedure for coupling this compound with a generic aryl bromide.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura C-C bond formation.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)
-
Toluene and Ethanol (e.g., 4:1 v/v mixture)
-
Nitrogen or Argon gas supply
-
Standard reaction glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound and the aryl bromide.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Degas the resulting mixture by bubbling nitrogen or argon through it for 20-30 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.[13]
-
Heat the reaction mixture to reflux (typically 85-110 °C) and stir vigorously for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS.[13]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
| Coupling Partner Example | Catalyst System | Base | Typical Yield |
| 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | 85-95% |
| 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | Na₂CO₃ | 80-90% |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 75-85% |
Part 2: C-N/C-O Bond Formation via Chan-Lam Coupling
The Chan-Lam coupling is a powerful, copper-catalyzed method for forming C-N and C-O bonds, serving as an excellent alternative to the Buchwald-Hartwig amination.[14][15] It couples the boronic acid with a wide range of amines, anilines, phenols, and N-heterocycles, often under mild, aerobic conditions.[3][16]
Expert Insight: Optimizing Chan-Lam Reactions
Unlike palladium-catalyzed reactions, Chan-Lam couplings are oxidative and typically use air as the terminal oxidant.[15]
-
Copper Source: Copper(II) acetate [Cu(OAc)₂] is the most common and effective catalyst.[15]
-
Solvent & Base: Dichloromethane (DCM) or methanol are common solvents. A tertiary amine base like triethylamine (Et₃N) or pyridine is often used to facilitate the reaction, though some protocols are base-free.[15]
-
Additives: Molecular sieves can be added to remove water, which can sometimes hinder the reaction. For challenging couplings, a ligand such as pyridine may be beneficial.[17]
Protocol 2: Chan-Lam N-Arylation with an Aniline
This protocol details the coupling of the title boronic acid with an aniline derivative.
Workflow Diagram: Chan-Lam N-Arylation
Caption: Workflow for Chan-Lam C-N bond formation.
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Copper(II) Acetate [Cu(OAc)₂] (1.0 - 2.0 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
-
Activated molecular sieves (4Å)
Procedure:
-
To a flask open to the air, add the boronic acid, aniline derivative, Cu(OAc)₂, and activated molecular sieves.
-
Add DCM as the solvent, followed by pyridine.
-
Stir the resulting suspension vigorously at room temperature for 12-24 hours. The mixture will typically turn from blue to green. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove copper salts.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel to afford the desired N-arylated product.
Part 3: Derivatization of the Methoxycarbonyl Group
The ester group provides a secondary site for diversification, most commonly through hydrolysis to a carboxylic acid followed by amide bond formation. This two-step sequence dramatically expands the accessible chemical space.
Protocol 3: Two-Step Amide Synthesis
Step A: Saponification (Ester Hydrolysis)
Materials:
-
Starting Ester (e.g., product from Protocol 1 or 2) (1.0 equiv)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 2.0 equiv)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the ester in a THF/water mixture.
-
Add LiOH or NaOH and stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration or extract the carboxylic acid with ethyl acetate.
-
Dry the product thoroughly. It is often used in the next step without further purification.
Step B: Amide Coupling
Expert Insight: A variety of coupling reagents can be used for amide bond formation.[18][19] HATU, HOBt/EDC, and DEPBT are common choices that offer high yields and minimize racemization for chiral amines.
Workflow Diagram: Amide Bond Formation
Caption: Workflow for carboxylic acid to amide conversion.
Materials:
-
Carboxylic acid from Step A (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv) or EDC (1.2 equiv) / HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or DCM
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF or DCM.
-
Add the amine, followed by DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., HATU) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until completion is confirmed by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material by column chromatography or recrystallization to yield the final amide.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are valuable scaffolds. For instance, biaryl structures synthesized via Suzuki coupling are prevalent in pharmaceuticals and organic electronics.[10] The ability to introduce nitrogen-containing heterocycles and diverse amide functionalities allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1][4]
References
-
Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. Available from: [Link]
- Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster presentation abstract.
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025). ResearchGate. Available from: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research, 55(9), 1275–1290. Available from: [Link]
-
Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2022). Molecules, 27(21), 7578. Available from: [Link]
-
Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry. Available from: [Link]
-
Lam, P. Y. S. (2008). COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. MARM-ACS Meeting Abstract. Available from: [Link]
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). Pre-print server.
-
3-METHOXYCARBONYL-5-NITROPHENYLBORONIC ACID. (n.d.). MySkinRecipes. Available from: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(14), 3255. Available from: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Available from: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. (2014). ResearchGate. Available from: [Link]
-
Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2022). RSC Advances, 12(20), 12596–12601. Available from: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available from: [Link]
-
Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022). RSC Advances. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid [smolecule.com]
- 3. marmacs.org [marmacs.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole | MDPI [mdpi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acs.org [acs.org]
- 18. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates: A Modern Approach
Introduction: The Imperative for Innovation in Pharmaceutical Synthesis
The synthesis of pharmaceutical intermediates is a cornerstone of drug development and manufacturing. The efficiency, safety, and environmental impact of these synthetic routes directly influence the cost, accessibility, and sustainability of life-saving medicines. Traditional batch manufacturing, while a long-established method, often faces challenges related to scalability, process control, and waste generation. In response, the pharmaceutical industry is increasingly embracing modern synthetic methodologies that align with the principles of green chemistry, aiming to design safer, more efficient, and less wasteful processes. This guide provides an in-depth exploration of two transformative technologies—Continuous Flow Chemistry and Biocatalysis—offering detailed protocols and insights for their application in the synthesis of pharmaceutical intermediates.
Section 1: Continuous Flow Chemistry: From Batch to Continuous Processing
Continuous flow chemistry, where chemical reactions are performed in a continuously flowing stream, offers a paradigm shift from traditional batch processing. This technology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced efficiency, safety, and scalability. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, enabling reactions to be performed under conditions that would be hazardous in large batch reactors.
The Rationale for Adopting Flow Chemistry
The move from batch to continuous flow is driven by several key advantages that address critical challenges in pharmaceutical synthesis:
-
Enhanced Safety: The small reaction volumes at any given time significantly mitigate the risks associated with highly exothermic or hazardous reactions.
-
Improved Efficiency and Yield: Precise control over reaction parameters leads to higher yields, improved selectivity, and reduced reaction times. For instance, a continuous flow synthesis of an indole compound, a key starting material for an active pharmaceutical ingredient (API), was achieved with an 81% yield at a large scale.
-
Scalability: Scaling up a flow process is often more straightforward than batch processes, as it typically involves running the system for a longer duration rather than redesigning a larger vessel.
-
Process Intensification: Flow chemistry allows for the use of elevated temperatures and pressures, accelerating reaction rates and increasing throughput.
-
Integration and Automation: Continuous flow systems are well-suited for integration with real-time monitoring and automation, leading to more consistent and reproducible processes.
Visualizing a Continuous Flow Synthesis Workflow
The following diagram illustrates a typical continuous flow setup incorporating Process Analytical Technology (PAT) for real-time monitoring and control.
Caption: A generalized continuous flow synthesis setup.
Protocol: Continuous Flow Synthesis of Ibuprofen Intermediate
This protocol describes a telescoped, three-step continuous flow synthesis of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug. Telescoped synthesis, where sequential reaction steps are integrated without intermediate isolation, further enhances the efficiency of continuous manufacturing.
Step 1: Friedel-Crafts Acylation
-
Prepare two separate feed solutions:
-
Solution A: Isobutylbenzene (substrate).
-
Solution B: Propionic anhydride in a suitable solvent with a Lewis acid catalyst (e.g., AlCl₃).
-
-
Using precision pumps, introduce Solution A and Solution B at controlled flow rates into a static mixer to ensure rapid and efficient mixing.
-
The combined stream then enters a heated flow reactor (e.g., a coiled PFA tubing reactor) maintained at the optimized temperature.
-
The output from the reactor, containing the acylated intermediate, proceeds directly to the next step.
Step 2: 1,2-Aryl Migration
-
The product stream from Step 1 is mixed with a solution of a suitable reagent (e.g., a hypervalent iodine reagent) in a continuous manner.
-
This mixture is passed through a second heated flow reactor to facilitate the rearrangement reaction, forming the methyl ester of Ibuprofen.
Step 3: Hydrolysis
-
The output from Step 2 is continuously mixed with an aqueous base solution (e.g., NaOH).
-
The resulting biphasic mixture is passed through a heated reactor to effect the hydrolysis of the ester.
-
An in-line extractor is used for a continuous liquid-liquid extraction to separate the aqueous and organic phases.
-
The aqueous phase, containing the sodium salt of Ibuprofen, is collected. Subsequent offline acidification and filtration yield the final Ibuprofen product.
This entire process, from starting materials to the final API, can be completed in a matter of minutes with a high overall yield.
Data Presentation: Batch vs. Flow Synthesis
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Typical Yield | Variable, often lower | Generally higher and more consistent |
| Safety | Higher risk with hazardous reactions | Significantly improved safety profile |
| Scalability | Complex, requires process redesign | More straightforward, "scale-out" |
| Process Control | Limited | Precise control over parameters |
Section 2: Biocatalysis: Nature's Chemists for Pharmaceutical Intermediates
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, has emerged as a powerful and sustainable tool in pharmaceutical synthesis. Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, often operating under mild conditions (ambient temperature and pressure, neutral pH), which aligns perfectly with the principles of green chemistry. The synthesis of chiral intermediates, a critical aspect of modern drug development, is a particular strength of biocatalysis.
The Rationale for Employing Biocatalysis
The adoption of biocatalysis in pharmaceutical manufacturing is driven by its ability to overcome many of the limitations of traditional chemical synthesis:
-
High Selectivity: Enzymes can distinguish between similar functional groups and produce single enantiomers with high purity, eliminating the need for complex resolution steps.
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature, reducing energy consumption and avoiding the use of harsh reagents.
-
Reduced Environmental Impact: By replacing toxic heavy metal catalysts and organic solvents, biocatalysis significantly reduces waste generation.
-
Process Simplification: The high selectivity of enzymes can shorten synthetic routes by avoiding the need for protecting groups.
Visualizing a Biocatalytic Cascade Reaction
The following diagram illustrates a two-step enzymatic cascade for the synthesis of a chiral amine from a ketone, a common transformation in the synthesis of pharmaceutical intermediates.
Caption: A two-enzyme biocatalytic cascade reaction.
Protocol: Enzymatic Synthesis of a Chiral Alcohol Intermediate
This protocol describes the asymmetric reduction of a ketone to a chiral alcohol, a key intermediate for many APIs, using a ketoreductase (KRED) enzyme.
Step 1: Enzyme and Reaction Setup
-
Select a suitable ketoreductase (KRED) with high enantioselectivity for the target ketone. A screening kit with a panel of KREDs is often used for initial selection.
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
To the buffer, add the ketone substrate, a co-factor (e.g., NADPH or NADH), and the KRED.
-
For co-factor recycling, which is crucial for cost-effectiveness, include a secondary enzyme and its substrate (e.g., glucose dehydrogenase and glucose, or formate dehydrogenase and formate).
Step 2: Reaction Execution
-
Gently agitate the reaction mixture at a controlled temperature (typically 25-40 °C).
-
Monitor the progress of the reaction by taking periodic samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (% ee).
Step 3: Work-up and Isolation
-
Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, which contains the chiral alcohol product.
-
Wash the organic layer with brine, dry it over a drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography.
Data Presentation: Comparison of Chiral Synthesis Methods
| Method | Advantages | Disadvantages |
| Classical Resolution | Well-established methodology | 50% theoretical maximum yield, often requires multiple steps |
| Asymmetric Chemical Catalysis | High enantioselectivity, broad substrate scope | Often requires expensive and toxic heavy metal catalysts, may need inert conditions |
| Biocatalysis | Very high enantio- and regioselectivity, mild reaction conditions, environmentally friendly | Substrate scope can be limited, enzyme stability may be a concern |
Section 3: Integrating Advanced Technologies for Optimal Synthesis
The true power of modern synthetic methodologies is realized when they are integrated. Combining continuous flow chemistry with biocatalysis, and underpinning the entire process with robust analytical technologies, represents the future of pharmaceutical intermediate manufacturing.
Telescoped and Hybrid Systems
Telescoped flow synthesis, which connects multiple reaction steps in a continuous sequence, minimizes manual handling and reduces waste. Hybrid systems that combine different reactor types, such as packed-bed reactors for heterogeneous catalysis and micro-tubular reactors for homogeneous reactions, can address the challenges of inter-step incompatibility.
The Role of Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical quality attributes. In the context of continuous flow synthesis, PAT tools such as in-line FTIR, Raman, and UV-Vis spectroscopy provide continuous data on reaction progress, enabling real-time optimization and control. This data-rich approach is essential for ensuring process robustness and product quality, and it is strongly encouraged by regulatory agencies like the FDA.
Section 4: Regulatory Considerations and Future Outlook
The adoption of continuous manufacturing is supported by global regulatory bodies, including the FDA and the European Medicines Agency. Guidelines such as ICH Q13 provide a framework for the development, implementation, and lifecycle management of continuous manufacturing processes. As the pharmaceutical industry continues to prioritize sustainability and efficiency, the adoption of flow chemistry, biocatalysis, and integrated process control will become increasingly widespread, leading to the development of greener, safer, and more cost-effective routes to essential medicines.
References
- Armstrong, C. T., Pritchard, C. Q., Cook, D. W., Ibrahim, M., Desai, B. K., Whitham, P. J., Marquardt, B. J., Chen, Y., Zoueu, J. T., Bortner, M. J., & Roper, T. D. (2019). Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach. Reaction Chemistry & Engineering.
- Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. Syrris.
- Armstrong, C. T., Pritchard, C. Q., Cook, D. W., Ibrahim, M., Desai, B. K., Whitham, P. J., Marquardt, B. J., Chen, Y., Zoueu, J. T., Bortner, M. J., & Roper, T. D. (2019). Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach. Reaction Chemistry & Engineering, 4(3), 565-573.
- SCL Lifesciences. (n.d.). Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry. SCL Lifesciences.
- ResearchGate. (n.d.). Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients.
- AZoLifeSciences. (2024, January 16). Continuous Flow Chemistry for Scalable Drug Synthesis. AZoLifeSciences.
- Unknown. (2024, December 24). Principles of green chemistry: Advancing pharma sustainability. Unknown.
- Journal of Science and Technology. (n.d.). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Journal of Science and Technology.
- National Institutes of Health. (n.d.). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients.
- Asynt. (2025, September 29).
- ACS Publications. (n.d.). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
- University of Illinois. (n.d.).
- Royal Society of Chemistry. (2024, March 14). The role of PAT in the development of telescoped continuous flow processes. Royal Society of Chemistry.
- Unknown. (2006, July 1).
- PubMed Central. (2025, August 9). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. PubMed Central.
- ResearchGate. (2020, June). Regulatory Considerations for Continuous Manufacturing.
- ResearchGate. (n.d.). Enzyme-Catalyzed Synthesis in Pharmaceutical Manufacturing.
- ACS Publications. (2022, April 4). Efficient Synthesis of Pharmaceutical Intermediates from Biomass-Derived Aldehydes and Ketones over Robust NixAl Nanocatalysts.
- gmp-compliance.org. (n.d.). Quality Considerations for Continuous Manufacturing Guidance for Industry. gmp-compliance.org.
- PubMed. (n.d.).
- Certech. (n.d.). Process Analytical Technology for continuous flow (bio)chemistry. Certech.
- News-Medical.Net. (2025, April 18). What Pharma Needs to Know About Green Chemistry. News-Medical.Net.
- PubMed. (n.d.).
- Aragen Life Sciences. (n.d.). Flow Chemistry vs.
- Outsourced Pharma. (n.d.).
- Unknown. (n.d.). Choose Carefully: The Potential of Continuous Flow Chemistry in API Synthesis. Unknown.
- MDPI. (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
- FDA. (2023, March 1). Q13 Continuous Manufacturing of Drug Substances and Drug Products. FDA.
- Unknown. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Unknown.
- ACS Publications. (2018, December 21). Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis.
- ACS Publications. (n.d.). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals.
- Unknown. (n.d.). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. Unknown.
- Royal Society of Chemistry. (2020, May 26). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Royal Society of Chemistry.
- Patsnap Eureka. (2025, September 3). Implementing PAT (Process Analytical Technology) In Continuous Lines.
- Unknown. (2026, January 19). Reimagining enzyme function for synthetic biology and drug discovery. Unknown.
- ResearchGate. (2024, November 23). Using Green Chemistry in Pharmaceutical Manufacturing.
- AIR Unimi. (n.d.). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. AIR Unimi.
- World Health Organization (WHO). (n.d.). WHO Points to consider in continuous manufacturing of pharmaceutical products.
- Syrris. (n.d.). Green Chemistry Pharmaceutical Industry. Syrris.
- MDPI. (n.d.).
- Unknown. (n.d.). ICH guideline Q13 on continuous manufacturing of drug substances and drug products. Unknown.
- ResearchGate. (2025, August 10). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals.
- ValGenesis. (2023, March 22). Process Analytical Technology in Continuous Manufacturing. ValGenesis.
- ResearchGate. (2025, August 5). Introducing Telescoping Process to Synthesis of a Key Intermediate of Drug Discoveries Using Design of Experiment.
- MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
- pearrl. (2017, June 21). Process Analytical Technology and Continuous Manufacturing. pearrl.
- ACS Publications. (2023, October 16). A Telescoped Continuous Flow Enantioselective Process for Accessing Intermediates of 1-Aryl-1,3-diols as Chiral Building Blocks.
- JOCPR. (n.d.).
Application Notes & Protocols: Advanced Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Precision Engineering at the Molecular Level
In the landscape of polymer chemistry and materials science, the ability to dictate macromolecular architecture with precision is paramount. Atom Transfer Radical Polymerization (ATRP) stands as one of the most robust and versatile methods for controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures such as block, graft, and star copolymers.[1][2] Its radical-based mechanism is remarkably tolerant to a wide array of functional groups, making it an indispensable tool for creating advanced materials for biomedical, electronic, and nanotechnology applications.[3][4]
The power of ATRP lies in a reversible activation-deactivation equilibrium between active, propagating radicals and dormant species (typically alkyl halides).[5] This equilibrium is mediated by a transition metal catalyst, most commonly a copper complex.[6] By maintaining a very low concentration of active radicals at any given moment, termination reactions are minimized, allowing polymer chains to grow simultaneously and uniformly.[7] This guide provides an in-depth exploration of the ATRP mechanism, practical protocols for key applications, and expert insights into optimizing these powerful synthetic methods.
Pillar 1: The Causality Behind the ATRP System
A successful ATRP is not merely a recipe; it is a finely tuned system where each component's properties dictate the outcome. Understanding the function of each part is critical to achieving control.
-
Initiator (R-X): The initiator is typically an alkyl halide whose C-X bond can be reversibly cleaved by the catalyst. The choice of initiator is crucial as every initiator molecule theoretically generates one polymer chain. Therefore, the ratio of consumed monomer to initiator concentration ([ΔM]/[I]₀) determines the final molecular weight.[5] For well-defined polymers, the rate of initiation must be as fast or faster than the rate of propagation. Initiators like ethyl α-bromoisobutyrate (EBiB) are common for their high initiation efficiency.
-
Catalyst (e.g., Cu(I)Br): The catalyst, a transition metal complex in a lower oxidation state, is the heart of the ATRP system. It reversibly abstracts a halogen atom from the dormant chain end (Pₙ-X) to generate the propagating radical (Pₙ•) and the deactivator complex (e.g., Cu(II)Br₂/Ligand).[6] The catalyst's activity determines the position of the ATRP equilibrium and the dynamics of the exchange.[7]
-
Ligand (e.g., PMDETA, bpy): The ligand complexes with the copper catalyst, solubilizing it in the reaction medium and, most importantly, tuning its redox potential. The ligand structure directly impacts the ATRP equilibrium constant (Kₐₜᵣₚ = kₐ꜀ₜ/kₐ꜀ₜ).[8] Highly active catalysts, formed with ligands like Me₆TREN, are used in modern low-concentration ATRP techniques (e.g., ARGET ATRP) to minimize catalyst contamination in the final product.[9]
-
Monomer: A wide variety of vinyl monomers, including styrenes, (meth)acrylates, and acrylamides, can be successfully polymerized using ATRP.[8] The choice of monomer influences the rate of propagation and can affect the stability of the catalyst system.
-
Solvent: The solvent must solubilize all components and should not interfere with the catalyst system.[6] The polarity of the solvent can significantly influence the catalyst's activity and the ATRP equilibrium constant.[9]
The ATRP Mechanistic Cycle
The core of ATRP is the dynamic equilibrium between activation and deactivation, which keeps the concentration of propagating radicals low and minimizes termination.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Application Note 1: Synthesis of Well-Defined Block Copolymers
Scientific Rationale: Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. Their ability to self-assemble into ordered nanostructures makes them invaluable in applications ranging from thermoplastic elastomers to drug delivery nanocarriers.[10][11] ATRP is exceptionally well-suited for block copolymer synthesis because the halogen atom at the chain end is preserved after the first monomer is consumed.[11] This "living" chain end can then be re-activated to initiate the polymerization of a second monomer, a process known as chain extension. The key to success is achieving high "end group fidelity," meaning a high percentage of chains retain the active halogen end.[11]
Protocol: One-Pot Synthesis of Poly(methyl acrylate)-b-poly(butyl acrylate)
This protocol describes the synthesis of a diblock copolymer using sequential monomer addition. It is a self-validating system; a sample is taken after the first block is formed to confirm its molecular weight and low dispersity before proceeding.
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
n-Butyl acrylate (BA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (Cu(I)Br, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Argon (Ar) gas supply
-
Syringes, Schlenk flask, magnetic stirrer
Procedure:
-
System Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon three times to ensure an inert atmosphere.
-
Reagent Loading (Block 1):
-
To the flask, add Cu(I)Br (e.g., 0.07 mmol, 10 mg).
-
Add anisole (e.g., 5 mL).
-
Add methyl acrylate (MA) (e.g., 35 mmol, 3.2 mL). The target degree of polymerization (DP) for the first block is 50.
-
Add PMDETA (e.g., 0.07 mmol, 15 µL) via syringe. The solution should turn dark brown/green, indicating complex formation.
-
-
Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization by oxidizing the Cu(I) catalyst.[12]
-
Initiation (Block 1): After the final thaw, under a positive pressure of argon, add the initiator EBiB (e.g., 0.7 mmol, 103 µL) via syringe to start the polymerization.
-
Polymerization (Block 1): Immerse the flask in a preheated oil bath at 60 °C. The reaction is monitored by taking small aliquots over time to analyze for monomer conversion via ¹H NMR or gas chromatography.
-
Validation Step: Once the MA conversion is >95% (typically 2-4 hours), a larger sample (~0.5 mL) is taken via an argon-purged syringe and quenched in air. This sample is analyzed by Gel Permeation Chromatography (GPC) to confirm the molecular weight (Mₙ) and dispersity (Đ) of the poly(methyl acrylate) macroinitiator. This step validates the "livingness" of the system before proceeding.
-
Chain Extension (Block 2):
-
Through a syringe, add a pre-deoxygenated solution of n-butyl acrylate (BA) (e.g., 35 mmol, 5.0 mL) to the living polymerization mixture. The target DP for the second block is also 50.
-
-
Polymerization (Block 2): Continue the reaction at 60 °C for another 3-5 hours, or until BA conversion is >95%.
-
Termination: The reaction is stopped by opening the flask to air and diluting with a solvent like tetrahydrofuran (THF). The green color indicates the oxidation of Cu(I) to the inactive Cu(II) state.
-
Purification: The copper catalyst is removed by passing the polymer solution through a short column of neutral alumina. The final polymer is then isolated by precipitation into a non-solvent like cold methanol, filtered, and dried under vacuum.
Data Presentation: Expected vs. Theoretical Outcomes
| Polymer Sample | Target Mₙ ( g/mol )¹ | Experimental Mₙ ( g/mol )² | Dispersity (Đ)² |
| Poly(methyl acrylate) Macroinitiator | 4,500 | 4,300 - 4,800 | < 1.15 |
| PMA-b-PBA Diblock Copolymer | 9,000 | 8,500 - 9,500 | < 1.20 |
¹Theoretical Mₙ = ([M]/[I]) × Mₙ(monomer) + Mₙ(initiator) ²Typical values obtained via GPC analysis relative to polystyrene standards.
Application Note 2: Surface Modification via Surface-Initiated ATRP (SI-ATRP)
Scientific Rationale: Modifying surfaces with polymer brushes—dense layers of end-tethered polymers—can dramatically alter surface properties like wettability, biocompatibility, and lubrication.[13] Surface-Initiated ATRP (SI-ATRP) is a premier "grafting from" technique where polymers are grown directly from initiator molecules immobilized on a surface.[14] This method allows for the formation of much denser and more uniform polymer layers compared to "grafting to" approaches, where pre-synthesized polymers are attached to the surface.[15] SI-ATRP is used to create antifouling coatings, biosensors, and platforms for tissue engineering.[9][13]
Protocol: "Grafting From" Poly(N-isopropylacrylamide) on Silica Nanoparticles
This protocol details the synthesis of thermo-responsive polymer brushes on silica nanoparticles (SiNPs), a material with applications in smart drug delivery.
Materials:
-
Silica Nanoparticles (SiNPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
2-Bromoisobutyryl bromide (BiBB)
-
Triethylamine (TEA)
-
N-isopropylacrylamide (NIPAM)
-
Toluene, Dichloromethane (DCM), Methanol (anhydrous)
-
Cu(I)Br, PMDETA
Procedure:
-
Surface Hydroxylation (Activation): SiNPs are first treated with an acid (e.g., HCl) and washed thoroughly with deionized water to ensure a high density of surface hydroxyl (-OH) groups. They are then dried under vacuum.
-
Silanization (Amine Functionalization):
-
Disperse the activated SiNPs in anhydrous toluene.
-
Add APTES and reflux the mixture overnight. This covalently attaches aminopropyl groups to the surface.
-
The resulting SiNP-NH₂ particles are recovered by centrifugation, washed repeatedly with toluene and ethanol to remove excess silane, and dried.
-
-
Initiator Immobilization (Self-Validation):
-
Disperse the SiNP-NH₂ in anhydrous DCM containing TEA (a base).
-
Cool the dispersion in an ice bath. Add BiBB dropwise. The reaction is stirred overnight at room temperature. BiBB reacts with the surface amine groups to form a stable amide bond, immobilizing the ATRP initiator.
-
The initiator-functionalized SiNPs (SiNP-Br) are recovered by centrifugation, washed with DCM and methanol, and dried.
-
Validation: The success of this step can be confirmed using techniques like X-ray Photoelectron Spectroscopy (XPS) to detect bromine or Fourier-Transform Infrared Spectroscopy (FTIR) to observe the appearance of the amide carbonyl peak. This ensures the initiator is present before polymerization.
-
-
SI-ATRP "Grafting From":
-
In a Schlenk flask, disperse the SiNP-Br initiator in a solvent mixture (e.g., methanol/water).
-
Add the monomer (NIPAM), Cu(I)Br, and PMDETA.
-
Deoxygenate the system with three freeze-pump-thaw cycles.
-
Immerse the flask in a thermostated bath (e.g., 25 °C) to begin polymerization.
-
-
Termination and Purification: After the desired time (which controls the brush length), the reaction is stopped by exposure to air. The polymer-grafted nanoparticles (SiNP-g-PNIPAM) are repeatedly purified by centrifugation and redispersion in fresh solvent to remove the catalyst and any free polymer that may have formed in solution.
Visualization: The SI-ATRP Workflow
Caption: Workflow for surface modification via SI-ATRP.
Pillar 2: Field-Proven Insights & Troubleshooting
Even with robust protocols, challenges can arise. Here are common issues and their expert-level solutions.
| Issue | Observation | Probable Cause(s) | Solution(s) |
| Reaction Stalls | Monomer conversion plateaus prematurely. | 1. Oxygen contamination oxidizing Cu(I) to inactive Cu(II).[12]2. Insufficiently purified monomer containing inhibitors.3. Catalyst poisoning by impurities in the solvent.[6] | 1. Ensure rigorous degassing (freeze-pump-thaw is superior to bubbling).[12]2. Pass monomers through a column of basic alumina before use.3. Use high-purity, anhydrous solvents. |
| High Dispersity (Đ > 1.4) | Broad molecular weight distribution observed in GPC. | 1. Slow initiation compared to propagation.2. Significant number of termination events.3. Impurities acting as chain transfer agents. | 1. Choose a more active initiator (e.g., one with a tertiary halide for methacrylates).2. Lower the reaction temperature to reduce termination rate.[6]3. Ensure all reagents and solvents are pure.[16] |
| Color Change to Green/Blue | The initial dark/brownish reaction mixture quickly turns light green or blue. | The Cu(I) activator has been oxidized to the Cu(II) deactivator. This is often due to oxygen leakage into the system.[12] | Immediately check for leaks in the reaction setup (e.g., around the septum or joints). If the reaction is stalled, consider techniques like ARGET ATRP which use a reducing agent to continuously regenerate the Cu(I) activator.[9] |
Safety Precautions
-
Reagent Handling: Copper catalysts can be toxic. Ligands like PMDETA are corrosive amines. Alkyl halide initiators (e.g., BiBB) are lachrymators. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Inert Atmosphere: Schlenk line and glovebox techniques require proper training to handle pyrophoric or air-sensitive materials safely and to prevent solvent fires.
-
Pressure: Freeze-pump-thaw cycles can build pressure in sealed vessels. Never use a flask with cracks or stars, and always ensure a proper vacuum is pulled before sealing and freezing.
References
-
Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015-4039. [Link]
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Couture, G. M. (2011). Atom Transfer Radical Polymerization: A Robust and Versatile Route for Polymer Synthesis. Polymer Reviews, 51(2), 138-162. [Link]
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Lunn, D. J., et al. (2021). Solid-Phase Synthesis of Well-Defined Multiblock Copolymers by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 143(31), 12238–12246. [Link]
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Matyjaszewski Polymer Group. Kinetic Studies on ATRP. Carnegie Mellon University. [Link]
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Sivaram, S. (2015). A review on Controlled radical polymerization and Atom Transfer Radical Polymerization. IARJSET, 2(4). [Link]
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Chmielarz, P. (2020). The First Dive into the Mechanism and Kinetics of ATRP. Macromolecules, 53(5), 1595-1597. [Link]
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Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
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Matyjaszewski Polymer Group. Atom Transfer Radical Polymerization. Carnegie Mellon University. [Link]
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Chmielarz, P., et al. (2023). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. Polymers, 15(5), 1234. [Link]
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Theato, P., et al. (2022). Linear Block Copolymer Synthesis. Chemical Reviews, 122(17), 14135-14193. [Link]
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Haddelton, D. M., et al. (2001). The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymerization: Homopolymers and Block Copolymers from Polyhedral Oligomeric Silsesquioxane-Substituted Methacrylate. Macromolecules, 34(10), 3191-3194. [Link]
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Yilmaz, G., et al. (2018). Block copolymer synthesis in one shot: concurrent metal-free ATRP and ROP processes under sunlight. Polymer Chemistry, 9(28), 3945-3952. [Link]
-
Lunn, D. J., et al. (2021). Solid-Phase Synthesis of Well-Defined Multiblock Copolymers by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 143(31), 12238-12246. [Link]
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Lligadas, G., et al. (2013). Kinetics of Atom Transfer Radical Polymerization. Progress in Polymer Science, 38(8), 1177-1244. [Link]
-
Pan, X., et al. (2018). Externally controlled atom transfer radical polymerization. Chemical Society Reviews, 47(15), 5457-5490. [Link]
-
Matyjaszewski, K., & Wang, J. S. (1995). Controlled/"living" radical polymerization. Atom transfer radical polymerization in the presence of vinyl monomers. Journal of the American Chemical Society, 117(20), 5614-5615. [Link]
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Chmielarz, P. (Ed.). (2021). Atom Transfer Radical Polymerization (ATRP) in Synthesis of Precisely Defined Polymers. MDPI. [Link]
-
Averick, S. E., et al. (2012). ATRP in the design of functional materials for biomedical applications. Polymer Chemistry, 3(8), 1819-1836. [Link]
-
Matyjaszewski Polymer Group. About ATRP. Carnegie Mellon University. [Link]
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Wang, C., et al. (2024). Surface Functionalization with Polymer Brushes via Surface-Initiated Atom Transfer Radical Polymerization: Synthesis, Applications, and Current Challenges. Langmuir. [Link]
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Chmielarz, P., et al. (2023). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. ResearchGate. [Link]
-
Zoppe, J. O., et al. (2016). Surface-initiated atom transfer radical polymerization. McMaster University. [Link]
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Chmielarz, P. (2019). Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. Materials, 12(18), 2996. [Link]
-
Yuan, Y., et al. (2022). Surface-initiated atom-transfer radical polymerization (SI-ATRP) of bactericidal polymer brushes on poly(lactic acid) surfaces. Colloids and Surfaces B: Biointerfaces, 211, 112242. [Link]
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Tuncaboylu, D. C., et al. (2012). Surface Initiated ATRP: Synthesis and Characterization of Functional Polymers Grafted on Modified Cellulose Beads. ResearchGate. [Link]
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Wikipedia. Atom transfer radical polymerization. [Link]
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Zoppe, J. O., et al. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews, 117(3), 1105-1318. [Link]
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ResearchGate. (2015). Why does the colour change in my ATRP reaction from dark brown to green?. [Link]
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Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]
-
Matyjaszewski Polymer Group. Starting Points. Carnegie Mellon University. [Link]
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Fantin, M., et al. (2017). Understanding the Fundamentals of Aqueous ATRP and Defining Conditions for Better Control. Journal of the American Chemical Society, 139(22), 7546-7557. [Link]
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Introduction: The Versatility of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid in Enzymology
An in-depth guide for researchers, scientists, and drug development professionals on the enzymatic applications of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid.
This compound is an organoboron compound that belongs to the versatile class of arylboronic acids. While recognized for its utility in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions[1], its true potential in the life sciences lies in its interactions with biological macromolecules. The boronic acid moiety (–B(OH)₂) is a unique functional group that enables this compound to act as a powerful tool in drug discovery and biochemical research.
Boronic acids have gained significant traction in medicinal chemistry, evidenced by several FDA-approved drugs like the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam[2][3]. Their utility stems from the electrophilic nature of the boron atom, which can form stable, reversible covalent bonds with biological nucleophiles[3]. This guide provides a detailed exploration of the enzymatic reactions involving this compound, focusing on its role as a potent enzyme inhibitor and a versatile ligand for biomolecule immobilization. We will delve into the core mechanisms, present detailed experimental protocols, and offer insights into data analysis for researchers aiming to leverage this compound in their work.
Part 1: Scientific Principles of Boronic Acid-Enzyme Interactions
The unique electronic properties of the boron atom in this compound govern its interactions with enzymes. It primarily engages with enzymes in two distinct ways: as a transition-state analog inhibitor and as an affinity ligand for diol-containing biomolecules.
Mechanism of Serine Protease Inhibition
Arylboronic acids are highly effective competitive inhibitors of serine proteases, a major class of enzymes involved in processes ranging from digestion to blood clotting[4][5]. The inhibitory mechanism hinges on the ability of the boronic acid to mimic the tetrahedral transition state of peptide bond hydrolysis[6][7].
The process unfolds within the enzyme's active site, which contains a catalytic triad of serine, histidine, and aspartate.
-
Nucleophilic Attack: The hydroxyl group of the catalytic serine residue (e.g., Ser-195 in chymotrypsin) acts as a nucleophile, attacking the electron-deficient boron atom of the boronic acid[7].
-
Formation of a Tetrahedral Adduct: This attack results in the formation of a stable, covalent tetrahedral boronate adduct.
-
Stabilization: This adduct is stabilized by interactions within the active site, including hydrogen bonds from the "oxyanion hole" and interaction with the active site histidine, which facilitates the process through electron-pair donation[4][6].
This reversible covalent complex effectively sequesters the enzyme, preventing it from binding and cleaving its natural substrate. The strength of this inhibition is pH-dependent, as the anionic, trigonal form of the boronic acid is more susceptible to nucleophilic attack[4][5].
Interaction with Glycoproteins and Diol-Containing Molecules
Boronic acids can form reversible covalent bonds with molecules containing cis-diol functionalities, such as those found in the carbohydrate moieties of glycoproteins (e.g., antibodies and enzymes) and monosaccharides like fructose[8][9][10]. This interaction forms a five- or six-membered cyclic boronate ester. The reaction is highly dependent on pH, with stable ester formation typically occurring under alkaline conditions (pH > 8), while acidic conditions (pH < 6) promote hydrolysis and release of the diol-containing molecule[10]. This controllable binding and release mechanism is the foundation for boronate affinity chromatography, a powerful technique for the separation, purification, and immobilization of glycoproteins[8][10].
Part 2: Applications and Experimental Protocols
The principles described above translate into powerful laboratory applications. Here, we provide detailed protocols for two key experimental workflows using this compound.
Protocol: Characterizing Serine Protease Inhibition
This protocol details a continuous spectrophotometric assay to determine the inhibitory potential (IC₅₀) of this compound against a model serine protease, α-chymotrypsin. The assay monitors the hydrolysis of a chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPNA), which releases p-nitroaniline, a yellow product that absorbs light at 410 nm.
Materials and Reagents:
-
This compound (Test Inhibitor)
-
α-Chymotrypsin from bovine pancreas (Enzyme)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPNA, Substrate)
-
Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Experimental Workflow:
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Inhibitor Stock (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO.
-
Enzyme Stock (1 mg/mL): Dissolve α-chymotrypsin in Tris-HCl buffer. Store on ice.
-
Substrate Stock (20 mM): Dissolve SAPPNA in 100% DMSO.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of the inhibitor stock solution in Tris-HCl buffer. A typical final concentration range in the assay might be 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% to avoid affecting enzyme activity[11].
-
Add 50 µL of Tris-HCl buffer to all wells of a 96-well plate.
-
Add 25 µL of each inhibitor dilution to the sample wells. For control wells, add 25 µL of buffer (for 100% activity) or a known inhibitor (positive control).
-
-
Enzyme Addition and Pre-incubation:
-
Dilute the enzyme stock solution in Tris-HCl buffer to a working concentration (e.g., 20 µg/mL).
-
Add 25 µL of the diluted enzyme solution to each well.
-
Mix gently and pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Dilute the substrate stock solution in Tris-HCl buffer to a working concentration (e.g., 0.4 mM).
-
Initiate the enzymatic reaction by adding 100 µL of the substrate working solution to all wells. The total volume should be 200 µL.
-
Immediately place the plate in a microplate reader and begin kinetic measurement of absorbance at 410 nm, taking readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Quantitative Data Summary:
The inhibitory potency of various boronic acids against serine proteases can be compared using their inhibition constants (Kᵢ) or IC₅₀ values. Lower values indicate higher potency.
| Inhibitor Compound | Target Protease | Kᵢ (nM) | Reference |
| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | ~65 | [6] |
| Benzeneboronic acid | α-Chymotrypsin | 196,000 | [7] |
| Compound 10a | AmpC β-lactamase | 140 | [7] |
Protocol: Boronate Affinity-Based Enzyme Immobilization
This protocol describes the immobilization of a model glycoprotein, Horseradish Peroxidase (HRP), onto boronic acid-functionalized agarose beads. This method is useful for creating reusable biocatalysts, developing biosensors, or purifying glycoproteins[10].
Materials and Reagents:
-
Boronic Acid-Agarose Beads (Commercial supplier)
-
Horseradish Peroxidase (HRP)
-
Binding Buffer (50 mM sodium phosphate, 150 mM NaCl, pH 8.5)
-
Washing Buffer (Binding buffer with 0.1% Tween-20)
-
Elution Buffer (100 mM glycine-HCl, pH 3.0 or 100 mM sorbitol in binding buffer)
-
HRP Substrate (e.g., TMB, 3,3′,5,5′-Tetramethylbenzidine)
-
Microcentrifuge tubes
Step-by-Step Methodology:
-
Bead Equilibration:
-
Transfer 100 µL of the boronic acid-agarose bead slurry to a microcentrifuge tube.
-
Pellet the beads by centrifugation (1,000 x g for 1 min) and discard the supernatant.
-
Wash the beads twice with 500 µL of Binding Buffer to equilibrate them to the appropriate pH for binding.
-
-
Enzyme Binding (Immobilization):
-
Prepare a solution of HRP (e.g., 0.5 mg/mL) in 500 µL of Binding Buffer.
-
Add the HRP solution to the equilibrated beads.
-
Incubate for 1-2 hours at room temperature with gentle end-over-end mixing to allow the boronate ester bonds to form between the beads and the carbohydrate moieties of HRP.
-
-
Washing:
-
Pellet the beads by centrifugation and collect the supernatant. This "flow-through" fraction can be analyzed (e.g., by measuring protein concentration) to determine binding efficiency.
-
Wash the beads three times with 500 µL of Washing Buffer to remove any non-covalently bound HRP.
-
-
Activity Test of Immobilized Enzyme:
-
Resuspend the washed beads in 200 µL of an appropriate assay buffer.
-
Add 100 µL of TMB substrate solution.
-
Observe the development of a blue color, indicating that the immobilized HRP is active. The reaction can be quantified by stopping it with acid and measuring absorbance.
-
-
Elution (Optional):
-
To release the bound HRP, wash the beads with Binding Buffer and then resuspend them in 200 µL of Elution Buffer.
-
Incubate for 10-15 minutes. The acidic pH or the presence of a competing diol (sorbitol) will hydrolyze the boronate esters, releasing the HRP into the supernatant.
-
Part 3: Final Considerations
-
Analytical Purity: Boronic acids, especially as pinacol esters, can be susceptible to hydrolysis back to the boronic acid[12]. It is crucial to use high-purity reagents and consider appropriate analytical techniques like reversed-phase HPLC with specialized conditions for quality control[12].
-
Mode of Inhibition: While this guide focuses on determining IC₅₀, further kinetic studies can be performed by varying both substrate and inhibitor concentrations to create Lineweaver-Burk or Dixon plots. This allows for the determination of the inhibition constant (Kᵢ) and the precise mode of inhibition (e.g., competitive, non-competitive, or mixed)[13][14].
-
Versatility: The methoxy and methoxycarbonyl substituents on the phenyl ring of this compound can influence its electronic properties, solubility, and binding affinity compared to simpler arylboronic acids, making it a valuable derivative for fine-tuning interactions with specific enzyme targets.
References
-
Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-80. [Link]
-
Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 52(15), 4465–4475. [Link]
-
Withers-Martinez, C., et al. (2012). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 109(19), 7395–7400. [Link]
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Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. ResearchGate. [Link]
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Vilozny, B., et al. (2009). Enzyme assays with boronic acid appended bipyridinium salts. Analytica Chimica Acta, 649(2), 240-245. [Link]
-
Porta, E. O. J., & Kales, K. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. [Link]
-
Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]
-
Porta, E. O. J., & Kales, K. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ResearchGate. [Link]
-
Wang, S., et al. (2018). Colorimetric Immunoassays with Boronic Acid-Decorated, Peroxidase-like Metal-Organic Frameworks as the Carriers of Antibodies and Enzymes. Nanomaterials, 8(11), 934. [Link]
-
Jankowski, C. S., & Arnold, F. H. (2024). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. bioRxiv. [Link]
-
Wang, S., et al. (2019). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Sensors, 19(1), 167. [Link]
-
Sharma, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 886. [Link]
-
Lupa, J., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 22(16), 8927. [Link]
-
Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 168-174. [Link]
-
Fadare, O. A., & Egieyeh, S. A. (2020). In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. Molecules, 25(18), 4296. [Link]
-
Wang, S., et al. (2015). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 15(5), 11593-11612. [Link]
-
Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
MySkinRecipes. (n.d.). (3-Methoxy-5-(methoxycarbonyl)phenyl)boronicacid. MySkinRecipes. [Link]
-
Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. ResearchGate. [Link]
-
LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
Lobiuc, A., & Stancik, A. (2023). Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. Scientific Reports, 13(1), 1-13. [Link]
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- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Welcome to the technical support center for the purification of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid (MMCPBA). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar arylboronic acids. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with purifying this class of compounds. Our goal is to provide you with the scientific rationale behind these purification strategies, enabling you to adapt and optimize these methods for your specific experimental context.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Recovery from Silica Gel Chromatography
Symptoms:
-
Your TLC analysis shows the product streaking significantly or remaining at the baseline.
-
After running a silica gel column, the yield of the purified product is substantially lower than expected.
Root Cause Analysis: This is a prevalent issue when purifying boronic acids on standard silica gel. The root cause lies in the interaction between the electron-deficient boron atom (a Lewis acid) and the lone pairs on the oxygen of the silanol groups (Si-OH) on the silica surface (a Lewis base). This can lead to strong, sometimes irreversible, adsorption of the boronic acid to the stationary phase. Furthermore, the acidic nature of silica gel can catalyze the dehydration of the boronic acid to form its cyclic anhydride, a boroxine, which will have different chromatographic behavior and can further complicate purification.
Solutions & Mitigation Strategies:
-
Deactivation of Silica Gel:
-
Acidic Modifier: Pre-treating your eluent with a small amount of a volatile acid, such as acetic acid (0.1-1%), can help to protonate the silanol groups, reducing their ability to interact with the boronic acid. However, care must be taken as prolonged exposure to acidic conditions can promote protodeboronation.
-
Basic Modifier: For particularly stubborn cases, adding a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to the eluent can effectively cap the acidic silanol groups. This is often a more effective strategy but be mindful of the potential for the ester group in your molecule to undergo hydrolysis if conditions are too basic.
-
-
Alternative Stationary Phases:
-
Neutral Alumina: Alumina is less acidic than silica gel and can be a good alternative for the chromatography of boronic acids. Start with neutral alumina (Brockmann I) and screen for appropriate solvent systems.[1]
-
Reversed-Phase Chromatography (C18): If your boronic acid has sufficient hydrophobic character, reversed-phase chromatography can be an excellent option. Typical mobile phases consist of acetonitrile/water or methanol/water mixtures, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. A drawback can be the removal of large volumes of water from the purified fractions, which may require lyophilization.[2]
-
Issue 2: Persistent Impurities After Purification
Symptoms:
-
NMR or LC-MS analysis of your "purified" product shows the presence of one or more persistent impurities.
Common Impurities & Their Removal:
-
Boronic Anhydride (Boroxine): Boronic acids can reversibly form cyclic trimers called boroxines through the loss of water. These often appear as a second spot on TLC and can complicate NMR spectra.
-
Solution: To convert the boroxine back to the boronic acid, dissolve the crude material in a solvent like ethyl acetate or diethyl ether and wash with a small amount of water or brine. The equilibrium will shift back towards the monomeric boronic acid.
-
-
Protodeboronation Product (Methyl 3-methoxybenzoate): This impurity arises from the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be promoted by heat, strong acids, or certain metal catalysts.
-
Solution: This impurity is often less polar than the desired boronic acid. Careful column chromatography should allow for its separation. If it is a major byproduct, revisit your reaction or workup conditions to minimize its formation.
-
-
Unreacted Starting Materials or Other Byproducts: Depending on the synthetic route, you may have other impurities to contend with.
-
Solution: A multi-step purification strategy may be necessary. For instance, an initial acid-base extraction can remove non-acidic impurities, followed by recrystallization or chromatography to remove structurally similar compounds.
-
Issue 3: Product is an Oil or Amorphous Solid and Fails to Crystallize
Symptoms:
-
After solvent removal, the product is a viscous oil or a non-crystalline solid, making it difficult to handle and assess its purity.
Solutions:
-
Trituration: This technique involves repeatedly washing the crude oil or amorphous solid with a solvent in which the desired product is insoluble, but the impurities are soluble. For a moderately polar compound like MMCPBA, good starting solvents for trituration would be non-polar solvents like hexanes, diethyl ether, or a mixture of the two.[1]
-
Derivatization to a Crystalline Adduct: A highly effective strategy is to convert the boronic acid into a more crystalline derivative, which can be easily purified by recrystallization and then converted back to the free boronic acid.[2]
-
Diethanolamine (DEA) Adduct Formation: Boronic acids react readily with diethanolamine to form stable, often crystalline, bicyclic adducts. These can be precipitated from a non-polar solvent, filtered, and washed to remove impurities. The pure boronic acid can then be liberated by treatment with acid.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a TLC mobile phase for this compound?
A1: Given the presence of the polar boronic acid and ester groups, and the moderately polar methoxy group, a good starting point for a mobile phase on a silica gel TLC plate would be a mixture of a non-polar and a polar solvent. Try a 1:1 mixture of Hexane:Ethyl Acetate. If the Rf is too low, increase the proportion of ethyl acetate. If it is still too low, you can try a more polar system like Dichloromethane:Methanol (e.g., 95:5). Adding a small amount of acetic acid (e.g., 1%) to the mobile phase can often improve the spot shape and reduce tailing.[5]
Q2: How can I visualize my boronic acid on a TLC plate?
A2: Many boronic acids are UV active due to the aromatic ring, so they can be visualized under a UV lamp (254 nm). For staining, a potassium permanganate (KMnO₄) stain is often effective. A more specific stain for boronic acids involves dipping the plate in a solution of alizarin in acetone; the boronic acid will appear as a yellow-orange fluorescent spot under 366 nm UV light.[6]
Q3: My NMR spectrum looks complex, with broad peaks. Is my product impure?
A3: Not necessarily. Boronic acids can exist in equilibrium with their cyclic trimer anhydrides (boroxines), especially in concentrated solutions or in aprotic solvents. This equilibrium can lead to peak broadening in the NMR spectrum. Adding a drop of D₂O to your NMR tube can often sharpen the signals by shifting the equilibrium to the monomeric boronic acid.
Q4: What are the best storage conditions for purified this compound?
A4: Arylboronic acids are generally stable solids. However, to prevent gradual dehydration to the boroxine or potential degradation over time, it is best to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place, such as a refrigerator or a desiccator at room temperature.[7]
Q5: Can I use an acid-base extraction to purify my boronic acid?
A5: Yes, this is often a very effective initial purification step. Boronic acids are weakly acidic (pKa ~7-9) and can be extracted into a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃). Neutral and basic organic impurities will remain in the organic layer. The aqueous layer can then be washed with an organic solvent to remove any trapped impurities, and then acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which can be collected by filtration or extracted back into an organic solvent like ethyl acetate.[5][8]
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.[9] The principle is to dissolve the crude compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution.
Step 1: Solvent Screening
The key to successful recrystallization is finding the right solvent or solvent pair. The ideal solvent should:
-
Poorly dissolve the compound at room temperature.
-
Readily dissolve the compound at its boiling point.
-
Have a relatively low boiling point for easy removal.[9]
-
Not react with the compound.
Procedure for Solvent Screening:
-
Place a small amount of your crude MMCPBA (approx. 20-30 mg) into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature, with agitation, until the solid just dissolves. Good single solvent candidates are those that require a large volume of solvent at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, heat the mixture to the boiling point of the solvent and add more solvent dropwise until the solid dissolves. Then, allow the solution to cool to room temperature and then in an ice bath. A good solvent will produce a high yield of crystals upon cooling.
-
If no single solvent is ideal, try a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is very soluble) at room temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the point of saturation). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
Table 1: Suggested Solvents for Screening for MMCPBA Recrystallization
| Solvent Class | Example Solvents to Try | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group can hydrogen bond with the boronic acid. |
| Esters | Ethyl Acetate | "Like dissolves like" principle; the ester group in the solvent matches the functionality in the molecule.[10] |
| Aromatic | Toluene | The aromatic ring of the solvent can interact favorably with the phenyl ring of the molecule. |
| Aqueous | Water, or Water/Alcohol mixtures | The polarity of water may make it a poor solvent at room temperature but a good solvent when hot for this polar molecule.[10] |
| Ethers | Diethyl Ether, Dioxane | Can be good co-solvents in binary systems. |
Step 2: Recrystallization Procedure
-
Place the crude MMCPBA in an Erlenmeyer flask.
-
Add the chosen solvent (or "good" solvent of a binary pair) in small portions and heat the flask on a hot plate with stirring until the solid dissolves completely. Use the minimum amount of hot solvent necessary.
-
If using a binary system, add the "poor" solvent dropwise to the hot solution until it becomes faintly cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation
This protocol is particularly useful if the boronic acid is difficult to crystallize or purify by chromatography.[3][4]
Step 1: Formation of the DEA Adduct
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate in a flask.
-
Add diethanolamine (1.0-1.2 equivalents) to the solution.
-
Stir the mixture at room temperature. The DEA adduct will often precipitate as a white solid within 30-60 minutes.[4]
-
If precipitation is slow, you can try cooling the mixture in an ice bath or adding a non-polar co-solvent like hexanes to induce precipitation.
-
Collect the solid adduct by vacuum filtration, wash it with cold diethyl ether or hexanes, and dry it under vacuum. This solid is often significantly purer than the starting material.
Step 2: Liberation of the Free Boronic Acid
-
Suspend the purified DEA adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid (e.g., 1M HCl).
-
Stir the mixture vigorously until the solid dissolves. The DEA will be protonated and move into the aqueous layer, while the free boronic acid will be in the organic layer.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
Visualizing Purification Workflows
A logical approach to selecting a purification strategy is essential for efficiency. The following flowchart provides a decision-making framework.
Caption: A decision flowchart for selecting a purification strategy for MMCPBA.
The following diagram illustrates the workflow for an acid-base extraction.
Caption: Workflow for purification of MMCPBA using acid-base extraction.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1048330-11-5|this compound|BLD Pharm [bldpharm.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Suzuki Coupling with (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Challenge of Electron-Deficient Boronic Acids
This compound is an electron-deficient arylboronic acid due to the presence of the electron-withdrawing methoxycarbonyl group. While Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, the electronic nature of this substrate makes it particularly susceptible to several side reactions that can diminish the yield of the desired product and complicate purification.[1][2][3][4] This guide will help you diagnose and mitigate these common issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct. What is it, and why is it forming?
A1: This is likely a homocoupling byproduct. Homocoupling is a common side reaction where two molecules of your boronic acid react with each other.[4][5][6] With this compound, this leads to the formation of dimethyl 5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate. This occurs primarily due to:
-
Presence of Oxygen: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II).[7] These Pd(II) species can then mediate the homocoupling of the boronic acid.[7]
-
Palladium(II) Precatalysts: If you are using a Pd(II) precatalyst, its incomplete reduction to Pd(0) can also promote homocoupling.
Electron-deficient boronic acids, such as the one you are using, are known to be more prone to this side reaction.[1][2][4][8]
Q2: My desired product yield is low, and I've isolated a byproduct that is simply my starting aryl halide without the halide. What is happening?
A2: This is a dehalogenation side reaction. In this process, the aryl halide is reduced to the corresponding arene.[9][10] After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting complex may react with a hydride source in the reaction mixture. Common hydride sources include:
-
Amine bases
-
Alcoholic solvents
-
Water
The resulting palladium-hydride complex can then undergo reductive elimination to yield the dehalogenated arene.
Q3: I'm losing my boronic acid starting material, but not necessarily forming a lot of homocoupling or the desired product. Where is it going?
A3: You are likely experiencing protodeboronation. This is a reaction where the carbon-boron bond of your boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[6][11] This is a frequent issue with electron-deficient and some heteroaromatic boronic acids.[3] Key factors that promote protodeboronation include:
-
Presence of Water: The reaction is a hydrolysis process.
-
Elevated Temperatures and Strong Bases: These conditions can accelerate the rate of protodeboronation.[12]
-
Bulky Phosphine Ligands: Recent studies have shown that bulky phosphine ligands, while often beneficial for the coupling reaction itself, can paradoxically accelerate palladium-catalyzed protodeboronation.[13]
Q4: My reaction is sluggish and gives low yields. Could the ester group on my boronic acid be causing problems?
A4: Yes, the ester group could be hydrolyzed under basic conditions. The methoxycarbonyl group is an ester, which can be sensitive to the basic conditions required for the Suzuki coupling.[14] If the base is too strong or the temperature too high, you may be hydrolyzing the ester to a carboxylate. This changes the electronic properties and solubility of your boronic acid, which can negatively impact the reaction.
Troubleshooting and Optimization Guide
This section provides a structured approach to diagnosing and resolving the side reactions discussed above.
Issue 1: High Levels of Homocoupling
Diagnostic Workflow
Caption: A decision-making workflow for troubleshooting homocoupling.
Mitigation Strategies
| Strategy | Rationale | Recommended Protocol |
| Ensure Inert Atmosphere | Oxygen is a key culprit in oxidizing Pd(0) to Pd(II), which promotes homocoupling.[7] | Degas your solvent(s) thoroughly for at least 30 minutes with an inert gas (Argon or Nitrogen) prior to use. Maintain a positive pressure of inert gas throughout the reaction. |
| Use a Pd(0) Catalyst | Starting with the active Pd(0) form minimizes the amount of Pd(II) available for homocoupling. | Use a catalyst like Pd(PPh₃)₄. If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate.[7] |
| Ligand Selection | Bulky, electron-donating phosphine ligands can accelerate the desired cross-coupling cycle, outcompeting the homocoupling pathway.[15][16] | Use ligands such as SPhos, XPhos, or other Buchwald-type ligands.[8][15] |
| Add a Mild Reducing Agent | This can help to reduce any Pd(II) species back to the active Pd(0) catalyst. | The addition of potassium formate has been shown to suppress homocoupling.[7] |
Issue 2: Protodeboronation of Boronic Acid
Diagnostic Workflow
Caption: A decision-making workflow for troubleshooting protodeboronation.
Mitigation Strategies
| Strategy | Rationale | Recommended Protocol |
| Use Boronic Esters | Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[10][11] | Convert this compound to its pinacol ester derivative before the coupling reaction. |
| "Slow Release" Strategy | Using derivatives like MIDA boronates allows for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[11][17] | Prepare the MIDA boronate of your starting material. This strategy is particularly effective for notoriously unstable boronic acids.[11] |
| Optimize Base and Temperature | Harsher conditions (strong base, high temperature) accelerate protodeboronation.[12] | Screen milder bases such as K₂CO₃ or KF. If possible, lower the reaction temperature and monitor for conversion over a longer period. |
| Anhydrous Conditions | Since protodeboronation is a hydrolytic process, removing water can suppress this side reaction. | Use anhydrous solvents and non-hydroxide bases like K₃PO₄. Ensure all reagents are dry. |
Issue 3: Ester Hydrolysis
Diagnostic Workflow
Caption: A decision-making workflow for troubleshooting ester hydrolysis.
Mitigation Strategies
| Strategy | Rationale | Recommended Protocol |
| Use a Milder Base | Strong bases like NaOH or KOH can readily hydrolyze esters, especially at elevated temperatures. | Use a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[14][18] Powdered KF is particularly effective at activating the boronic acid while being gentle on base-labile groups.[14] |
| Lower Reaction Temperature | The rate of hydrolysis is temperature-dependent. | If your catalytic system allows, try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration. |
General Experimental Protocol
This is a general starting point for the Suzuki coupling of this compound. Optimization will be necessary based on your specific aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and base.
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Journal of Molecular Catalysis A: Chemical. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Available at: [Link]
-
ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
-
Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
-
ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]
-
PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Myers, A. The Suzuki Reaction. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
Journal of the American Chemical Society. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available at: [Link]
-
ChemRxiv. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Available at: [Link]
-
PubMed. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Available at: [Link]
-
ResearchGate. (2019). Side reactions of Suzuki cross-coupling | Download Scientific Diagram. Available at: [Link]
-
ScholarWorks @ UTRGV. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Suzuki-Miyaura. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. Available at: [Link]
-
ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. researchgate.net [researchgate.net]
how to minimize homocoupling of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid.
Topic: Minimizing Homocoupling of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
For: Researchers, Scientists, and Drug Development Professionals
From: The Senior Application Scientist Desk
Welcome to the technical support center dedicated to addressing a common yet often frustrating challenge in Suzuki-Miyaura cross-coupling reactions: the homocoupling of boronic acids. This guide is specifically tailored to assist you in minimizing the formation of the symmetrical biaryl byproduct when working with electron-deficient substrates such as This compound . Our goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms, enabling you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: A Systematic Approach to Suppressing Homocoupling
Homocoupling is a persistent side reaction that reduces the yield of your desired cross-coupled product and complicates purification. The following guide provides a systematic approach to diagnose and resolve issues with excessive homocoupling.
Issue: Significant formation of the homocoupled dimer of this compound is observed.
To effectively troubleshoot, it's crucial to understand the root causes. Homocoupling is primarily driven by two pathways: oxygen-mediated and Pd(II)-mediated coupling.[1][2][3] The electron-withdrawing nature of the methoxycarbonyl group can make this particular boronic acid more susceptible to certain side reactions, including homocoupling.[4]
Here is a logical workflow to pinpoint and address the cause of excessive homocoupling in your reaction.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Here we address specific questions you might have while working with this compound.
Q1: What are the primary mechanistic causes of boronic acid homocoupling?
A1: There are two main culprits that lead to the formation of the symmetrical biaryl byproduct:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[1][3][5] This creates a catalytic cycle for homocoupling.
-
Pd(II) Precatalyst-Mediated Homocoupling: If you use a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a precatalyst, it must be reduced to Pd(0) to enter the main Suzuki-Miyaura catalytic cycle. This reduction can occur by consuming two equivalents of your boronic acid, which directly produces one equivalent of the homocoupled product.[2][3] This is often a significant source of homocoupling at the beginning of the reaction.
Caption: Competing Suzuki-Miyaura and Homocoupling pathways.
Q2: How does my choice of palladium catalyst influence homocoupling?
A2: The choice of the palladium source is critical.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are common and often air-stable, but they can directly promote homocoupling as they require an initial reduction to the active Pd(0) state, which consumes your boronic acid.[3]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Using a Pd(0) source is generally preferred as it eliminates the initial reduction step that causes homocoupling.[2] However, some Pd(0) sources can be sensitive to air and may require more careful handling.
-
Modern Precatalysts (e.g., Buchwald Palladacycle Precatalysts): These are often an excellent choice. They are typically air-stable Pd(II) complexes that are designed to cleanly and efficiently generate the active monoligated Pd(0) species in solution, minimizing the opportunity for Pd(II)-mediated homocoupling.[6]
Q3: Which ligands are best for suppressing homocoupling with an electron-deficient boronic acid?
A3: For a substrate like this compound, which is electron-deficient, the transmetalation step can be sluggish. To favor the desired cross-coupling, you want to accelerate the key steps of the Suzuki cycle (oxidative addition and reductive elimination).
-
Bulky, Electron-Rich Ligands: Ligands such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are highly effective.[2][4] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition. This speeds up the entire catalytic cycle, making the competing homocoupling pathway less kinetically favorable. One study specifically noted that SPhos was effective in obtaining a good yield of the cross-coupled product with an electron-deficient boronic acid where homocoupling was a significant issue.[4]
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating. | May permit more homocoupling, especially under non-ideal conditions. |
| Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired catalytic cycle.[2] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Can be very effective due to their strong binding to palladium, stabilizing the active catalyst. |
Q4: Can additives be used to prevent homocoupling?
A4: Yes. The addition of a mild reducing agent can be a very effective strategy, particularly when using a Pd(II) precatalyst.
-
Potassium Formate (HCO₂K): Adding potassium formate has been shown to suppress the formation of the homocoupling dimer to less than 0.1%.[7][8] It is thought to help maintain the palladium catalyst in its active Pd(0) state, preventing the accumulation of Pd(II) species that drive homocoupling, without interfering with the main catalytic cycle.[7][8]
| Condition | Homocoupling Product (%) |
| Without Potassium Formate | ~1.5 - 4.1% |
| With Potassium Formate | < 0.1% |
| Data adapted from a study on suppressing homocoupling in a Suzuki reaction.[7] |
Q5: What is the optimal base and solvent system to use?
A5: The choice of base and solvent is interdependent and crucial for success.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9] However, an overly strong base can promote side reactions. For ester-containing boronic acids like yours, a moderately strong inorganic base is usually a good choice to avoid ester hydrolysis.
-
Recommended: Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃). These provide a good balance of reactivity while minimizing side reactions.
-
-
Solvent: Anhydrous, aprotic solvents are generally preferred to minimize protodeboronation (a side reaction where the boronic acid is replaced by a hydrogen atom).
-
Recommended: 1,4-Dioxane, Toluene, Tetrahydrofuran (THF). Often, a small amount of water is used as a co-solvent to help dissolve the inorganic base, but for sensitive substrates, fully anhydrous conditions may be beneficial.
-
Experimental Protocols
The following protocol is a robust starting point designed to minimize homocoupling for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Protocol 1: General Procedure Using a Pd(0) Catalyst
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Setup: To a reaction flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and a finely powdered base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge the vessel with inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for an additional 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Procedure with a Pd(II) Precatalyst and Additive
This protocol is designed for situations where a Pd(II) source is used, incorporating best practices to suppress homocoupling.
-
Glassware and Reagent Setup: Follow steps 1 and 2 from Protocol 1. In addition to the other reagents, add potassium formate (1.5 eq).
-
Inert Atmosphere and Solvent Addition: Follow steps 3 and 4 from Protocol 1.
-
Rigorous Deoxygenation: Perform a nitrogen subsurface sparge for 20-30 minutes. This is a highly effective method for removing dissolved oxygen.[7][8]
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 2-4 mol%). The formate additive will help ensure a rapid and clean in situ reduction to Pd(0).[7]
-
Reaction, Monitoring, Workup, and Purification: Follow steps 7-10 from Protocol 1.
By implementing these strategies and understanding the underlying principles, you will be well-equipped to minimize the homocoupling of this compound and achieve higher yields and purity in your Suzuki-Miyaura cross-coupling reactions.
References
-
Ishiyama, T., et al. (2014). Copper-catalyzed alkyl-alkyl cross-coupling reactions using hydrocarbon additives: efficiency of catalyst and roles of additives. PubMed. Available at: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305–309. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Paul, D., et al. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1834-1843. Available at: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
-
Lee, C.-F., et al. (2010). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. ResearchGate. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Darzi, E. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available at: [Link]
-
Campeau, L.-C., et al. (2013). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science, 4(2), 849-857. Available at: [Link]
-
Guild, C., et al. (2019). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Welcome to the technical support center for optimizing reaction yields for Suzuki-Miyaura couplings with (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your experimental success.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures. However, its electronic properties, stemming from the electron-withdrawing methoxycarbonyl group, can present unique challenges in achieving high coupling yields. This guide will provide a systematic approach to overcoming these challenges, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges associated with using this compound in Suzuki-Miyaura couplings?
A1: The primary challenge arises from the electron-withdrawing nature of the methoxycarbonyl group. This substituent decreases the electron density on the phenyl ring, which can slow down the rate of transmetalation, a critical step in the catalytic cycle.[1] Additionally, like many boronic acids, it can be susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures.[2][3]
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this boronic acid?
A2: For a standard coupling with an aryl bromide, a good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst system such as Pd₂(dba)₃ with a suitable phosphine ligand.[4][5] A common choice for base is K₂CO₃ or K₃PO₄, and a solvent system of dioxane/water or toluene/water is often effective.[5][6] It is crucial to thoroughly degas the reaction mixture to prevent catalyst deactivation.[2]
Q3: How does the choice of palladium catalyst and ligand impact the reaction?
A3: The catalyst and ligand selection is critical, especially when dealing with challenging substrates. For electron-deficient boronic acids, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can be highly effective.[6][7] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle, helping to overcome the slower transmetalation.[6][7] N-heterocyclic carbene (NHC) ligands are also a powerful alternative due to their strong σ-donating properties.[6]
Q4: Can I use the corresponding boronic ester, this compound, pinacol ester?
A4: Yes, using the pinacol ester derivative can be advantageous. Boronic esters often exhibit greater stability towards protodeboronation compared to the corresponding boronic acids, which can lead to improved yields and reproducibility, especially in reactions requiring prolonged heating.[2][8]
Troubleshooting Guide
Low reaction yield is a common issue encountered during Suzuki-Miyaura couplings. The following table outlines potential causes and solutions specifically tailored for reactions involving this compound.
| Problem | Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Low or No Product Formation | Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst like an XPhos Pd G3 or G4 palladacycle.[9] | The active Pd(0) species is sensitive to oxygen and can degrade over time, leading to catalyst deactivation.[2] Pre-catalysts are often more air-stable and generate the active catalyst in situ. |
| Inefficient Transmetalation | Switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or an N-heterocyclic carbene (NHC) ligand.[6][7] Increase the reaction temperature.[6] | Electron-withdrawing groups on the boronic acid slow transmetalation.[1] Bulky, electron-donating ligands accelerate this step. Higher temperatures provide the necessary activation energy. | |
| Poor Solubility of Reagents | Screen different solvent systems. A mixture of toluene, ethanol, and water can sometimes improve solubility and yield. Ensure vigorous stirring for heterogeneous mixtures.[2] | All reaction components must be sufficiently soluble for the catalytic cycle to proceed efficiently. | |
| Significant Protodeboronation | Base is too strong or reaction time is too long | Use a milder base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or t-BuOK.[5] Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. Use the more stable pinacol boronic ester.[2] | Protodeboronation is a common side reaction for boronic acids, especially electron-deficient ones, and is often promoted by strong bases and prolonged heating.[4] |
| Formation of Homocoupling Byproducts | Presence of Oxygen | Ensure thorough degassing of all solvents and the reaction vessel. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2] | Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.[10] |
| Hydrolysis of the Ester Group | Use of strong aqueous base | Employ a non-aqueous base like KF or CsF, or a milder carbonate base.[11] Minimize the amount of water in the reaction mixture if possible. | The methoxycarbonyl group is susceptible to hydrolysis under strongly basic aqueous conditions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv), finely powdered
-
Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide, this compound, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄.
-
Add degassed dioxane and water (typically a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol is recommended for less reactive aryl halides or when low yields are obtained with the general procedure.
Materials:
-
This compound, pinacol ester (1.5 equiv)
-
Aryl chloride or sterically hindered aryl bromide (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
K₃PO₄ (3.0 equiv), finely powdered
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Sealed reaction vessel (e.g., microwave vial)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a microwave vial, combine the aryl halide, this compound pinacol ester, K₃PO₄, and XPhos Pd G3.
-
Seal the vial with a cap containing a septum and purge with an inert gas for 15 minutes.
-
Add degassed toluene and a minimal amount of degassed water (e.g., 1-2% by volume) via syringe.
-
Heat the reaction mixture with vigorous stirring at 100-120 °C. For microwave-assisted reactions, a typical condition is 120 °C for 15-30 minutes.[4]
-
Monitor the reaction progress.
-
Follow the workup and purification procedure described in Protocol 1.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Troubleshooting
To further aid in understanding the reaction and troubleshooting process, the following diagrams are provided.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura couplings.
References
- BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- BenchChem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Semantic Scholar. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemical Society Reviews (RSC Publishing). (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Reddit. (2024, September 4). Struggling with Suzuki Reaction.
- BenchChem. (n.d.). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
- Santa Cruz Biotechnology. (n.d.). 3-Methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
dealing with impurities in (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Welcome to the technical support guide for (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS: 1048330-11-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this versatile building block. Boronic acids are foundational reagents in modern organic synthesis, yet their inherent chemical nature can lead to specific impurities that impact experimental outcomes. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you identify, manage, and eliminate these impurities, ensuring the robustness and reproducibility of your work.
Section 1: Frequently Asked Questions - Impurity Identification
This section addresses the critical first step: knowing what to look for. Accurate identification of impurities is paramount for selecting the appropriate purification strategy.
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: Like most arylboronic acids, this compound is susceptible to forming several key impurities through its synthesis and storage. The primary species to be aware of are:
-
Boroxines (Anhydrides): The most common impurity is the cyclic anhydride, known as a boroxine. This trimer is formed by the intermolecular dehydration of three boronic acid molecules.[1][2][3] This is a reversible, equilibrium-driven process that can occur during storage, upon heating, or in non-polar solvents.[2][4]
-
Deboronated Byproducts: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, can occur, leading to the formation of methyl 3-methoxybenzoate. This side reaction can be catalyzed by residual palladium from a previous step or occur under acidic or basic conditions.[5]
-
Homocoupling Dimers: During Suzuki-Miyaura reactions, boronic acids can couple with themselves to form a symmetrical biaryl dimer.[6][7] Residual amounts of this impurity may be present if the boronic acid was not adequately purified after its synthesis.
-
Unreacted Starting Materials: Depending on the synthetic route used to prepare the boronic acid (e.g., via lithiation of an aryl halide followed by quenching with a borate ester), residual aryl halides or other precursors may be present.[1][8]
Table 1: Summary of Common Impurities and Analytical Signatures
| Impurity Type | Structure Example (Generic Aryl) | Key Analytical Signature |
|---|---|---|
| Boronic Acid Monomer | Ar-B(OH)₂ | Expected molecular weight and NMR signals. |
| Boroxine (Trimer) | (ArBO)₃ | MS: [3*M - 3*H₂O]. NMR: Can cause peak broadening or a second set of slightly shifted aromatic signals.[9] |
| Deboronated Byproduct | Ar-H | MS: Loss of the B(OH)₂ group. NMR: Absence of boronic acid proton signals; presence of a new aromatic proton signal. |
| Homocoupling Dimer | Ar-Ar | MS: [2*M - 2*B(OH)₂]. NMR: Complex aromatic signals corresponding to a symmetrical biaryl structure. |
Q2: How can I detect the presence of boroxine anhydrides in my sample?
A2: Detecting boroxines is crucial as their presence alters the effective molar mass and stoichiometry of your reagent. The equilibrium between the boronic acid and the boroxine can complicate analysis, but several methods are effective.
The formation of a boroxine from the parent boronic acid is a reversible dehydration reaction.
Analytical Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a non-coordinating solvent like CDCl₃, a mixture of the boronic acid and boroxine may show broadened aromatic peaks or two distinct sets of signals. To resolve this, dissolve a sample in a coordinating deuterated solvent like methanol-d₄. The methanol will react with the boroxine to break the B-O-B bonds, shifting the equilibrium entirely to the boronic acid monomer (or its methyl ester), resulting in sharp, single peaks.[9]
-
Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), you can often observe both the molecular ion for the boronic acid and a higher molecular weight peak corresponding to the boroxine trimer.[9]
-
High-Performance Liquid Chromatography (HPLC): On a reversed-phase column (e.g., C18), the boroxine and boronic acid may co-elute or appear as broadened peaks. The aqueous mobile phase often promotes on-column hydrolysis of the boroxine back to the acid, making quantification difficult without careful method development, such as using buffered mobile phases.[9][10]
Section 2: Troubleshooting Guides - Purification Strategies
Once impurities are identified, the next step is removal. This section provides step-by-step protocols for common purification challenges.
Q3: My boronic acid is impure. What is the first purification method I should try?
A3: For most boronic acids, a simple recrystallization or an acid-base slurry/wash are the most effective and scalable first-line purification methods. These techniques exploit differences in solubility between the boronic acid and its common non-polar impurities (like homocoupled dimers or starting materials).
Protocol 1: Purification via Acid-Base Extraction/Wash
This method leverages the Lewis acidic nature of the boronic acid group, which can be deprotonated to form a water-soluble boronate salt.[11] Most organic impurities (e.g., deboronated byproduct, homocoupled dimer) will not react with the base and will remain in the organic layer.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium carbonate (Na₂CO₃) or potassium bicarbonate (KHCO₃). The boronic acid will convert to its sodium salt and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the boronate salt. Discard the organic layer, which contains the non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly re-acidify with 1 M HCl until the pH is acidic (pH ~2-3). The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water to remove residual salts, and then dry thoroughly under high vacuum.
Q4: Column chromatography is giving me poor results. What can I do?
A4: Standard silica gel chromatography is often problematic for boronic acids. The acidic nature of silica can cause streaking, irreversible binding, and on-column decomposition or dehydration to the boroxine.[12] If you must use chromatography, consider these alternatives:
-
Use of Neutral or Deactivated Media: Try using neutral alumina or treating the silica gel with a base (e.g., triethylamine in the eluent) to minimize acidic interactions.[12]
-
Reversed-Phase Chromatography: For highly polar boronic acids, reversed-phase (C18) chromatography can be effective, though it may be less scalable.[13]
-
Derivatization: A highly effective but more involved strategy is to temporarily convert the boronic acid into a more stable and less polar derivative, such as a pinacol ester or an N-methyldiethanolamine (MIDA) boronate. These derivatives are generally much more robust for silica gel chromatography.[14] After purification, the protecting group can be removed by hydrolysis to regenerate the pure boronic acid.
Section 3: Impact on Reactions & Preventative Measures
Understanding how impurities affect your experiments is key to preventing failed reactions and ensuring reproducibility.
Q5: How do impurities, particularly boroxines, affect my Suzuki-Miyaura coupling reaction?
A5: Impurities in your boronic acid can have a significant negative impact on Suzuki-Miyaura coupling reactions, which are highly sensitive to the quality of starting materials.[15]
-
Stoichiometric Imbalance: Boroxines, while often active in the coupling reaction, contain three aryl groups per molecule. Using the boronic acid monomer's molecular weight for a sample containing significant boroxine will result in an incorrect stoichiometric ratio of the aryl group to the coupling partner and catalyst, potentially leading to lower yields and more side products.[2]
-
Catalyst Poisoning: Unreacted synthetic precursors or certain byproducts can act as catalyst poisons, binding to the palladium center and inhibiting its catalytic activity, which can slow or completely halt the reaction.[15]
-
Formation of Side Products: The presence of homocoupling dimers complicates downstream purification.[7] Furthermore, oxygen in the reaction can lead to oxidative side reactions of the boronic acid, reducing the amount available for the desired cross-coupling.[6][16]
Q6: What are the best practices for storing and handling this compound to prevent impurity formation?
A6: Proper storage is essential to maintain the purity and reactivity of your boronic acid. Given that the primary degradation pathway is dehydration to the boroxine, minimizing exposure to conditions that favor this process is key.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent moisture uptake and slow the dehydration process.[17][18]
-
Handling: When weighing and handling the reagent, do so in a dry environment if possible. Avoid leaving the container open to the atmosphere for extended periods.
-
Solvent Choice: Be mindful that dissolving the boronic acid in non-polar, aprotic solvents for extended periods can shift the equilibrium towards the boroxine.
By following these guidelines, you can minimize the formation of common impurities, ensuring that your this compound performs reliably and consistently in your synthetic applications.
References
-
Wikipedia. Phenylboronic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
ResearchGate. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]
-
LCGC International. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]
-
ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ACS Publications. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]
- Google Patents.
-
Royal Society of Chemistry. Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
-
CNR-IRIS. On-Surface Synthesis of Boroxine-Based Molecules. [Link]
-
Reddit. Purification of boronic acids?. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Analytical Chemistry. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Reddit. Purification of alkyl Bpin/other alkyl boronic esters. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
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- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
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- 18. fishersci.ca [fishersci.ca]
Technical Support Center: Enhancing the Stability of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic Acid in Solution
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid. This versatile reagent is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, its utility can be compromised by inherent instability in solution, leading to inconsistent results and low reaction yields.
This guide is designed to provide you with not just solutions, but a deeper understanding of the chemical principles governing the stability of this compound. We will explore the primary degradation pathways and offer field-proven strategies and protocols to mitigate them, ensuring the integrity of your starting material and the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: I'm observing low yields and product impurities in my Suzuki coupling reaction. I suspect my this compound is degrading. What are the likely causes?
A1: This is a very common and valid concern. The primary culprits for the degradation of arylboronic acids, including your specific compound, are two key chemical processes: protodeboronation and oxidation .[1][2]
-
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] This undesired side reaction effectively converts your starting material into methyl 3-methoxybenzoate, an inactive species in the Suzuki coupling, thereby reducing your yield. This process is highly sensitive to pH, temperature, and the presence of water.[2][3]
-
Oxidation involves the conversion of the carbon-boron bond into a carbon-oxygen bond, resulting in the formation of the corresponding phenol (methyl 3-hydroxy-5-methoxybenzoate). This is often caused by dissolved oxygen in the reaction solvent, especially under basic conditions used in many coupling reactions.[4][5][6]
Both pathways consume your active reagent, leading directly to the diminished yields and purification challenges you are likely observing.
Q2: You mentioned protodeboronation. Can you explain in more detail why this happens and what makes my specific boronic acid susceptible?
A2: Certainly. Protodeboronation is essentially the protonolysis of the C–B bond.[2] The reaction can be catalyzed by either acid or base, but for Suzuki coupling conditions, the base-catalyzed pathway is far more relevant.[2][7] The mechanism typically involves the formation of a more reactive boronate anion (Ar-B(OH)₃⁻) after the boronic acid reacts with a base.[2][8] This anion is then protonated by a proton source (like water), leading to the cleavage of the C-B bond.
The electronic properties of the substituents on the phenyl ring play a crucial role. Arylboronic acids bearing electron-withdrawing groups, such as the methoxycarbonyl (-CO₂Me) group on your compound, can be particularly susceptible to certain base-catalyzed protodeboronation mechanisms.[2][7] While your compound also has an electron-donating methoxy group, the overall electronic character makes careful control of reaction conditions essential.
Q3: How critical is pH for the stability of my boronic acid solution, and what is the optimal range?
A3: The pH of the solution is arguably the most critical factor governing the rate of protodeboronation. For many arylboronic acids, stability is greatest in a slightly acidic environment.[8] Studies have shown that the rate of protodeboronation is often minimized around pH 5.[8] Under strongly basic conditions (pH > 13), which are common in Suzuki reactions, the rate of protodeboronation increases significantly due to the formation of the reactive boronate species.[7][9] Conversely, strongly acidic conditions can also promote protodeboronation through a different mechanism.[2]
Therefore, when preparing a stock solution for storage, buffering to a slightly acidic pH or using a non-aqueous solvent is highly recommended. During a reaction, the choice of base becomes a critical parameter to balance the need for catalytic turnover with the suppression of this degradation pathway.[3]
Q4: What are the best practices for preparing and storing a stock solution of this compound?
A4: Proper preparation and storage are key to preserving the integrity of the reagent. Based on the known degradation pathways, we recommend the following protocol:
-
Solvent Choice: Whenever possible, use anhydrous, aprotic organic solvents such as dioxane, THF, or DMF. If an aqueous solution is absolutely necessary for downstream applications, use deionized, degassed water and consider buffering to a pH between 4 and 6.
-
Inert Atmosphere: Oxygen is a key driver of oxidative degradation.[3] Always prepare solutions under an inert atmosphere (e.g., nitrogen or argon). This involves degassing your chosen solvent via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Temperature: Degradation reactions are accelerated by heat. Store all solutions at low temperatures. For short-term storage (1-2 weeks), 2-8°C is suitable. For long-term storage, we recommend freezing the solution at -20°C.[10]
-
Light: Store solutions in amber vials or in the dark to prevent any potential photochemical degradation.
Following these steps will significantly extend the viable lifetime of your solution.
Q5: Would using a boronic ester derivative, like a pinacol ester, improve stability?
A5: Yes, absolutely. This is an excellent strategy and a standard practice in modern organic synthesis. Converting a boronic acid to its corresponding boronate ester, most commonly the pinacol ester (Bpin), serves as a protective group.[1][3] This strategy confers several advantages:
-
Suppression of Protodeboronation: The ester form is generally more stable and less prone to protodeboronation under many conditions.[11]
-
Slow Release: In many catalytic systems, the boronate ester acts as a "slow-release" source of the active boronic acid under the reaction conditions, keeping the instantaneous concentration of the more sensitive free acid low.[3][9]
-
Improved Handling: Boronate esters are often more crystalline, less polar, and easier to purify and handle than their corresponding acids.
The pinacol ester of this compound is commercially available and represents a robust alternative for challenging applications.[12]
Part 2: Troubleshooting Guides & Protocols
Troubleshooting Workflow for Boronic Acid Instability
If you suspect reagent degradation is impacting your experiment, follow this logical workflow to diagnose and solve the problem.
Caption: The main decomposition pathways affecting organoboronic acids.
References
-
Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of Organic Chemistry. Available at: [Link]
-
Graham, B. J., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Dennis, C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. Available at: [Link]
-
Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. Available at: [Link]
-
Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Available at: [Link]
-
Plount-Enstad, K. V., & St. Denis, J. D. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]
-
Anderson, K. W., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available at: [Link]
Sources
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boronic acid with high oxidative stability and utility in biological contexts [dspace.mit.edu]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. scbt.com [scbt.com]
Technical Support Center: Scale-Up Considerations for Reactions with (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
An in-depth guide to navigating the complexities of scaling reactions involving (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, tailored for process chemists and development scientists.
As a Senior Application Scientist, this guide is designed to provide practical, field-tested advice for researchers and drug development professionals. The scale-up of chemical reactions introduces challenges not always apparent at the laboratory bench.[1] This document addresses specific issues you may encounter when working with this compound, focusing primarily on its application in the widely used Suzuki-Miyaura cross-coupling reaction.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Starting Material Quality and Handling
Q1: My reaction yield is inconsistent upon scale-up. Could the quality of my this compound be the issue?
A1: Absolutely. The purity and stability of the boronic acid are paramount for reproducibility, especially at scale. Key issues include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond. It can be caused by residual acid or moisture in the starting material.
-
Formation of Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines. While often in equilibrium with the free acid in the reaction mixture, their presence can affect stoichiometry and dissolution rates.
-
Residual Impurities: Impurities from the synthesis of the boronic acid, such as inorganic salts or organohalides, can interfere with the catalytic cycle.
Best Practice: Always source high-purity this compound and consider re-analyzing older batches for purity and water content before use.
Q2: What are the best practices for storing and handling this boronic acid to prevent degradation?
A2: Boronic acids are susceptible to degradation, particularly at elevated temperatures and in the presence of moisture.[4]
-
Storage: Store the material in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Refrigeration is often recommended.
-
Handling: When weighing and dispensing, minimize exposure to atmospheric moisture and oxygen. Working in a glovebox or under a blanket of inert gas is ideal for large quantities.
Section 2: Suzuki-Miyaura Coupling - Reaction Optimization & Troubleshooting
Q3: My Suzuki-Miyaura coupling is not going to completion at a larger scale. What are the first things I should check?
A3: When a Suzuki coupling fails at scale, systematically assess these key parameters[5]:
-
Catalyst Activity: Ensure your palladium catalyst is active. On a larger scale, inefficient mixing can create localized "hot spots" that lead to catalyst decomposition. Consider using more robust pre-catalysts.
-
Oxygen Exclusion: Rigorous deoxygenation of solvents and reagents is critical. Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote side reactions like homocoupling.[6]
-
Base Strength and Solubility: The base is crucial for activating the boronic acid. Ensure the chosen base is sufficiently strong and has adequate solubility in the reaction medium. Inadequate mixing at scale can lead to poor base distribution.
-
Mixing Efficiency: As reaction volume increases, mass and heat transfer can become limiting factors.[1] Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.
Q4: I am observing significant homocoupling of the boronic acid. How can I minimize this side reaction?
A4: Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid, is a common issue, particularly with electron-deficient boronic acids.[6]
-
Rigorous Inert Atmosphere: This is the most critical factor. Purge the reactor and sparge all solvents thoroughly with an inert gas like argon or nitrogen.
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can be beneficial. If using a Pd(II) precatalyst, ensure conditions are optimal for its rapid reduction to the active Pd(0) species.[6]
-
Additives: In some cases, the addition of small amounts of a reducing agent or radical scavenger can suppress homocoupling.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Q5: I'm struggling with protodeboronation of this compound during the reaction. What can I do?
A5: Protodeboronation is often promoted by excessive water, strong acids, or high temperatures.
-
Choice of Base: Use a non-nucleophilic base. While aqueous bases are common, consider switching to an anhydrous system with a base like K₃PO₄ or Cs₂CO₃ if protodeboronation is severe.
-
Solvent System: Ensure you are using dry solvents.
-
Protect the Boronic Acid: For particularly challenging cases, consider converting the boronic acid to a more stable derivative in situ or as an isolated intermediate. Potassium trifluoroborate salts (BF₃K) or MIDA boronates are highly stable alternatives that release the boronic acid slowly under reaction conditions, minimizing its concentration and thus its degradation.[5]
Troubleshooting and Optimization Summary
| Symptom | Potential Cause(s) | Suggested Solutions |
| Low or No Product Yield | Inactive catalyst; Insufficiently deoxygenated system; Poor choice of base/solvent; Inefficient mixing. | Use a robust precatalyst; Rigorously degas all solvents and the reactor; Screen alternative bases and solvent systems; Increase agitation speed.[5] |
| Significant Homocoupling | Presence of oxygen; Inefficient reduction of Pd(II) precatalyst. | Ensure a strictly inert atmosphere; Use a Pd(0) catalyst source; Optimize ligand choice.[6] |
| Protodeboronation | Excess water or acidic impurities; Base-mediated decomposition. | Use anhydrous solvents and bases (e.g., K₃PO₄); Lower reaction temperature; Convert boronic acid to a more stable trifluoroborate or MIDA ester form.[5] |
| Incomplete Reaction | Steric hindrance; Catalyst deactivation. | Switch to a more active catalyst system (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos); Increase reaction temperature or time cautiously.[5] |
| Difficult Purification | structurally similar byproducts (e.g., homocoupled dimer). | Optimize the reaction to minimize byproduct formation; Explore alternative purification methods like crystallization or preparative chromatography. |
Key Experimental Protocols
Protocol 1: General Procedure for Scale-Up of Suzuki-Miyaura Coupling
This protocol provides a starting point for a 100 mmol scale reaction. Optimization will be required based on your specific coupling partner.
-
Reactor Setup: Equip a clean, dry, jacketed reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes.
-
Reagent Charging: Under a positive pressure of inert gas, charge the reactor with this compound (1.0-1.5 equivalents), the aryl halide (100 mmol, 1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Catalyst and Ligand Addition: In a separate, inerted vessel, prepare a solution of the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[5] Add this to the reactor.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, Toluene, or 2-MeTHF) via cannula or a pressure-equalizing addition funnel. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via TLC, GC-MS, or LC-MS.[5][7]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.
Protocol 2: Preparation of a Stabilized Diethanolamine Adduct
If protodeboronation is a persistent issue, converting the boronic acid to a more stable adduct can be a robust solution.[5]
-
Dissolution: In a suitable flask with a stir bar, suspend this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate of the diethanolamine adduct will form.
-
Isolation: Stir the resulting slurry for 15-30 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling reaction.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Workflow for Low Yield
Caption: Figure 2. Troubleshooting workflow for low-yield reactions.
References
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ACS Publications. The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ACS Publications. Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat.
- PMC. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions.
- ScienceDirect. Challenges of scaling up chemical processes (based on real life experiences).
- Reddit. Trouble synthesising an aryl boronic acid/ester with an ortho-OH group.
- Reddit. Miyaura Borylation troubleshoot.
- University of Rochester. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- ChemicalBook. 3-Methoxyphenylboronic acid synthesis.
- The Royal Society of Chemistry. Supporting Information 22-01-15.
- ACS Publications. Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- Chemistry Stack Exchange. How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?.
- ChemicalBook. 3-Methoxy-5-Methoxycarbonylphenylboronic acid | 1048330-11-5.
- ACS Publications. Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron.
- Santa Cruz Biotechnology. 3-Methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester | CAS 889654-06-2.
- Benchchem. A Comparative Guide to Analytical Techniques for Structural Confirmation of 3-Fluoro-4-methoxycarbonylphenylboronic Acid.
- NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Benchchem. Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling.
- PubMed. 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH.
- Sigma-Aldrich. 3-Methoxycarbonylphenylboronic acid 99769-19-4.
- Organic Chemistry Portal. Suzuki Coupling.
- BLDpharm. This compound.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material.
- PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- PMC. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production.
- MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.
- PMC. NMR Reaction Monitoring Robust to Spectral Distortions.
- BLD Pharm. (3-Methoxy-4-(methoxycarbonyl)-5-methylphenyl)boronic acid.
- BLD Pharm. (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid.
- BLDpharm. (3-Formyl-5-(methoxycarbonyl)phenyl)boronic acid.
- ResearchGate. Process development and scale-up of AZD7545, a PDK inhibitor.
- ResearchGate. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
Sources
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
impact of temperature on the performance of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Welcome to the technical support center for (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile reagent. The following question-and-answer format directly addresses specific issues related to the impact of temperature on the performance of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term stability, this compound should be stored at room temperature in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] Some suppliers may recommend refrigerated storage for optimal shelf life. Always refer to the supplier's specific recommendations. The key is to protect it from moisture and air, which can degrade the compound over time.
Q2: I left a container of this compound on the benchtop at elevated room temperature for a few days. Is it still usable?
A2: Occasional exposure to elevated room temperatures (e.g., up to 30-35°C) is unlikely to cause significant decomposition of the solid material. However, prolonged exposure to heat and humidity can lead to the formation of the corresponding boroxine (a cyclic anhydride) through dehydration.[2] This process is often reversible upon exposure to water. For critical applications, it is advisable to perform a quality check, such as measuring the melting point or running a small-scale test reaction, to ensure the reagent's integrity. The related compound, 3-Methoxycarbonylphenylboronic acid, has a melting point of 205-208 °C, suggesting good thermal stability in the solid state.
Q3: Can I heat this compound to dry it?
A3: Gentle heating under vacuum (e.g., in a vacuum oven at 40-50°C) can be used to dry the boronic acid. However, excessive or prolonged heating should be avoided. High temperatures can promote the formation of boroxine, which may impact its reactivity and stoichiometry in subsequent reactions.
Troubleshooting Guide: Temperature-Related Issues in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction where temperature is a critical parameter. The following troubleshooting guide addresses common temperature-related issues when using this compound.
Issue 1: Low or no product yield at standard reaction temperatures (e.g., 80-100°C).
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Reaction Temperature | The optimal temperature for a Suzuki-Miyaura coupling is highly dependent on the specific substrates, catalyst system, and solvent. For some systems, 80-100°C may be too low for efficient catalytic turnover. | Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 110°C) and monitor the reaction progress by TLC or LC-MS.[3] |
| Catalyst Decomposition | While higher temperatures can increase reaction rates, excessively high temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[4] | If palladium black is observed, reduce the reaction temperature. Consider using a more thermally stable catalyst or ligand. |
| Solvent Boiling Point | Ensure the reaction temperature does not significantly exceed the boiling point of your solvent, as this can lead to pressure buildup and solvent evaporation. | Select a solvent with a boiling point appropriate for the desired reaction temperature. |
Issue 2: Significant formation of protodeboronated arene (replacement of the boronic acid group with hydrogen).
| Potential Cause | Explanation | Recommended Action |
| Thermally Induced Protodeboronation | Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. This process can be accelerated at higher temperatures, especially in the presence of protic solvents or bases.[5][6][7][8] | Lower the reaction temperature and extend the reaction time. Use the minimum effective temperature that promotes the desired coupling reaction. |
| Base-Mediated Protodeboronation | The rate of protodeboronation is highly pH-dependent. Strong bases and high temperatures can significantly increase the rate of this undesired side reaction.[5][6][7][8] | Screen different bases. A weaker base (e.g., K₂CO₃ vs. Cs₂CO₃) may be sufficient for the coupling while minimizing protodeboronation. Running the reaction at a lower temperature can also mitigate this issue. |
| Water Content | While some water is often beneficial for Suzuki-Miyaura couplings, excessive water can promote protodeboronation, particularly at elevated temperatures. | Use a carefully controlled amount of water in the solvent system (e.g., 10:1 dioxane:water). Ensure solvents are properly degassed. |
Issue 3: Formation of homocoupled biaryl product from the boronic acid.
| Potential Cause | Explanation | Recommended Action |
| Oxidative Homocoupling | The presence of oxygen can promote the oxidative homocoupling of the boronic acid, especially at elevated temperatures. | Ensure the reaction mixture is thoroughly degassed before heating. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| High Reaction Temperature | High temperatures can sometimes favor the homocoupling pathway. | Optimize the reaction temperature to favor the desired cross-coupling over homocoupling. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of temperature, base, and solvent may be necessary.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Temperature Screening for Reaction Optimization
To determine the optimal temperature for your specific Suzuki-Miyaura coupling, a parallel screening experiment can be performed.
Procedure:
-
Prepare a master mix containing the aryl bromide, this compound, base, and solvent.
-
Dispense equal volumes of the master mix into several reaction vials, each containing a stir bar.
-
Add the palladium catalyst to each vial.
-
Seal the vials and place them in separate heating blocks pre-set to different temperatures (e.g., 70°C, 80°C, 90°C, 100°C, and 110°C).
-
After a set time (e.g., 2, 4, and 8 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of byproducts.
-
Compare the results to identify the temperature that provides the best balance of reaction rate and yield, while minimizing side reactions like protodeboronation.
References
Sources
- 1. 3-Methoxy-5-Methoxycarbonylphenylboronic acid | 1048330-11-5 [chemicalbook.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
For researchers, synthetic chemists, and professionals in drug development, the rigorous characterization of chemical intermediates is a cornerstone of scientific integrity and project success. (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, a key building block in Suzuki-Miyaura cross-coupling reactions and other synthetic transformations, requires a multi-faceted analytical approach to confirm its identity, purity, and stability. This guide provides a comparative overview of essential analytical techniques, complete with detailed experimental protocols and expected data, to ensure the unambiguous characterization of this important reagent.
Introduction: The Analytical Imperative for a Versatile Reagent
This compound (Molecular Formula: C₉H₁₁BO₅, Molecular Weight: 209.99 g/mol ) is a bifunctional molecule featuring a boronic acid moiety, a methoxy group, and a methoxycarbonyl group on a phenyl ring.[1] The precise arrangement of these functional groups dictates its reactivity and, ultimately, the success of subsequent synthetic steps. Impurities, such as the corresponding boroxine (the dehydrated trimer), starting materials, or side-products from its synthesis, can significantly impact reaction yields and downstream purification efforts.[2][3] Therefore, a comprehensive analytical workflow is not merely a quality control measure but an integral part of the synthetic process.
This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (TGA/DSC) in the detailed characterization of this compound. We will delve into the "why" behind procedural steps, offering insights honed from practical laboratory experience.
The Orthogonal Approach: A Workflow for Complete Characterization
A robust analytical strategy relies on the principle of orthogonality, where each technique provides a unique and complementary piece of the structural puzzle. No single method is sufficient for complete characterization. The following diagram illustrates a logical workflow for the analysis of this compound.
Caption: A logical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed picture of the molecular framework.
¹H NMR Spectroscopy: Unveiling the Proton Environment
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | s | 2H | B(OH)₂ | The acidic protons of the boronic acid are typically broad and their chemical shift is concentration and solvent dependent. |
| ~8.0 | t | 1H | Ar-H | Aromatic proton between the boronic acid and methoxycarbonyl groups. |
| ~7.8 | dd | 1H | Ar-H | Aromatic proton ortho to the boronic acid. |
| ~7.5 | dd | 1H | Ar-H | Aromatic proton ortho to the methoxycarbonyl group. |
| ~3.9 | s | 3H | -OCH₃ (ester) | Singlet for the methyl ester protons. |
| ~3.8 | s | 3H | -OCH₃ (ether) | Singlet for the methoxy ether protons. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for boronic acids due to its ability to break up hydrogen-bonded oligomers).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Data Acquisition: Use a standard pulse sequence. The spectral width should encompass both the aromatic and aliphatic regions.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C=O | Carbonyl carbon of the ester. |
| ~160 | Ar-C-OCH₃ | Aromatic carbon attached to the methoxy ether. |
| ~135 | Ar-C-B | Aromatic carbon attached to the boronic acid (often broad). |
| ~130-120 | Ar-CH | Aromatic methine carbons. |
| ~53 | -OCH₃ (ester) | Methyl carbon of the ester. |
| ~56 | -OCH₃ (ether) | Methyl carbon of the ether. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.
-
Data Acquisition: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
¹¹B NMR Spectroscopy: A Direct Probe of the Boron Center
¹¹B NMR is a crucial, yet often underutilized, technique for characterizing boronic acids.[4] It provides direct information about the coordination state of the boron atom.
Expected ¹¹B NMR Data:
| Chemical Shift (δ, ppm) | Species | Rationale |
| ~28-30 | R-B(OH)₂ | Trigonal planar boronic acid. |
| ~20-22 | Boroxine | Anhydride form, often present as an impurity. |
Experimental Protocol: ¹¹B NMR Acquisition
-
Sample Preparation: The same sample can be used.
-
Instrument Setup: Tune the NMR probe to the ¹¹B frequency.
-
Data Acquisition: Acquire a proton-decoupled spectrum.
-
Data Processing: Reference the spectrum to an external standard, typically BF₃·OEt₂.
Mass Spectrometry (MS): Confirming Molecular Weight and Integrity
Mass spectrometry is indispensable for confirming the molecular weight of a compound and can provide valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for arylboronic acids.[5]
Expected Mass Spectrometry Data (ESI-):
| m/z | Ion |
| 209.06 | [M-H]⁻ |
| 255.07 | [M+HCOOH-H]⁻ (formate adduct) |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI mass spectrometer. The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.[6]
-
Data Acquisition: Acquire the spectrum in negative ion mode. The formation of adducts with solvent molecules is common.
-
Data Analysis: Identify the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): Quantifying Purity and Profiling Impurities
HPLC is the workhorse for assessing the purity of chemical compounds.[7] For boronic acids, reversed-phase HPLC is a common and effective technique.
A key challenge in the HPLC analysis of boronic acids is their tendency to dehydrate on the column, which can lead to peak broadening or splitting. [8] Method development should aim to minimize this effect.
Experimental Protocol: Reversed-Phase HPLC
-
Column: A C18 column (e.g., Acquity BEH C18) is a good starting point.[8]
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like ammonium acetate (e.g., 10 mM) to improve peak shape.[8]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Data Analysis: Integrate the peak areas to determine the purity of the main component and quantify any impurities.
Comparison of HPLC Methods for Boronic Acid Analysis:
| Method | Advantages | Disadvantages |
| Standard RP-HPLC | Widely available, robust. | Potential for on-column dehydration leading to poor peak shape.[8] |
| UHPLC-MS | High throughput, provides mass confirmation of peaks.[8] | Requires more specialized instrumentation. |
| Post-column Derivatization | Highly selective for boronic acids, improves detection limits.[9] | Adds complexity to the experimental setup. |
Thermal Analysis (TGA/DSC): Assessing Stability and Solvation
Thermal analysis provides critical information about the thermal stability, melting point, and the presence of residual solvents or water.[10]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. For this compound, TGA can reveal the loss of water (dehydration to the boroxine) and the decomposition temperature. The dehydration of boronic acids to boroxines is a known thermal event.[2]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. DSC can determine the melting point and detect other thermal events like crystallization or glass transitions.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an appropriate TGA or DSC pan.
-
Instrument Setup: Place the sample pan in the instrument.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting TGA and DSC curves to identify weight loss steps and thermal transitions.
Expected Thermal Events:
| Temperature Range | Event | Technique |
| 100-180 °C | Dehydration (loss of water) | TGA/DSC (endotherm) |
| >200 °C | Melting/Decomposition | DSC (endotherm/exotherm), TGA (weight loss) |
The following diagram illustrates the relationship between the dehydration of the boronic acid to its corresponding boroxine, an event that can be observed by thermal analysis and also detected by ¹¹B NMR.
Caption: The reversible dehydration of this compound to its boroxine trimer.
Conclusion: An Integrated Approach to Quality Assurance
The comprehensive characterization of this compound necessitates an integrated analytical approach. While NMR and MS provide the primary structural confirmation, HPLC is essential for quantitative purity assessment, and thermal analysis offers crucial insights into stability and solvation. By employing these techniques in a complementary fashion, researchers can ensure the quality and reliability of this versatile synthetic building block, thereby enhancing the reproducibility and success of their scientific endeavors.
References
-
Semantic Scholar. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]
-
PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]
-
PubMed. (2013). Arylboronic acid chemistry under electrospray conditions. Retrieved from [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]
-
ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. Retrieved from [Link]
-
Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
ResearchGate. (n.d.). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. Retrieved from [Link]
-
National Institutes of Health. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Retrieved from [Link]
-
National Institutes of Health. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Retrieved from [Link]
-
ACS Publications. (2021). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2007). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Retrieved from [Link]
-
HETEROCYCLES. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Retrieved from [Link]
-
TARA. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Wiley Online Library. (2021). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]
-
HETEROCYCLES. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Retrieved from [Link]
-
ResearchGate. (2004). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC, TGA, and DTGA dependences obtained when heating boron oxide in an.... Retrieved from [Link]
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
-
PubMed Central. (2024). Water-stable boroxine structure with dynamic covalent bonds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
Acmec Synthesis. (n.d.). 3-Hydroxy-5-(methoxycarbonyl)phenylboronic acid,pinacol ester. Retrieved from [Link]
Sources
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- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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A Technical Guide to the Cross-Coupling Reactivity of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic campaign. Boronic acids are foundational reagents in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid against other commonly employed boronic acids in key cross-coupling reactions, namely the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. The insights and experimental data presented herein are intended to empower chemists to make informed decisions in their synthetic endeavors.
The Unique Electronic Profile of this compound
The reactivity of an arylboronic acid in cross-coupling reactions is intricately linked to its electronic and steric properties. This compound presents a fascinating case due to the presence of two electronically opposing substituents on the phenyl ring: a methoxy group (-OCH₃) and a methoxycarbonyl group (-COOCH₃).
-
The methoxy group at the meta-position is a moderately activating, electron-donating group (EDG) through its positive mesomeric effect (+M) and electron-withdrawing through its negative inductive effect (-I). Overall, it increases the electron density of the aromatic ring.
-
The methoxycarbonyl group , also at a meta-position relative to the boronic acid, is an electron-withdrawing group (EWG) due to its negative mesomeric (-M) and inductive (-I) effects, thereby decreasing the electron density of the ring.
This push-pull electronic arrangement modulates the nucleophilicity of the aryl group and the Lewis acidity of the boron center, which are critical factors in the rate-determining transmetalation step of many cross-coupling reactions.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance. The electronic nature of the boronic acid plays a pivotal role in the efficiency of this reaction. Generally, electron-donating groups on the arylboronic acid enhance the rate of transmetalation, while electron-withdrawing groups can retard it.[1]
Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction
| Entry | Boronic Acid | Substituent Effect | Typical Yield (%) |
| 1 | Phenylboronic acid | Neutral | 85-95 |
| 2 | (4-Methoxyphenyl)boronic acid | Electron-Donating (EDG) | 90-98 |
| 3 | (4-(Methoxycarbonyl)phenyl)boronic acid | Electron-Withdrawing (EWG) | 75-85 |
| 4 | (3,5-Difluorophenyl)boronic acid | Strongly Electron-Withdrawing (EWG) | 70-80 |
| 5 | This compound | Mixed EDG/EWG | 80-90 |
Note: Yields are illustrative and can vary based on the specific coupling partner, catalyst, ligand, base, and solvent system employed.
The data suggests that this compound exhibits reactivity that is generally comparable to or slightly lower than electron-rich boronic acids but often superior to those bearing strongly deactivating groups. The electron-donating methoxy group appears to partially counteract the deactivating effect of the methoxycarbonyl group, leading to efficient coupling under standard conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
2 M Aqueous Na₂CO₃ solution (2.0 equiv)
-
Toluene/Ethanol (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, this compound, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N or C-O bonds, providing a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination.[2] Similar to the Suzuki-Miyaura reaction, the electronic nature of the boronic acid influences the reaction rate. Electron-rich boronic acids generally lead to higher yields in Chan-Lam couplings.
Table 2: Comparative Yields in a Model Chan-Lam N-Arylation
| Entry | Boronic Acid | Substituent Effect | Typical Yield (%) |
| 1 | Phenylboronic acid | Neutral | 70-85 |
| 2 | (4-Methoxyphenyl)boronic acid | Electron-Donating (EDG) | 80-95 |
| 3 | (4-(Methoxycarbonyl)phenyl)boronic acid | Electron-Withdrawing (EWG) | 60-75 |
| 4 | (3,5-Difluorophenyl)boronic acid | Strongly Electron-Withdrawing (EWG) | 50-65 |
| 5 | This compound | Mixed EDG/EWG | 65-80 |
Note: Yields are illustrative and can vary based on the specific amine or alcohol, copper source, base, and solvent.
In the context of Chan-Lam couplings, the deactivating effect of the methoxycarbonyl group on this compound appears to be more pronounced than in Suzuki-Miyaura reactions. While still a viable coupling partner, it generally provides moderate to good yields, often requiring slightly longer reaction times or higher catalyst loadings compared to its electron-rich counterparts.
Experimental Protocol: Chan-Lam N-Arylation
This protocol outlines a general procedure for the Chan-Lam N-arylation of a primary or secondary amine with this compound.
Materials:
-
Amine (1.0 equiv)
-
This compound (1.5 equiv)
-
Cu(OAc)₂ (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add the amine, this compound, and Cu(OAc)₂.
-
Add DCM, followed by pyridine.
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Chan-Lam N-arylation.
Reactivity Considerations in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] While this reaction typically involves the coupling of an amine with an aryl halide or triflate, variations using boronic acids as the aryl source have been developed, often referred to as Chan-Lam-type reactions with palladium catalysis or involving a different mechanistic pathway.
In the context of palladium-catalyzed N-arylation with boronic acids, the electronic effects are similar to those observed in Suzuki-Miyaura and Chan-Lam couplings. The nucleophilicity of the boronic acid is a key factor. Therefore, this compound is expected to be a moderately reactive coupling partner. The choice of ligand for the palladium catalyst is crucial in these transformations and can often be tailored to accommodate less reactive boronic acids. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
Due to the nuanced nature of these reactions and the critical role of the ligand, direct yield comparisons can be misleading without a comprehensive ligand screen. However, it is reasonable to predict that the reactivity of this compound would fall between that of electron-rich and strongly electron-deficient boronic acids.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its unique electronic profile, arising from the competing effects of the methoxy and methoxycarbonyl substituents, results in a moderate to high level of reactivity in key cross-coupling reactions.
-
In Suzuki-Miyaura couplings , it demonstrates good reactivity, often providing high yields of the desired biaryl products.
-
In Chan-Lam couplings , its reactivity is somewhat attenuated compared to electron-rich boronic acids, but it remains a competent coupling partner, affording moderate to good yields of N- and O-arylated products.
-
In Buchwald-Hartwig-type aminations , its performance is highly dependent on the specific catalytic system, particularly the choice of ligand.
This guide provides a foundational understanding of the reactivity of this compound. For novel or particularly challenging substrates, empirical optimization of reaction conditions, including catalyst, ligand, base, and solvent, is always recommended to achieve the desired outcome.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 1998 , 39 (19), 2933–2936. [Link]
-
Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 1998 , 39 (19), 2941–2944. [Link]
-
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046–2067. [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and pharmaceutical development, (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid and its derivatives are pivotal building blocks. Their utility, particularly in Suzuki-Miyaura cross-coupling reactions, has cemented their role in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] However, the unique chemical nature of boronic acids presents distinct challenges for their analytical characterization. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the robust analysis of these valuable compounds, grounded in experimental evidence and practical insights.
The Analytical Challenge: Understanding Boronic Acid Behavior in Mass Spectrometry
Boronic acids are known for their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially under thermal conditions.[2] This, along with their high polarity, can complicate mass spectral interpretation and compromise analytical accuracy.[1] Furthermore, in-source reactions and the formation of solvent adducts or dimers are common phenomena that can obscure the true molecular weight information.[3][4] A successful mass spectrometry method must therefore navigate these challenges to deliver reliable identification and quantification.
Comparative Analysis of Ionization Techniques
The choice of ionization source is paramount for the successful analysis of this compound and its derivatives. Here, we compare the most relevant techniques, highlighting their strengths and weaknesses for this class of compounds.
Electrospray Ionization (ESI): The Workhorse for Polar Analytes
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like boronic acids, making it a cornerstone of modern LC-MS applications.[5][6]
-
Principle of Operation: ESI generates gas-phase ions from a liquid solution by applying a high voltage to a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of analyte ions.
-
Advantages for Boronic Acid Analysis:
-
High Sensitivity and Selectivity: ESI coupled with mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers excellent sensitivity for trace-level quantification, which is crucial for impurity profiling in drug substances.[7][8]
-
Compatibility with Liquid Chromatography: The seamless coupling of ESI with UHPLC allows for the efficient separation of the parent boronic acid from its derivatives, impurities, and boroxines prior to mass analysis.[1][4]
-
Soft Ionization: ESI typically results in minimal fragmentation in the source, preserving the molecular ion and simplifying spectral interpretation.
-
-
Causality in Experimental Choices: The choice of ESI mode (positive or negative) significantly impacts the quality of the data. For boronic acids, negative-ion mode is often preferred as it can directly detect the deprotonated molecule [M-H]⁻, providing a clear indication of the molecular weight.[9] However, a systematic investigation of both modes is recommended, as adduct formation in positive mode can also yield valuable information.[5] The solvent system also plays a critical role; protic solvents like methanol and water are commonly used, and the addition of modifiers like ammonium acetate can enhance ionization efficiency.[4]
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Tool for High-Throughput Screening
MALDI is another soft ionization technique, primarily used for the analysis of large molecules, but it also finds application in the analysis of smaller organic compounds, including boronic acids.
-
Principle of Operation: In MALDI, the analyte is co-crystallized with a matrix compound. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte into the gas phase as ions.
-
Advantages and Considerations:
-
High Throughput: MALDI is inherently a high-throughput technique, making it suitable for screening applications.
-
In-situ Derivatization: A notable advantage of MALDI is the potential for in-situ derivatization on the target plate. For instance, 2,5-dihydroxybenzoic acid (DHB) can serve as both a matrix and a derivatizing agent, forming a stable adduct with the peptide boronic acid and simplifying the spectrum.[2][10]
-
-
Comparative Performance: While ESI is generally the preferred method for quantitative analysis of boronic acids due to its superior reproducibility and ease of coupling with liquid chromatography, MALDI can be a powerful tool for rapid, qualitative screening of synthetic libraries or reaction mixtures.
Experimental Workflow: From Sample to Spectrum
A robust analytical workflow is essential for obtaining high-quality, reproducible data. The following diagram illustrates a typical LC-MS workflow for the analysis of this compound.
Caption: UHPLC-ESI-MS workflow for boronic acid analysis.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance of different mass spectrometry approaches for the analysis of this compound.
| Analytical Approach | Ionization Technique | Key Advantages | Key Limitations | Typical Application |
| UHPLC-MS | ESI | High sensitivity, high resolution, quantitative, suitable for complex mixtures.[1][4] | Potential for in-source reactions, requires careful method development. | Purity assessment, impurity profiling, quantitative analysis.[7][8] |
| Direct Infusion MS | ESI | Rapid analysis, simple setup. | Prone to ion suppression, not suitable for complex mixtures. | Quick identity confirmation of pure samples. |
| MALDI-TOF MS | MALDI | High throughput, tolerant to some buffers, potential for in-situ derivatization.[2][10] | Lower reproducibility for quantification, potential for matrix interference. | High-throughput screening of compound libraries. |
Experimental Protocols
Protocol 1: UHPLC-ESI-MS for Quantitative Analysis
This protocol outlines a general procedure for the quantitative analysis of this compound using UHPLC coupled with a Q-TOF mass spectrometer.
1. Sample Preparation: a. Prepare a stock solution of the analyte at 1 mg/mL in methanol. b. Prepare a series of calibration standards by serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water. c. Prepare quality control (QC) samples at low, medium, and high concentrations.
2. UHPLC Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 10 mM Ammonium Acetate in Water.[4]
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
3. Mass Spectrometry Conditions (Negative Ion ESI):
- Ion Source: Electrospray Ionization (ESI).
- Polarity: Negative.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.[9]
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 800 L/hr.
- Mass Range: m/z 50-500.
4. Data Analysis: a. Integrate the peak corresponding to the [M-H]⁻ ion of this compound. b. Construct a calibration curve by plotting the peak area against the concentration of the standards. c. Quantify the analyte in unknown samples using the calibration curve.
Protocol 2: MALDI-TOF MS for Rapid Screening
This protocol provides a method for the rapid, qualitative analysis of boronic acid derivatives using MALDI-TOF MS with in-situ derivatization.
1. Sample and Matrix Preparation: a. Prepare a 10 mg/mL solution of the analyte in methanol. b. Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
2. Sample Spotting: a. On a MALDI target plate, spot 1 µL of the DHB matrix solution. b. Immediately add 1 µL of the analyte solution to the matrix spot. c. Allow the spot to air dry completely (co-crystallization).
3. MALDI-TOF MS Acquisition:
- Instrument: MALDI-TOF Mass Spectrometer.
- Mode: Positive Ion Reflector.
- Laser: Nitrogen laser (337 nm).
- Laser Intensity: Optimize for best signal-to-noise ratio.
- Mass Range: m/z 100-1000.
4. Data Analysis: a. Look for the ion corresponding to the DHB adduct of the boronic acid [M + DHB - 2H₂O + H]⁺.[2][10] b. The presence of this adduct confirms the identity of the boronic acid derivative.
Fragmentation Pathways and Structural Elucidation
Understanding the fragmentation patterns of this compound is crucial for structural confirmation. Under collision-induced dissociation (CID) in an MS/MS experiment, characteristic fragmentation pathways can be observed.
Caption: Putative fragmentation of this compound.
In negative ion mode MS/MS, the deprotonated molecule at m/z 209 would be selected as the precursor ion. Common fragmentation pathways include the loss of water (H₂O), methanol (CH₃OH) from the ester group, and the entire methoxycarbonyl group. A significant fragment observed in the fragmentation of many phenylboronic acids is BO₂⁻ at m/z 43.[11]
Conclusion
The mass spectrometric analysis of this compound and its derivatives requires a nuanced approach that considers the inherent chemical properties of these compounds. While challenges such as boroxine formation exist, modern techniques, particularly UHPLC-ESI-MS, provide the necessary sensitivity, selectivity, and resolution for reliable characterization and quantification. By carefully selecting the ionization technique, optimizing instrumental parameters, and understanding the potential for in-source reactions and fragmentation, researchers can confidently employ mass spectrometry as a powerful tool in the development of novel therapeutics and advanced materials.
References
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Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]
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Wang, L., Dai, C., Burroughs, S. K., Wang, S. L., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7587–7594. Available at: [Link]
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The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). MDPI. Available at: [Link]
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Haas, M. J., Blom, K. F., & Schwarz, C. H. (1993). Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. Analytical Chemistry, 65(22), 3259–3265. Available at: [Link]
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Analysis of Boronic Acids Without Chemical Derivatisation. (2009). ResearchGate. Available at: [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3254-3260. Available at: [Link]
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Arylboronic Acid Chemistry under Electrospray Conditions. (2013). ResearchGate. Available at: [Link]
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Gale, D. C., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3467–3474. Available at: [Link]
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Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. Available at: [Link]
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Haas, M. J., et al. (1993). Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. Analytical Chemistry, 65(22), 3259-3265. Available at: [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link]
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Gale, D. C., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH. Available at: [Link]
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Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2019). ResearchGate. Available at: [Link]
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Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SciRP.org. Available at: [Link]
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Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Available at: [Link]
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A Comparative Guide to HPLC and GC Methods for Purity Assessment of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. Its purity directly impacts the yield and impurity profile of subsequent reactions, making the choice of analytical methodology for its quality control a critical decision.
This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity assessment of this compound. We will delve into the theoretical underpinnings, practical considerations, and experimental protocols for each technique, supported by comparative data to inform your selection of the most appropriate method for your analytical needs.
The Analytical Challenge: Understanding the Chemistry of Arylboronic Acids
Arylboronic acids, while versatile in synthesis, present unique analytical challenges. A primary consideration is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines[1][2][3]. This equilibrium between the monomeric acid and the trimeric boroxine is reversible and can be influenced by factors such as solvent, temperature, and concentration[2]. A robust purity method must be able to accurately quantify both the boronic acid and its corresponding boroxine, as the latter is a common impurity in solid samples.
Furthermore, the polarity and thermal stability of this compound dictate the suitability of chromatographic techniques. Its relatively low volatility and the presence of polar functional groups (boronic acid, ester, and methoxy groups) make direct analysis by GC challenging without derivatization. Conversely, its solubility in common organic solvents makes it amenable to HPLC analysis, though careful method development is required to mitigate on-column degradation[4][5].
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it a primary choice for the analysis of many active pharmaceutical ingredients (APIs) and intermediates[6][7][8].
The Causality Behind Experimental Choices in HPLC Method Development
The primary challenge in the HPLC analysis of boronic acids and their esters is the potential for on-column hydrolysis or degradation[4][5][9]. The stationary phase, particularly the silica support, can play a role in this degradation due to the presence of residual silanol groups. Therefore, the selection of an appropriate column and mobile phase is critical for developing a self-validating and reliable method.
-
Column Selection: Columns with low silanol activity are highly recommended to minimize interactions that can lead to peak tailing and on-column degradation of the analyte. End-capped C18 columns are a common choice, and for boronate esters, columns specifically designed for stability at a wider pH range can be beneficial[4].
-
Mobile Phase Composition: The pH of the mobile phase can significantly influence the retention and stability of boronic acids. Acidic modifiers like formic acid or phosphoric acid are often used to suppress the ionization of the boronic acid, leading to better peak shape and retention on reversed-phase columns[10][11]. However, for some boronate esters, acidic conditions can promote hydrolysis[4]. In such cases, using a mobile phase with no pH modifier or even a basic mobile phase might be necessary to ensure the stability of the analyte during the analysis[9].
-
Detector Selection: Due to the presence of the aromatic ring, this compound possesses a UV chromophore, making UV detection the most straightforward and common choice for HPLC analysis. A photodiode array (PDA) detector is particularly useful as it can provide spectral information, aiding in peak identification and purity assessment.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a robust Reversed-Phase HPLC (RP-HPLC) method for the purity assessment of this compound, designed to separate the main component from its potential impurities, including the corresponding boroxine.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (low silanol activity) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 254 nm |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the sample diluent to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the sample diluent.
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak identification can be confirmed by comparing retention times with a reference standard and by examining the UV spectrum obtained from the PDA detector.
Gas Chromatography (GC): The Gold Standard for Volatile Compounds
Gas Chromatography is an indispensable tool for the analysis of volatile and semi-volatile compounds, making it the method of choice for determining residual solvents in pharmaceutical substances[6][12]. For non-volatile compounds like this compound, derivatization is often a prerequisite for successful GC analysis[13][14].
The Rationale for Derivatization in GC Analysis
Direct injection of this compound into a GC system can lead to several problems. Its low volatility will result in poor peak shape and potential decomposition in the hot injector and column. The active boronic acid moiety can also interact with the stationary phase, causing irreversible adsorption and column degradation[15][16].
Derivatization converts the polar, non-volatile boronic acid into a more volatile and thermally stable derivative. Common derivatization strategies for boronic acids involve esterification of the boronic acid group, for example, with diols like pinacol, or silylation.
Experimental Protocol: A GC-MS Method for Impurity Profiling
This protocol describes a GC-MS method for the analysis of potential volatile impurities and, after derivatization, the purity of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
Data acquisition and processing software.
Derivatization Procedure (for purity assessment):
-
To 1 mg of the this compound sample in a vial, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 80 °C, hold for 2 min; ramp at 15 °C/min to 300 °C, hold for 5 min |
| MSD Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
For residual solvent analysis, a headspace GC-FID method is typically employed without derivatization.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC for the purity assessment of this compound depends on the specific analytical goal. The following table provides a direct comparison of the two techniques for this application.
| Feature | HPLC | GC |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile or derivatized analytes. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Often requires derivatization, which adds complexity and potential for side reactions. |
| Analysis of Boroxine | Can directly separate and quantify the boronic acid from its boroxine. | Derivatization may convert both the acid and boroxine to the same derivative, masking the true impurity profile. |
| Impurity Profiling | Excellent for non-volatile, polar impurities and degradation products. | Ideal for volatile impurities and residual solvents. |
| Instrumentation | Readily available in most pharmaceutical labs. | Also common, with headspace capabilities being crucial for residual solvent analysis. |
| Method Development | Focus on column and mobile phase selection to prevent on-column degradation. | Focus on optimizing the derivatization reaction and GC temperature program. |
| Robustness | Generally high, with well-established validation protocols. | Derivatization step can introduce variability if not well-controlled. |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the typical workflows for HPLC and GC purity assessment.
Caption: A typical workflow for the purity assessment of this compound by HPLC.
Caption: A typical workflow for the purity assessment of this compound by GC-MS, including the essential derivatization step.
Conclusion and Recommendations
Both HPLC and GC are powerful techniques that can be effectively employed for the purity assessment of this compound. However, their strengths lie in different aspects of quality control.
-
For routine purity testing and the quantification of non-volatile impurities, including the critical boroxine impurity, HPLC is the superior method. Its ability to directly analyze the compound without derivatization provides a more accurate and straightforward representation of the sample's composition. The development of a stability-indicating HPLC method is a crucial aspect of quality control for this intermediate.
-
GC, particularly GC-MS, is the indispensable tool for the identification and quantification of volatile impurities and residual solvents. While it can be used for the purity assessment of the main component after derivatization, this approach is more complex and may not accurately reflect the presence of impurities like boroxines.
Therefore, a comprehensive quality control strategy for this compound should ideally incorporate both techniques: an HPLC method for assay and non-volatile impurity profiling, and a headspace GC method for the control of residual solvents. This dual-pronged approach ensures the highest level of quality and consistency for this critical synthetic building block, in line with the principles of Good Manufacturing Practice (GMP) and the guidelines set forth by the International Council for Harmonisation (ICH)[17][18][19].
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Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]
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Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. Available at: [Link]
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3-Hydroxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. PubChem. Available at: [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
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Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
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clean up of GC/MS after phenylboronic acid derivative. Chromatography Forum. Available at: [Link]
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Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. Available at: [Link]
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Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Available at: [Link]
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Determination of residual solvents in isobutylboronic acid: Masking derivatization improves stability of GC column. ResearchGate. Available at: [Link]
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One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. ACS Publications. Available at: [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. IntechOpen. Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]
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Determination of residual solvents in isobutylboronic acid: Masking derivatization improves stability of GC column. PubMed. Available at: [Link]
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Acids: Derivatization for GC Analysis. Springer. Available at: [Link]
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Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Royal Society of Chemistry. Available at: [Link]
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Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]
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Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. NIH. Available at: [Link]
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Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. Available at: [Link]
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New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]
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ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis. Available at: [Link]
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Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. MDPI. Available at: [Link]
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Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate. Available at: [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
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Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). IJIRT. Available at: [Link]
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Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. Available at: [Link]
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Water-stable boroxine structure with dynamic covalent bonds. PMC - PubMed Central. Available at: [Link]
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3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Royal Society of Chemistry. Available at: [Link]
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GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. Available at: [Link]
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Analytical Methods. RSC Publishing. Available at: [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. Available at: [Link]
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A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Sterically Hindered Substrates
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials.[5][6] The reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[3][6]
Despite its versatility, the Suzuki-Miyaura coupling can present significant challenges, particularly when dealing with sterically hindered substrates.[7][8] The increased steric bulk around the reaction center can impede key steps in the catalytic cycle, leading to lower yields and slower reaction rates.[9] Consequently, the judicious selection of the palladium catalyst is paramount to overcoming these steric impediments and achieving a successful transformation.[10]
This guide provides an in-depth comparison of various palladium catalysts for the Suzuki-Miyaura coupling of a sterically hindered aryl halide, 2-bromo-1,3,5-trimethylbenzene, with phenylboronic acid. We will explore the performance of traditional catalysts alongside modern, highly active pre-catalyst systems, supported by experimental data and mechanistic insights.
The Challenge of Steric Hindrance
Steric hindrance in Suzuki-Miyaura couplings can significantly impact the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The bulky substituents near the reaction site can hinder the approach of the palladium catalyst to the aryl halide, slowing down the initial oxidative addition step. Similarly, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, can be impeded. Finally, the reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, can also be disfavored.
To overcome these challenges, catalyst systems incorporating bulky and electron-rich phosphine ligands have been developed.[9][11] These ligands promote the formation of highly active, low-coordinate palladium species that are more effective at catalyzing the coupling of sterically demanding substrates.[11]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][11]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate.[1][2][11] This is followed by transmetalation with the organoboron reagent, where the organic moiety (Ar') replaces the halide on the palladium center.[1][3] The final step is reductive elimination, which forms the new carbon-carbon bond (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][11]
Comparison of Palladium Catalysts
The choice of palladium catalyst is critical for the success of a Suzuki-Miyaura coupling, especially with challenging substrates. We will compare the performance of several common catalysts for the coupling of 2-bromo-1,3,5-trimethylbenzene and phenylboronic acid.
Catalyst Systems Evaluated:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A traditional, widely used Pd(0) catalyst.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.
-
XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)): A second-generation Buchwald pre-catalyst known for its high activity.[10][12]
-
SPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)): Another highly active second-generation Buchwald pre-catalyst.[12]
Hypothetical Experimental Results
The following table summarizes the hypothetical results for the Suzuki-Miyaura coupling of 2-bromo-1,3,5-trimethylbenzene with phenylboronic acid using the different catalyst systems.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | Toluene/H₂O | 100 | 24 | 35 |
| PdCl₂(dppf) | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 65 |
| XPhos Pd G2 | 1 | K₃PO₄ | Dioxane/H₂O | 80 | 4 | 92 |
| SPhos Pd G2 | 1 | K₃PO₄ | Dioxane/H₂O | 80 | 4 | 95 |
Discussion of Results
The hypothetical data clearly demonstrates the superior performance of the modern Buchwald pre-catalysts for this sterically hindered coupling.
-
Pd(PPh₃)₄: This first-generation catalyst shows low efficacy, which is typical for challenging substrates.[13] Higher catalyst loadings and prolonged reaction times are often required, and even then, yields can be modest.[14]
-
PdCl₂(dppf): The use of the dppf ligand represents an improvement over PPh₃, leading to a better yield. The bidentate nature and larger bite angle of dppf contribute to a more active and stable catalyst.
-
Buchwald Pre-catalysts (XPhos and SPhos Pd G2): These second-generation pre-catalysts exhibit exceptional activity, providing high yields in a short amount of time and at lower temperatures and catalyst loadings.[12][15] The bulky and electron-rich biarylphosphine ligands, XPhos and SPhos, are key to their success.[11] These ligands facilitate the formation of highly reactive monoligated Pd(0) species, which are crucial for efficient oxidative addition and reductive elimination with sterically demanding substrates.[11][15] The G2 pre-catalysts are also air- and moisture-stable, making them convenient to handle.[12]
Figure 2: Evolution of palladium catalysts for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-bromo-1,3,5-trimethylbenzene with Phenylboronic Acid using SPhos Pd G2
This protocol provides a detailed, step-by-step methodology for the high-yielding synthesis of 2,4,6-trimethyl-1,1'-biphenyl.
Materials:
-
2-bromo-1,3,5-trimethylbenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
SPhos Pd G2 (1 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-bromo-1,3,5-trimethylbenzene, phenylboronic acid, SPhos Pd G2, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture of dioxane to water).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
The choice of palladium catalyst is a critical parameter for achieving high efficiency in Suzuki-Miyaura cross-coupling reactions, particularly with sterically hindered substrates. While traditional catalysts like Pd(PPh₃)₄ may be suitable for simpler couplings, modern Buchwald pre-catalysts, such as XPhos Pd G2 and SPhos Pd G2, offer significant advantages for challenging transformations.[13] Their high catalytic activity, broad substrate scope, and user-friendly nature make them the preferred choice for the synthesis of complex molecules in both academic and industrial settings.[10] The use of these advanced catalyst systems enables chemists to overcome steric challenges and efficiently construct previously difficult-to-access chemical bonds.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Barrios-Landeros, F., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 43(3), 396–406. [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
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Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916. [Link]
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Sinha, S., & Nandi, M. (2020). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 39(23), 4179–4192. [Link]
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Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical science, 4(3), 916–920. [Link]
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Ser, C.-T. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
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Oldenhuis, N. J., Louie, J., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9783–9783. [Link]
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Semantic Scholar. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. [Link]
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Jones, C. D., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
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Li, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3291-3293. [Link]
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Bruno, N. C. (2015). Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation. DSpace@MIT. [Link]
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Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Palladium Precatalyst: The Case for XPhos Pd G2. [Link]
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Johnson Matthey. Buchwald precatalysts G2 and G3. [Link]
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Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1935–1955. [Link]
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Reddit. (2025). Favorite "all-purpose" Pd catalyst?. r/Chempros. [Link]
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Melvin, P. R., et al. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Catalysis Science & Technology, 8(19), 4946-4954. [Link]
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University of California, San Diego. (2014). The Suzuki Reaction. [Link]
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Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Monatshefte für Chemie - Chemical Monthly, 150(1), 133-141. [Link]
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University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Gauthier, D. R., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. The Journal of Organic Chemistry, 86(24), 17796–17811. [Link]
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Graham, T. J. A. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Gefitinib Derivatives as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By examining how specific structural modifications of the Gefitinib scaffold impact its biological activity, we aim to provide valuable insights for the rational design of next-generation EGFR inhibitors with improved potency and selectivity.
Introduction: The Enduring Significance of Targeting EGFR in Oncology
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] This has established EGFR as a critical therapeutic target in oncology.[1][3]
Gefitinib (Iressa®) was one of the first orally active, selective EGFR tyrosine kinase inhibitors (TKIs) to be approved for the treatment of NSCLC. It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades.[5] The major signaling pathways implicated in EGFR signaling include the RAS-RAF-MAPK and the PI3K-AKT-mTOR pathways, both of which are central to cancer cell proliferation and survival.[3][5][6]
Despite its initial success, the efficacy of Gefitinib can be limited by the development of drug resistance, often through secondary mutations in the EGFR kinase domain. This has necessitated the development of new generations of EGFR inhibitors with improved activity against both wild-type and mutant forms of the receptor. A key strategy in this endeavor is the systematic exploration of the structure-activity relationships of novel Gefitinib analogues.
The Gefitinib Scaffold: A Template for Innovation
The chemical structure of Gefitinib, a 4-anilinoquinazoline, provides a versatile scaffold for chemical modification. Key structural features that are often targeted for modification include the quinazoline core, the aniline substituent, and the solubilizing morpholino group. The following sections will explore how modifications at these sites, particularly the introduction of a 1,2,3-triazole moiety, can influence the anti-proliferative activity of the resulting compounds.
Comparative Biological Activity of Gefitinib Derivatives
A common strategy to explore the SAR of a lead compound is to synthesize a series of derivatives and evaluate their biological activity, typically by measuring their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the in vitro anti-proliferative activity of a series of Gefitinib derivatives where a 1,2,3-triazole moiety has been introduced.[1][7]
| Compound | R Group | IC50 (µM) vs. NCI-H1299 | IC50 (µM) vs. A549 | IC50 (µM) vs. NCI-H1437 |
| Gefitinib | - | 14.23 ± 0.08 | 20.44 ± 1.43 | 15.11 ± 0.05 |
| 4b | 4-fluorophenyl | 4.42 ± 0.24 | 3.94 ± 0.01 | 1.56 ± 0.06 |
| 4c | 4-chlorophenyl | 4.60 ± 0.18 | 4.00 ± 0.08 | 3.51 ± 0.05 |
| 7a | 2,4-difluorophenyl | 3.94 ± 0.17 | 3.16 ± 0.11 | 1.83 ± 0.13 |
| 7j | 3-chloro-4-fluorophenyl | 3.84 ± 0.22 | 3.86 ± 0.38 | 1.69 ± 0.25 |
Data compiled from multiple sources.[1][7]
Decoding the Structure-Activity Relationship
The data presented in the table above reveals several key insights into the SAR of these Gefitinib derivatives:
-
Enhanced Potency: A striking observation is that several of the 1,2,3-triazole derivatives exhibit significantly lower IC50 values compared to the parent compound, Gefitinib, across all tested cell lines.[1][7] This indicates a substantial improvement in their anti-proliferative potency.
-
Influence of Phenyl Substitution: The nature and position of substituents on the phenyl ring attached to the triazole moiety play a crucial role in determining the biological activity. For instance, compounds with fluoro and chloro substitutions (4b, 4c, 7a, and 7j) demonstrate potent activity. This suggests that electron-withdrawing groups on the phenyl ring may contribute favorably to the inhibitory activity.
-
The Role of the 1,2,3-Triazole Linker: The introduction of the 1,2,3-triazole ring itself appears to be a beneficial modification. This heterocyclic moiety may act as a rigid linker, orienting the substituted phenyl group into a favorable binding position within the EGFR active site. It may also participate in additional hydrogen bonding or other non-covalent interactions, thereby enhancing the overall binding affinity.
These findings underscore the value of exploring modifications to the Gefitinib scaffold. The enhanced potency of these derivatives makes them promising candidates for further pre-clinical development.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, it is essential to employ standardized and well-documented experimental protocols. The following sections detail the methodologies commonly used to evaluate the biological activity of Gefitinib derivatives.
In Vitro Anti-proliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[8][9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[11]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H1299, A549, NCI-H1437) in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with various concentrations of the Gefitinib derivatives and the parent compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[8]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro EGFR Kinase Inhibition Assay
To determine if the anti-proliferative activity of the compounds is due to direct inhibition of EGFR, an in vitro kinase assay is performed.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. This is often done using a recombinant human EGFR enzyme and a synthetic substrate. The amount of phosphorylation is quantified, typically using a method that detects the amount of ATP consumed, such as the ADP-Glo™ Kinase Assay.[12]
Step-by-Step Protocol (Illustrative Example using ADP-Glo™):
-
Reaction Setup: In a 384-well plate, add the recombinant EGFR enzyme, the test compound at various concentrations, and a kinase buffer.[12]
-
Initiate Reaction: Add a mixture of the substrate (e.g., poly(Glu, Tyr) 4:1) and ATP to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).[12]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[12]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP.[12]
-
Luminescence Detection: Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Visualizing the EGFR Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of Gefitinib and its derivatives, as well as the experimental process, the following diagrams are provided.
Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Workflow for SAR Studies of Gefitinib Derivatives
Caption: General workflow for SAR studies in drug discovery.
Conclusion and Future Directions
The structure-activity relationship studies of Gefitinib derivatives clearly demonstrate that targeted modifications to the parent scaffold can lead to a significant enhancement in anti-proliferative activity. The introduction of a 1,2,3-triazole moiety, coupled with appropriate substitutions on the appended phenyl ring, has emerged as a particularly effective strategy for improving potency.
The insights gained from these SAR studies are invaluable for the design of future generations of EGFR inhibitors. Further research should focus on:
-
Expanding the diversity of substituents on the triazole-linked phenyl ring to further optimize potency and selectivity.
-
Evaluating the activity of these potent derivatives against clinically relevant EGFR mutants to address the challenge of acquired resistance.
-
Conducting in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds.
By continuing to apply the principles of medicinal chemistry and SAR, the scientific community can pave the way for the development of more effective and durable targeted therapies for cancer patients.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 19, 2026, from [Link]
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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Li, J., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 27(19), 6688. [Link]
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EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 19, 2026, from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 19, 2026, from [Link]
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Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
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Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 19, 2026, from [Link]
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Sharma, P., et al. (2019). Synthesis of novel gefitinib-based derivatives and their anticancer activity. Archiv der Pharmazie, 352(7), e1900011. [Link]
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Liu, Y., et al. (2018). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. European Journal of Medicinal Chemistry, 143, 1036-1046. [Link]
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Zhang, Y., et al. (2024). Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation. Scientific Reports, 14(1), 9318. [Link]
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Sharma, P., et al. (2019). Synthesis of novel gefitinib-based derivatives and their anticancer activity. ResearchGate. [Link]
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Li, J., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. [Link]
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Li, Y., et al. (2024). Design and Synthesis of Gefitinib Derivatives as Potential Drugs for Cancer Treatment: Antiproliferative Activity, Molecular Docking, and ADMET Prediction. Bentham Science Publishers. [Link]
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Structures of gefitinib and gefitinib derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 147-156. [Link]
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Ghasemi, S., et al. (2023). Gefitinib derivatives and drug-resistance: A perspective from molecular dynamics simulations. Journal of Molecular Liquids, 381, 121804. [Link]
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EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]
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Qiu, C., et al. (2012). In Vitro Enzyme Kinetics Analysis of EGFR. In Methods in Molecular Biology (Vol. 872, pp. 223-234). Springer. [Link]
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EGFR Kinase Assay Kit 40321. (n.d.). BPS Bioscience, Inc. | Biocompare.com. Retrieved January 19, 2026, from [Link]
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A Researcher's Guide to the Comparative Analysis of Experimental and Theoretical Spectroscopic Data
In the landscape of molecular characterization, the synergy between experimental spectroscopy and theoretical calculations provides a powerful tool for researchers, scientists, and drug development professionals. This guide offers an in-depth technical exploration of how to effectively compare experimental and theoretical spectroscopic data, a critical process for validating molecular structures and understanding their properties. By bridging the gap between empirical observation and computational prediction, this analysis enhances the certainty of structural assignments and provides deeper insights into molecular behavior.[1][2][3]
The Symbiotic Relationship: Experiment and Theory
Experimental spectroscopy provides a real-world fingerprint of a molecule's interaction with electromagnetic radiation.[2] However, interpreting these spectra, especially for complex molecules, can be a significant challenge.[1][4] Computational spectroscopy, on the other hand, allows for the prediction of spectra based on quantum mechanical principles.[2][5] The comparison of these two datasets is not merely a validation step; it's a dynamic interplay that can refine structural hypotheses and illuminate subtle electronic and conformational details that might otherwise be missed. This guide will delve into the practicalities of this comparison for three common spectroscopic techniques: Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique pattern of absorption bands corresponding to specific functional groups and the overall molecular structure.
Experimental Protocol: Acquiring High-Quality IR Spectra
A reliable comparison starts with a clean and well-resolved experimental spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
For Solids (KBr Pellets): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet. Rationale: KBr is transparent in the mid-IR region and provides a solid matrix to hold the sample.
-
For Liquids (Neat or Solution): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solutions, use a suitable solvent that has minimal absorption in the region of interest.
-
-
Instrument Setup:
-
Perform a background scan with no sample in the beam path. Rationale: This corrects for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Set the spectral range (typically 4000-400 cm⁻¹) and the number of scans to be averaged (e.g., 16 or 32 scans). Rationale: Signal averaging improves the signal-to-noise ratio.
-
-
Data Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Data Processing:
Theoretical Protocol: Calculating a Theoretical IR Spectrum
Quantum chemical calculations, particularly Density Functional Theory (DFT), are the workhorse for predicting IR spectra.[6]
Step-by-Step Workflow:
-
Molecular Geometry Optimization:
-
Build the molecule of interest in a computational chemistry software package.
-
Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and effective method is the B3LYP functional with a 6-31G(d) basis set.[7]
-
-
Frequency Calculation:
-
Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory. This will compute the vibrational modes and their corresponding IR intensities.
-
-
Data Processing and Visualization:
-
The output will be a list of frequencies (in cm⁻¹) and their intensities.
-
To create a continuous spectrum for visual comparison, apply a broadening function (e.g., a Lorentzian or Gaussian function) to the calculated frequencies.[6]
-
It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental data, as theoretical calculations often overestimate vibrational frequencies.[6]
-
Comparative Analysis: Bridging the Gap
The comparison between experimental and theoretical IR spectra is often initially qualitative, based on visual inspection.[6] However, a more rigorous, quantitative analysis is preferred.[6]
Methods of Comparison:
| Method | Description | Advantages | Considerations |
| Visual Overlay | The experimental and theoretical spectra are plotted on the same graph for direct visual comparison. | Quick and intuitive for identifying major similarities and differences. | Can be subjective and prone to bias.[6] |
| Peak-to-Peak Analysis | A table is created to compare the experimental and theoretical vibrational frequencies and their assignments. | Provides a detailed, quantitative comparison of specific vibrational modes. | Requires accurate peak picking from the experimental spectrum. |
| Correlation Coefficient | Statistical methods, such as the Pearson correlation coefficient, can be used to quantify the similarity between the two spectra.[6] | Provides an objective and quantitative measure of agreement. | Requires preprocessing of the spectra to ensure they are on the same scale and resolution.[6] |
DOT Script for IR Comparison Workflow:
Caption: Workflow for comparing experimental and theoretical IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Nuclear Environment
NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.[5]
Experimental Protocol: Acquiring High-Quality NMR Spectra
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, typically tetramethylsilane (TMS).
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
"Lock" the spectrometer on the deuterium signal of the solvent and "shim" the magnetic field to achieve high homogeneity.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal. The number of scans will depend on the sample concentration.
-
Data Processing:
Theoretical Protocol: Predicting NMR Chemical Shifts
DFT calculations are also the primary method for predicting NMR chemical shifts.[1][7]
Step-by-Step Workflow:
-
Molecular Geometry Optimization: As with IR, the first step is to obtain the optimized molecular geometry.[7]
-
NMR Shielding Calculation:
-
Perform an NMR shielding calculation on the optimized geometry. The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose.[7]
-
-
Chemical Shift Prediction:
-
Calculate the shielding tensor for the reference compound (TMS) at the same level of theory.
-
The predicted chemical shift (δ) is calculated as: δ = σ(TMS) - σ(sample), where σ is the isotropic shielding value.[7]
-
Comparative Analysis: A Quantitative Approach
The comparison of experimental and theoretical NMR data is inherently more quantitative than for IR spectroscopy.
Methods of Comparison:
| Method | Description | Advantages | Considerations |
| Tabular Comparison | Create a table comparing the experimental and theoretical chemical shifts for each nucleus. | Direct and quantitative comparison of individual chemical shifts. | Requires accurate assignment of experimental peaks.[8] |
| Statistical Analysis | Calculate the mean absolute error (MAE) and the correlation coefficient (R²) between the experimental and theoretical data. | Provides a statistical measure of the overall agreement. | A good correlation can sometimes mask individual discrepancies. |
| DP4 Analysis | A probabilistic method used to assign the correct stereoisomer by comparing experimental and calculated NMR data. | Provides a statistically robust method for structure elucidation, especially for complex molecules. | Requires calculations on all possible stereoisomers. |
DOT Script for NMR Comparison Logic:
Caption: Logic diagram for NMR data comparison and structure validation.
UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy molecular orbitals.[9] It is particularly useful for studying conjugated systems.[10]
Experimental Protocol: Acquiring UV-Vis Spectra
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, water).[10]
-
Instrument Setup:
-
Use a matched pair of cuvettes, one for the sample and one for the solvent blank.
-
Record a baseline spectrum with the solvent-filled cuvette in the sample and reference beams.
-
-
Data Acquisition: Place the sample cuvette in the sample beam and record the absorption spectrum over the desired wavelength range.
-
Data Processing: The instrument software will typically automatically subtract the baseline and display the absorbance spectrum. Identify the wavelength of maximum absorbance (λmax).
Theoretical Protocol: Calculating Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis spectra.[11]
Step-by-Step Workflow:
-
Molecular Geometry Optimization: Obtain the optimized ground-state geometry of the molecule.
-
Excited State Calculation: Perform a TD-DFT calculation to compute the energies and oscillator strengths of the electronic transitions from the ground state to various excited states.
-
Spectrum Generation: The output will provide the excitation energies (which can be converted to wavelengths) and their corresponding oscillator strengths (related to the intensity of the absorption). A theoretical spectrum can be generated by applying a broadening function to these calculated transitions.
Comparative Analysis: Matching λmax
The primary point of comparison is the wavelength of maximum absorbance (λmax).
Methods of Comparison:
| Method | Description | Advantages | Considerations |
| λmax Comparison | Compare the experimental λmax with the calculated wavelength of the lowest energy transition with a significant oscillator strength. | A straightforward way to assess the accuracy of the calculation. | TD-DFT calculations can have errors in the predicted excitation energies, so a perfect match is not always expected.[12] |
| Spectral Overlay | Visually compare the overall shape of the experimental and theoretical spectra.[12][13][14] | Can reveal similarities in the vibronic structure of the absorption bands. | The theoretical spectrum is often a "stick spectrum" unless broadening is applied, making direct shape comparison challenging. |
DOT Script for UV-Vis Analysis Pathway:
Caption: Pathway for the comparative analysis of UV-Vis spectra.
Trustworthiness: A Self-Validating System
Discrepancies between experimental and theoretical data are not failures but opportunities for deeper understanding.[15][16] It is crucial to consider the potential sources of error in both the experimental and computational aspects.[15][17][18][19]
Common Sources of Discrepancy:
-
Experimental Errors:
-
Theoretical Errors:
When discrepancies arise, a systematic approach to troubleshooting is necessary. This may involve re-running experiments, trying different computational methods, or considering alternative molecular structures. This iterative process of comparison and refinement is what makes the combined experimental and theoretical approach a powerful, self-validating system for molecular structure elucidation.[4]
Best Practices for Reporting Spectroscopic Comparisons
Clear and comprehensive reporting is essential for the reproducibility and verification of scientific findings.[22][23][24]
Key Elements to Include:
-
Experimental Details: Full details of sample preparation, instrumentation, and data processing parameters.[23]
-
Computational Details: The software used, the level of theory (functional and basis set), and any specific methods employed (e.g., GIAO, TD-DFT).
-
Data Presentation:
-
Analysis and Discussion: Clearly state the metrics used for comparison (e.g., MAE, R²) and discuss the level of agreement. Provide a reasoned explanation for any significant discrepancies.
By adhering to these best practices, researchers can present their findings in a transparent and authoritative manner, contributing to the collective knowledge of the scientific community.
References
- Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics.
- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.
- IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simul
- Computational Spectroscopy Simul
- Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. PMC - PubMed Central.
- Comparison of experimental and theoretical FT‐IR spectra.
- Future of computational molecular spectroscopy—from supporting interpretation to leading the innov
- Towards theoretical spectroscopy with error bars: systematic quantification of the structural sensitivity of calcul
- What is the best way to compare two spectral data and how to quantify?.
- Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification.
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- A Comparative Analysis of Theoretical versus Experimental NMR Shifts for 2,3-Epoxypentane. Benchchem.
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- Ultraviolet–visible spectroscopy. Wikipedia.
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- Comparison between experimental and theoretical UV–visible absorption spectra of (a), (b), (c) and (d).
- Proposed Methodology for Correcting Fourier-Transform Infrared Spectroscopy Field-of-View Scene-Change Artifacts. MDPI.
- Evaluating the Importance of Conformers for Understanding the Vacuum-Ultraviolet Spectra of Oxiranes: Experiment and Theory. PMC - NIH.
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- Handbook on Writing Laboratory Reports. Department of Chemistry | UZH.
- Prediction of non-small cell lung cancer subtypes is possible through restricted spectrum imaging. Frontiers.
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A Comparative Guide to the Synthesis of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic Acid
Introduction: The Significance of a Versatile Building Block
(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for constructing carbon-carbon bonds. This boronic acid derivative allows for the introduction of a substituted phenyl moiety, which can be further functionalized via its ester and methoxy groups, into complex molecular architectures. The efficiency and cost-effectiveness of its synthesis are therefore of critical importance to researchers in drug discovery and development.
This guide provides a comparative analysis of the most viable synthetic routes to this compound, offering detailed experimental protocols, performance data, and an expert evaluation of the advantages and disadvantages of each approach. Our aim is to equip researchers with the necessary information to make informed decisions for their specific synthetic needs.
Strategic Overview: Disconnecting the Target Molecule
The synthesis of this compound can be approached from several perspectives. The most common strategies involve the formation of the carbon-boron bond on a pre-functionalized aromatic ring. The choice of starting material and the method of borylation are the key determinants of the overall efficiency of the synthesis. In this guide, we will focus on three primary strategies, beginning with the synthesis of a key intermediate, methyl 3-bromo-5-methoxybenzoate.
Synthesis of the Key Precursor: Methyl 3-bromo-5-methoxybenzoate
A common and practical starting point for the synthesis of the target boronic acid is methyl 3-bromo-5-methoxybenzoate. This precursor can be synthesized from commercially available 3-bromo-5-methoxybenzoic acid via esterification.
Experimental Protocol: Fischer Esterification of 3-bromo-5-methoxybenzoic acid
-
To a solution of 3-bromo-5-methoxybenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-bromo-5-methoxybenzoate, which can often be used in the next step without further purification.
Route 1: Lithiation-Borylation of Methyl 3-bromo-5-methoxybenzoate
This classic approach involves a halogen-metal exchange followed by quenching with a boron electrophile. The choice of organolithium reagent and reaction temperature are critical to avoid side reactions, particularly with the ester functionality.
Causality of Experimental Choices
The use of n-butyllithium at low temperatures (-78 °C) is crucial to favor the halogen-metal exchange over nucleophilic attack at the ester carbonyl. Triisopropyl borate is a common boron electrophile that reacts readily with the generated aryllithium species. The subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.
Experimental Protocol
-
Dissolve methyl 3-bromo-5-methoxybenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid and stir vigorously for 1 hour.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Lithiation-Borylation Pathway.
Route 2: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful and versatile method for the synthesis of arylboronic esters from aryl halides.[1] This reaction offers the advantage of milder reaction conditions and greater functional group tolerance compared to the lithiation-borylation approach.
Causality of Experimental Choices
The choice of palladium catalyst and ligand is critical for achieving high yields. Catalysts such as Pd(dba)₂ with bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for the borylation of aryl bromides.[2] A weak base, typically potassium acetate, is used to facilitate the catalytic cycle without promoting unwanted side reactions. Bis(pinacolato)diboron (B₂pin₂) is the most common boron source for this transformation.
Experimental Protocol
-
To a flask, add methyl 3-bromo-5-methoxybenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen).
-
Add anhydrous dioxane as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting pinacol boronate ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid by treatment with an aqueous acid.
Caption: Miyaura Borylation Pathway.
Alternative Strategy: Iridium-Catalyzed C-H Borylation
An alternative disconnection involves the direct borylation of a C-H bond on methyl 3-methoxybenzoate. Iridium-catalyzed C-H borylation is a powerful tool for this type of transformation.[3]
Challenges and Considerations
The primary challenge with this approach is controlling the regioselectivity. In the absence of a directing group, the regioselectivity of iridium-catalyzed C-H borylation is often governed by steric factors.[4] For methyl 3-methoxybenzoate, this would likely lead to a mixture of isomers, with borylation occurring at positions ortho to the methoxy group and para to the methoxycarbonyl group, rather than the desired meta-position. While directing groups can be employed to achieve meta-selectivity, this adds complexity to the synthetic sequence.[2] Therefore, for the specific synthesis of this compound, this route is generally less direct and efficient than the borylation of the corresponding bromo-precursor.
Performance Comparison
| Parameter | Route 1: Lithiation-Borylation | Route 2: Miyaura Borylation | Alternative: Ir-Catalyzed C-H Borylation |
| Starting Material | Methyl 3-bromo-5-methoxybenzoate | Methyl 3-bromo-5-methoxybenzoate | Methyl 3-methoxybenzoate |
| Key Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron, Palladium catalyst, Base | Bis(pinacolato)diboron, Iridium catalyst |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | Elevated temperatures (80-100 °C) | Elevated temperatures |
| Yield | Moderate to Good | Good to Excellent | Variable, potential for low yields of desired isomer |
| Functional Group Tolerance | Limited (ester group is sensitive) | Good | Good |
| Scalability | Challenging due to low temperatures | Generally scalable | Scalable, but purification can be an issue |
| Key Advantages | Utilizes readily available reagents | High functional group tolerance, milder conditions | Atom economical (no pre-installed halide) |
| Key Disadvantages | Requires cryogenic conditions, ester incompatibility | Cost of palladium catalyst and ligands | Poor regioselectivity for this specific target |
Conclusion and Recommendations
For the synthesis of this compound, both the Lithiation-Borylation and Miyaura Borylation routes are viable and effective.
-
The Miyaura Borylation is generally the recommended approach due to its superior functional group tolerance, milder reaction conditions, and typically higher yields. The primary consideration for this route is the cost of the palladium catalyst and ligands, although catalyst loading can often be optimized to mitigate this.
-
The Lithiation-Borylation route is a cost-effective alternative if the necessary equipment for cryogenic reactions is available. However, careful optimization is required to minimize side reactions with the ester functionality.
-
The Iridium-Catalyzed C-H Borylation is not recommended for the synthesis of this specific isomer due to the high likelihood of forming a mixture of regioisomers, which would necessitate a challenging purification process.
Ultimately, the choice of synthetic route will depend on the specific constraints of the laboratory, including available equipment, budget, and the scale of the synthesis.
References
Sources
Safety Operating Guide
Navigating the Disposal of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes information from structurally similar boronic acids and general chemical safety principles to establish a conservative and robust disposal strategy.[1]
Hazard Identification and Risk Assessment
-
Skin and Eye Irritation: Boronic acids are generally known to cause skin and eye irritation.[2][3][4] Prolonged contact may lead to redness, itching, and inflammation.
-
Respiratory Tract Irritation: Inhalation of the dust of this compound may cause irritation to the respiratory tract.[2][3]
It is also important to consider the chemical reactivity of arylboronic acids. They can undergo protodeboronation in aqueous solutions, a process that can be influenced by pH.[6][7] Additionally, they can react with strong oxidizing agents.[8][9]
Table 1: Hazard Profile Based on Structurally Similar Compounds
| Hazard | Description | Primary Routes of Exposure |
| Skin Irritation | May cause redness and irritation upon contact. | Dermal |
| Eye Irritation | Can cause serious eye irritation. | Ocular |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory system. | Inhalation |
| Ingestion | May be harmful if swallowed. | Oral |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate Personal Protective Equipment is mandatory.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Double gloving is recommended for enhanced protection.
-
Body Protection: A fully fastened laboratory coat is required to protect skin and clothing.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[10] All handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Spill Management Procedures
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.
Small Spills (within a chemical fume hood)
-
Containment: Use an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad to contain the spill.[1]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[1][11] Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.[1]
Large Spills (or spills outside a chemical fume hood)
-
Evacuation: Immediately evacuate the area and alert others.
-
Ventilation: If safe to do so, increase ventilation to the area.
-
Emergency Response: Follow your institution's emergency procedures for chemical spills. Do not attempt to clean up a large spill without appropriate training and equipment.
Step-by-Step Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and federal regulations.[12][13][14]
Solid Waste
-
Unused or Expired Chemical: The pure chemical should be disposed of in its original container or a compatible, clearly labeled hazardous waste container.
-
Contaminated Solids: Items such as contaminated gloves, weighing paper, and absorbent materials should be placed in a designated and sealed container for solid hazardous waste.[1]
Liquid Waste
-
Solutions: All solutions containing this compound must be collected in a designated container for liquid hazardous waste.[1] Ensure the container is made of a compatible material and is kept securely closed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Container Decontamination
Empty containers that held this compound must be decontaminated before disposal or recycling.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.
-
Final Disposal: After the triple rinse and allowing the container to air dry in a well-ventilated area (such as the back of a fume hood), deface the original label. The clean container can then be disposed of according to your institution's guidelines for non-hazardous glass or plastic waste.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic Acid
As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid (CAS No. 1048330-11-5). This document moves beyond a simple checklist to instill a deep understanding of why specific precautions are necessary, ensuring a self-validating system of safety in your laboratory. The procedures outlined here are designed to build confidence and trust by providing value that extends beyond the product itself.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound, like many arylboronic acids, is a stable solid compound primarily used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] While not acutely toxic, its primary hazards stem from its physical form as a fine powder and its chemical reactivity.
The main risks associated with this compound are:
-
Eye Irritation: Causes serious eye irritation.[2]
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[2][3]
Many boronic acids and their derivatives are also being investigated for potential mutagenicity, making it crucial to minimize exposure as a precautionary measure.[4] Therefore, a robust safety plan is not merely a recommendation but a necessity. The core principle of this guide is the "Hierarchy of Controls," which prioritizes engineering and administrative controls to minimize hazards before relying on Personal Protective Equipment (PPE).[5]
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is worn, engineering controls must be in place to reduce exposure to airborne particles and prevent contamination.
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood.[5][6] The hood's exhaust ventilation is critical for capturing dust clouds at the source, preventing inhalation.[7][8]
-
Ventilated Balance Enclosure: When weighing the powdered compound, the ideal setup is a balance placed inside a fume hood or a dedicated ventilated balance enclosure.[5] This contains any dust generated during transfer.
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed before beginning any work.[9]
Personal Protective Equipment (PPE): A Comprehensive Protocol
PPE is the final barrier between you and the chemical. It is mandatory for all stages of handling, from weighing to disposal. The selection of appropriate PPE is contingent on the specific task being performed.
This suite of equipment is the minimum requirement for any work involving this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[2][3] | Protects eyes from irritation caused by airborne dust particles and potential splashes of solutions. Standard safety glasses are insufficient. |
| Hand Protection | Disposable Nitrile Gloves.[10][11] | Prevents skin contact and irritation. Nitrile offers good resistance to a variety of chemicals and visibly tears when punctured, providing a clear indicator of failure.[10] |
| Body Protection | Fully-buttoned, flame-resistant laboratory coat, long pants, and closed-toe shoes.[9] | Protects skin from accidental spills and contact with contaminated surfaces. |
The risk of inhaling airborne particles is highest when handling the chemical in its solid, powdered form.
-
Weighing and Transferring Solid: A NIOSH/MSHA-approved respirator is required when handling the solid compound, especially if a ventilated enclosure is not used.[3][9] A type N95 respirator is often recommended for filtering non-oil-based particulates.[1]
-
Handling Solutions: If solutions are handled exclusively within a functioning chemical fume hood, additional respiratory protection is typically not required.[2]
The following diagram illustrates the decision-making process for PPE selection.
Caption: PPE selection workflow for handling the boronic acid.
Operational Plan: A Step-by-Step Guide
Adherence to a strict protocol minimizes risk and ensures reproducible, safe science.
-
Designate Area: Cordon off and label a specific work area within the fume hood for handling the compound.[6]
-
Line Work Surface: Cover the designated work surface with absorbent, leak-proof bench pads.[6]
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers before introducing the chemical.
The safest method avoids weighing on an open bench.
-
Tare Container: Inside the fume hood, place a lidded container on a portable scale and tare it, or pre-weigh an empty, lidded container on an external balance.[5]
-
Add Powder: In the fume hood, carefully add the approximate amount of this compound to the container. Keep the stock bottle opening away from your breathing zone.
-
Seal and Weigh: Close the lid securely. If using an external balance, move the sealed container to the balance to get the precise weight.[5]
-
Return to Hood: Immediately return the sealed container to the fume hood for the next step. This "tare-and-transfer" method contains the powder and prevents contamination of the balance and lab bench.[6]
-
Solvent Addition: In the fume hood, add the solvent to the container with the weighed boronic acid.
-
Handling Solutions: Keep all containers with the chemical solution capped when not in active use.
-
Glove Management: Change gloves immediately if they become contaminated.[6] Never wear gloves outside the laboratory or use them to touch common surfaces like doorknobs, phones, or keyboards.[12] Wash hands thoroughly after removing gloves.[6]
The following diagram outlines the safe handling workflow for the powdered chemical.
Caption: Step-by-step workflow for safely handling powdered boronic acid.
Spill and Disposal Management
Accidents happen. A clear and immediate plan is crucial for mitigating them.
| Spill Type | Action Plan |
| Small Solid Spill (<1g) | 1. Alert others in the area.[13] 2. Ensure PPE is worn. 3. Gently cover with a paper towel to prevent dust from becoming airborne. 4. Carefully sweep or vacuum (with HEPA filter) the material into a labeled container for hazardous waste.[3][14] Avoid actions that create dust clouds. |
| Small Liquid Spill (Solution) | 1. Alert others and control the spread of the liquid by creating a dike with absorbent material (e.g., vermiculite, cat litter).[15][16] 2. Neutralize: As it is a weak acid, apply a neutralizer like sodium bicarbonate, working from the outside in.[15][17] Test with pH paper to confirm neutralization. 3. Absorb the neutralized mixture. 4. Collect the residue into a sealed, labeled container for disposal.[15] |
| Large Spill or Unknown Hazard | 1. Evacuate the immediate area. 2. Alert your institution's Environmental Health & Safety (EHS) office or emergency response team immediately. 3. Do not attempt to clean it up yourself. |
-
Segregation: All materials contaminated with this compound, including gloves, bench pads, and cleanup residues, must be treated as hazardous waste.[15]
-
Containment: Collect all chemical waste in a clearly labeled, sealed, and appropriate container.[18]
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[18][19] Never dispose of boronic acids or their solutions down the sanitary sewer unless explicitly permitted by your institution's EHS and local water authority.[18]
By integrating these engineering controls, PPE protocols, and operational plans into your daily workflow, you create a robust safety culture that protects not only yourself but also your colleagues and your research.
References
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The controls required for handling powder irritants. (2021). Occupli. [Link]
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Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). (n.d.). University of Wisconsin-Madison EHS. [Link]
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How To Safely Dispose of Boric Acid. (n.d.). Lab Alley. [Link]
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How to Store Boric Acid. (n.d.). Lab Alley. [Link]
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Working Safely with Toxic Powders. (2024). Princeton University EHS. [Link]
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Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer. [Link]
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A Comprehensive Guide to Safe Powder Handling. (n.d.). psi-bfm.com. [Link]
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Control Measures for Chemical Safety. (n.d.). NIST Global Blog. [Link]
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GLOVE SELECTION CHART. (n.d.). University of Pittsburgh. [Link]
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Glove Selection Guide. (n.d.). University of California, Berkeley EHS. [Link]
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Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. [Link]
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Safety Glove Selection Guide. (2024). Advanced Photon Source, Argonne National Laboratory. [Link]
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Guide for Chemical Spill Response. (n.d.). American Chemical Society. [Link]
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Laboratory Chemical Glove Selection. (2015). Stanford University EHS. [Link]
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SAFETY DATA SHEET - 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester. (2023). Fisher Scientific. [Link]
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Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. [Link]
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Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). University of Nebraska-Lincoln EHS. [Link]
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Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology EHS. [Link]
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SAFETY DATA SHEET - 5-(Methoxycarbonyl)-2-methylphenylboronic acid pinacol ester. (2025). Fisher Scientific. [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. [Link]
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What PPE Should You Wear When Handling Acid 2026?. (2025). LeelineWork. [Link]
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3-Methoxy-4-methoxycarbonylphenylboronic acid SDS. (n.d.). ChemSrc. [Link]
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Borate handling and storage. (n.d.). U.S. Borax Inc. [Link]
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SAFETY DATA SHEET - Furan-2-boronic acid pinacol ester. (2014). Thermo Fisher Scientific. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. [Link]
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Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. (2015). Organic Process Research & Development. [Link]
-
Boronic acids : everything you need to know!. (n.d.). Interchim – Blog. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
